Me-Bis(ADP)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3128-30-1 |
|---|---|
Molecular Formula |
C21H26N10O8 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C21H26N10O8/c32-1-8-12(34)14(36)20(38-8)30-6-28-10-16(24-4-26-18(10)30)22-3-23-17-11-19(27-5-25-17)31(7-29-11)21-15(37)13(35)9(2-33)39-21/h4-9,12-15,20-21,32-37H,1-3H2,(H,22,24,26)(H,23,25,27)/t8-,9-,12-,13-,14-,15-,20-,21-/m1/s1 |
InChI Key |
LZYDDSMPHLWIAE-NAGRZYTCSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
Synonyms |
Me-bis(ADP) N,N'-methylenebis(adenosine diphosphate) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Me-Bis(ADP) (MRS2500): Structure, Function, and Experimental Characterization
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel therapeutic agents is paramount. This guide provides a detailed overview of Me-Bis(ADP), more formally known as MRS2500, a potent and selective antagonist of the P2Y1 receptor. Its chemical structure, mechanism of action, and relevant experimental data are presented herein.
Chemical Structure of Me-Bis(ADP) (MRS2500)
Me-Bis(ADP) is a synthetic nucleotide analog. Its systematic chemical name is (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt.[1][2] The presence of a bicyclo[3.1.0]hexane ring system locks the ribose moiety in a northern conformation, which contributes to its high affinity for the P2Y1 receptor.[1]
Molecular Formula: C₁₃H₁₈IN₅O₈P₂·4NH₃[1][2]
Molecular Weight: 629.29 g/mol [1][2]
SMILES Notation: IC4=NC1=C(C(NC)=N4)N=CN1[C@H]2C--INVALID-LINK--(O)=O)[C@@]3(COP(O)(O)=O)[C@@H]2C3.N.N.N.N[2]
Mechanism of Action: P2Y1 Receptor Antagonism
Me-Bis(ADP) (MRS2500) functions as a highly potent and selective antagonist of the P2Y1 receptor, a G-protein coupled receptor that plays a crucial role in ADP-induced platelet aggregation.[1][2][3] The endogenous agonist for the P2Y1 receptor is adenosine diphosphate (ADP).[4] Upon ADP binding, the P2Y1 receptor, coupled to Gq, activates phospholipase C (PLC).[5][6] This activation leads to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in platelet aggregation.
MRS2500 competitively binds to the P2Y1 receptor, thereby blocking the binding of ADP and inhibiting the downstream signaling cascade that leads to platelet aggregation.[5][7] This makes it a promising candidate for antithrombotic therapies.[3][7]
Quantitative Data
The potency and selectivity of Me-Bis(ADP) (MRS2500) have been quantified in various studies. The following table summarizes key inhibitory constants.
| Parameter | Value | Cell/System Type | Reference |
| Ki | 0.78 nM | Recombinant human P2Y1 receptor | [1][2][3] |
| IC₅₀ | 0.95 nM | ADP-induced aggregation of human platelets | [1][2][3] |
| IC₅₀ | 0.49 µM | ADP-induced aggregation in human platelet-rich plasma (PRP) | [3] |
Experimental Protocols
The characterization of Me-Bis(ADP) (MRS2500) involves standard pharmacological assays to determine its efficacy and mechanism of action. A key experimental protocol is the platelet aggregation assay .
Objective: To measure the inhibitory effect of MRS2500 on ADP-induced platelet aggregation.
Methodology:
-
Platelet Preparation: Human platelets are isolated from whole blood, typically from healthy volunteers who have not taken anti-platelet medication. Platelets can be used as washed platelets or in the form of platelet-rich plasma (PRP).
-
Incubation: The prepared platelets are pre-incubated with varying concentrations of MRS2500 for a specified period.
-
Induction of Aggregation: Platelet aggregation is initiated by the addition of a known concentration of ADP (e.g., 10 µM).
-
Measurement: Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension as they aggregate.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of MRS2500, and the IC₅₀ value is determined.
Signaling Pathway and Inhibition by Me-Bis(ADP)
The following diagram illustrates the P2Y1 receptor signaling pathway and the point of inhibition by Me-Bis(ADP) (MRS2500).
References
- 1. MRS 2500 tetraammonium salt | P2Y Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Methylene-bis(Adenosine Diphosphate) Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification protocols for Methylene-bis(Adenosine Diphosphate) (Me-Bis(ADP)) analogues, with a primary focus on Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP). This stable analogue of Adenosine Diphosphate (ADP) is a crucial tool in biochemical and pharmacological research, particularly for its role as a potent inhibitor of the ecto-5'-nucleotidase (CD73). This enzyme plays a significant role in cancer immunology and purinergic signaling pathways.
Chemical Synthesis of Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP)
The chemical synthesis of AMP-CP and similar methylene-bridged nucleotide analogues typically involves the formation of a stable phosphonate bond in place of the more labile pyrophosphate bond found in natural ADP. A common and effective strategy is the coupling of a protected adenosine phosphoramidite with a methylenebisphosphonate derivative.
General Synthetic Strategy
A prevalent method for constructing the pyrophosphate bridge, or in this case, the methylene-bisphosphonate bridge, utilizes phosphoramidite chemistry.[1] This approach involves the coupling of a 5′-O-phosphoryl riboside (the P(V) component) with a 5′-phosphoramidite of a protected adenosine (the P(III) component).[1] This method has been successfully adapted for the synthesis of various ADP-ribose analogues.[1]
While a detailed, publicly available, step-by-step protocol for the synthesis of AMP-CP is not readily found in the primary literature, the general principles of phosphoramidite-based nucleotide synthesis can be applied. The synthesis would likely proceed through the following key steps:
-
Protection of Adenosine: The hydroxyl groups on the ribose ring and the exocyclic amine of the adenine base are protected to prevent unwanted side reactions.
-
Phosphitylation: The 5'-hydroxyl group of the protected adenosine is reacted with a phosphitylating agent to generate the adenosine phosphoramidite.
-
Preparation of Methylenebisphosphonate: A suitable methylenebisphosphonate derivative is prepared and activated for coupling.
-
Coupling Reaction: The adenosine phosphoramidite is coupled with the activated methylenebisphosphonate.
-
Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester.
-
Deprotection: All protecting groups are removed to yield the final product, AMP-CP.
Purification of Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP)
The purification of AMP-CP and other nucleotide analogues is critical to remove unreacted starting materials, byproducts, and protecting groups. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.
General Purification Protocol
A general protocol for the purification of nucleotide analogues like AMP-CP using HPLC would involve the following:
-
Column Selection: A reverse-phase C18 column is typically used for the separation of nucleotides.
-
Mobile Phase: A gradient elution system is commonly employed, using a mixture of an aqueous buffer (e.g., triethylammonium bicarbonate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is adjusted to achieve optimal separation of the target compound from impurities.
-
Detection: The eluting compounds are monitored using a UV detector, typically at a wavelength of 260 nm, which is the absorption maximum for the adenine base.
-
Fraction Collection: Fractions containing the pure product are collected based on the chromatogram.
-
Desalting and Lyophilization: The collected fractions are pooled, and the volatile buffer salts are removed by repeated co-evaporation with water or by using a desalting column. The final product is then obtained as a solid powder by lyophilization.
The purity of the final product is typically assessed by analytical HPLC, and its identity is confirmed by mass spectrometry and NMR spectroscopy.[2] Commercially available AMP-CP is often supplied as a sodium or disodium salt with a purity of ≥98% as determined by HPLC.[3]
Quantitative Data
| Parameter | Value | Reference |
| Purity (Commercial) | ≥98% (HPLC) | [3] |
| Molecular Weight | 425.23 g/mol (free acid) | [4] |
| Molecular Formula | C11H17N5O9P2 | [4] |
Signaling Pathways and Experimental Workflows
AMP-CP is a valuable tool for studying the purinergic signaling pathway, primarily through its inhibition of CD73. The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying CD73 inhibition.
Caption: Purinergic signaling pathway illustrating the role of CD73 and its inhibition by AMP-CP.
Caption: General experimental workflow for assessing the inhibitory activity of AMP-CP on CD73.
References
The Agonist 2-MeSADP: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthioadenosine diphosphate (2-MeSADP) is a stable and potent synthetic analog of adenosine diphosphate (ADP). It serves as a valuable tool in research due to its high affinity and agonist activity at several subtypes of the P2Y purinergic receptors, which are a class of G protein-coupled receptors (GPCRs) involved in a wide array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the mechanism of action of 2-MeSADP, focusing on its interaction with its primary targets: the P2Y1, P2Y12, and P2Y13 receptors. This document details the signaling pathways activated by 2-MeSADP, presents quantitative data on its activity, and outlines key experimental protocols for its study.
Core Mechanism of Action: Targeting P2Y Receptors
2-MeSADP exerts its biological effects by binding to and activating specific P2Y receptors on the cell surface. Its primary targets are the P2Y1, P2Y12, and P2Y13 receptors, all of which are crucial in various cellular processes, most notably in platelet aggregation and neuronal function. The binding of 2-MeSADP to these receptors initiates intracellular signaling cascades that lead to distinct cellular responses.
P2Y1 Receptor Activation
The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by 2-MeSADP, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a key signaling event that mediates various cellular responses, including platelet shape change and aggregation.[1][2][3]
P2Y12 and P2Y13 Receptor Activation
Both P2Y12 and P2Y13 receptors are coupled to the inhibitory G protein, Gi.[4][5][6][7] Activation of these receptors by 2-MeSADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][8] This reduction in cAMP is a critical signal that, in platelets, works in concert with the P2Y1-mediated calcium signaling to induce and amplify platelet aggregation.[9] In other cell types, such as red blood cells and pancreatic β-cells, the modulation of cAMP levels by P2Y13 activation can influence processes like ATP release and apoptosis.[5][7]
Quantitative Data on 2-MeSADP Activity
The potency and selectivity of 2-MeSADP have been quantified in numerous studies. The following tables summarize key quantitative data for its activity at human P2Y receptors.
Table 1: Potency of 2-MeSADP at Human P2Y Receptors
| Receptor | Assay Type | Parameter | Value | Reference |
| P2Y1 | Calcium Mobilization | pEC50 | 8.29 | [4] |
| P2Y12 | cAMP Inhibition | EC50 | 5 nM | [4] |
| P2Y13 | cAMP Inhibition | EC50 | 19 nM | [4] |
| P2Y6 | Calcium Mobilization | pEC50 | 5.75 | [4] |
Table 2: Binding Affinity and Kinetics of 2-MeSADP
| Receptor Target | Ligand | Parameter | Value | Cell Type | Reference |
| Platelet Receptor | [β-32P]2-MeSADP | Kd | ~15 nM | Human Platelets | [8] |
| Platelet Receptor | ADP | Ki | 3.5 µM | Human Platelets | [8] |
| Platelet Receptor | ATP | Ki | 7 µM | Human Platelets | [8] |
| P2Y13 | [33P]2-MeSADP | - | 2-MeSADP was more potent than ADP in displacing the radioligand | 1321N1 cells | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways activated by 2-MeSADP.
Caption: 2-MeSADP signaling through the Gq-coupled P2Y1 receptor.
Caption: 2-MeSADP signaling through Gi-coupled P2Y12 and P2Y13 receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of 2-MeSADP's effects. Below are outlines for key experiments.
Platelet Aggregation Assay
This assay measures the ability of 2-MeSADP to induce platelet aggregation in vitro.[10][11][12][13]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[11]
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.[11]
2. Aggregometry:
-
Use a light transmission aggregometer.
-
Place a cuvette with PRP in the heating block of the aggregometer at 37°C with a stir bar.
-
Calibrate the instrument by setting the light transmission of PRP to 0% and PPP to 100%.
-
Add a known concentration of 2-MeSADP to the PRP and record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
cAMP Accumulation Assay
This assay determines the effect of 2-MeSADP on intracellular cAMP levels, typically in cells expressing P2Y12 or P2Y13 receptors.[4][8][14][15][16][17][18]
1. Cell Culture and Treatment:
-
Culture cells (e.g., CHO cells stably expressing the receptor of interest) in appropriate media.
-
Seed the cells into a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, treat the cells with varying concentrations of 2-MeSADP.
2. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
The results will show a dose-dependent inhibition of forskolin-stimulated cAMP accumulation by 2-MeSADP in cells expressing Gi-coupled receptors.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y1 by 2-MeSADP.[1][19][20][21][22][23]
1. Cell Preparation and Dye Loading:
-
Culture cells expressing the P2Y1 receptor in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.
2. Fluorescence Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence of the cells.
-
Add 2-MeSADP at various concentrations to the wells.
-
Immediately begin recording the changes in fluorescence intensity over time. The binding of calcium to the dye results in a significant increase in its fluorescence.
-
The peak fluorescence intensity is proportional to the increase in intracellular calcium concentration.
Conclusion
2-MeSADP is a powerful pharmacological tool for investigating the roles of P2Y1, P2Y12, and P2Y13 receptors in health and disease. Its potent and selective agonist activity allows for the detailed dissection of the signaling pathways downstream of these receptors. The experimental protocols described herein provide a foundation for researchers to explore the multifaceted biological effects of this important ADP analog. A thorough understanding of the mechanism of action of 2-MeSADP is critical for the development of novel therapeutics targeting the purinergic signaling system.
References
- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADP acting on P2Y13 receptors is a negative feedback pathway for ATP release from human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP receptor P2Y13 induce apoptosis in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. machaondiagnostics.com [machaondiagnostics.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. mesoscale.com [mesoscale.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
Potential cellular targets of Me-Bis(ADP)
An In-depth Technical Guide on the Potential Cellular Targets of Methylene-Bis(Adenosine Diphosphate) and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Methylene-bis(adenosine diphosphate) (Me-Bis(ADP)) and its structural relatives, the diadenosine polyphosphates (Ap n A), represent a class of signaling molecules with diverse physiological effects. Understanding their cellular targets is crucial for elucidating their mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and potential cellular targets of Me-Bis(ADP) and related compounds. It consolidates quantitative data on their interactions with these targets, details relevant experimental methodologies, and visualizes the key signaling pathways involved. The primary targets identified are the P2Y family of G protein-coupled receptors, with additional interactions noted with other ecto-enzymes and intracellular proteins. This document is intended to serve as a valuable resource for researchers in the fields of purinergic signaling and drug discovery.
Potential Extracellular Targets of Me-Bis(ADP) and Diadenosine Polyphosphates
The primary cellular targets for Me-Bis(ADP) and its analogs are cell surface receptors, particularly the P2Y family of purinergic receptors. These receptors are activated by extracellular nucleotides like ADP and ATP and are involved in a wide array of physiological processes.
P2Y Receptors
The P2Y receptor family consists of eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), all of which are G protein-coupled receptors (GPCRs)[1]. Diadenosine polyphosphates have been shown to interact with several of these subtypes, with varying degrees of potency and efficacy.
-
P2Y1 Receptor: This receptor is primarily activated by ADP and plays a crucial role in platelet aggregation and smooth muscle cell physiology[2][3]. It couples to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium[2][4]. Several diadenosine polyphosphates, including Ap2A, Ap3A, and Ap6A, have been shown to act as agonists at the P2Y1 receptor[5].
-
P2Y12 Receptor: The P2Y12 receptor, also activated by ADP, is a key player in platelet activation and thrombosis[6][7]. It couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[6][8]. The P2Y12 receptor is the target of several successful antiplatelet drugs, such as clopidogrel[9].
-
P2Y13 Receptor: This receptor is also activated by ADP and couples to Gi, similar to the P2Y12 receptor[10][11][12]. It is involved in various processes, including the regulation of cholesterol metabolism and neuronal function[10]. Ap3A has been identified as an agonist for the P2Y13 receptor[9].
Ecto-5'-Nucleotidase (CD73)
Ecto-5'-nucleotidase, also known as CD73, is a cell surface enzyme that catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine[13][14]. Adenosine then acts on P1 (adenosine) receptors to mediate its effects. Methylene-substituted ADP analogs, such as α,β-methylene-ADP (AOPCP), have been shown to be potent inhibitors of ecto-5'-nucleotidase[15]. This suggests that Me-Bis(ADP) could also potentially modulate the activity of this enzyme, thereby indirectly affecting purinergic signaling.
Adenosine A2A Receptor
The adenosine A2A receptor is a Gs-coupled receptor that is activated by adenosine[16][17]. Its activation leads to an increase in intracellular cAMP levels[16][18]. Diadenosine diphosphate (Ap2A) has been shown to delay neutrophil apoptosis via the adenosine A2A receptor, indicating a potential indirect interaction or a direct effect on this receptor subtype[19].
Potential Intracellular Targets
In addition to cell surface receptors, diadenosine polyphosphates have been shown to interact with intracellular proteins, suggesting that they may have intracellular signaling roles as well.
Fhit Tumor Suppressor Protein
The Fragile Histidine Triad (Fhit) protein is a tumor suppressor that possesses diadenosine triphosphate (Ap3A) hydrolase activity[19][20]. The interaction between Fhit and Ap3A is thought to be important for its role in apoptosis and cell cycle control[19][20][21]. This suggests that intracellular levels of diadenosine polyphosphates could be regulated by Fhit and that these molecules may be involved in cancer-related signaling pathways.
Adenylate Kinase
Adenylate kinase is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ↔ ATP + AMP[22][23][24][25][26]. Diadenosine pentaphosphate (Ap5A) is a known potent inhibitor of adenylate kinase[27][28]. By inhibiting this enzyme, diadenosine polyphosphates can significantly impact the cellular energy state and downstream signaling pathways that are sensitive to the AMP:ATP ratio, such as the AMPK pathway[22][24][25][26].
Quantitative Data on the Interaction of Diadenosine Polyphosphates with P2Y Receptors
The following table summarizes the agonist potencies of various diadenosine polyphosphates at different human P2Y receptor subtypes, as determined by intracellular Ca2+ mobilization in 1321N1 astrocytoma cells[5]. Potencies are expressed as pEC50 values (the negative logarithm of the molar concentration that produces 50% of the maximal response).
| Compound | P2Y1 | P2Y2 | P2Y4 | P2Y6 | P2Y11 |
| Ap2A | Agonist | Weak Agonist | Inactive | Inactive | Inactive |
| Ap3A | Agonist | Weak Agonist | Inactive | Agonist | Inactive |
| Ap4A | Inactive | Agonist | Inactive | Inactive | Agonist |
| Ap5A | Weak Agonist | Agonist | Inactive | Agonist | Inactive |
| Ap6A | Agonist | Agonist | Inactive | Inactive | Inactive |
Note: The original data provided rank orders of potency. Specific pEC50 values were not available in the cited abstract.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the ability of a compound to activate Gq-coupled receptors, such as P2Y1, which signal through an increase in intracellular calcium.
-
Cell Culture: Human astrocytoma cells (e.g., 1321N1) stably expressing the P2Y receptor of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). The test compound (e.g., Me-Bis(ADP)) is added to the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence, which corresponds to an increase in intracellular calcium, is measured. Dose-response curves are generated to determine the EC50 of the compound.
Platelet Aggregation Assay
This assay measures the ability of a compound to induce or inhibit platelet aggregation, a key functional response mediated by P2Y1 and P2Y12 receptors.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into a tube containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to separate the PRP.
-
Platelet Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
Agonist/Antagonist Addition: A known platelet agonist (e.g., ADP) is added to the PRP to induce aggregation. To test for antagonistic activity, the test compound is pre-incubated with the PRP before the addition of the agonist.
-
Data Analysis: The change in light transmission is recorded over time. The extent of aggregation is quantified, and for antagonists, the IC50 (the concentration that inhibits 50% of the agonist-induced aggregation) is determined.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with the binding of a radiolabeled ligand.
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]MRS2279 for P2Y1) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 of the test compound is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay is used to determine the ability of a compound to activate or inhibit Gi-coupled receptors, such as P2Y12 and P2Y13, which modulate the production of cyclic AMP.
-
Cell Culture and Plating: Cells expressing the Gi-coupled receptor of interest are cultured and plated in a multi-well format.
-
Stimulation: The cells are treated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. To test for agonist activity of the test compound, it is added to the cells. To test for antagonist activity, the cells are pre-incubated with the test compound before the addition of a known receptor agonist.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The change in cAMP levels in response to the test compound is determined. For agonists, the EC50 for the inhibition of forskolin-stimulated cAMP production is calculated. For antagonists, the IC50 for the blockade of the agonist-induced inhibition of cAMP production is determined.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the potential cellular targets of Me-Bis(ADP) and its analogs.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: P2Y12/13 Receptor Signaling Pathway.
Caption: Ecto-5'-Nucleotidase (CD73) and Adenosine Signaling.
Conclusion
Me-Bis(ADP) and its diadenosine polyphosphate analogs are versatile signaling molecules with a range of potential cellular targets. The P2Y receptors, particularly P2Y1, P2Y12, and P2Y13, appear to be the primary extracellular targets, mediating effects on platelet function, smooth muscle physiology, and neuronal activity. Additionally, these compounds may modulate the activity of other cell surface enzymes like ecto-5'-nucleotidase and interact with intracellular proteins such as the Fhit tumor suppressor and adenylate kinase. The quantitative data for related compounds, detailed experimental protocols, and visualized signaling pathways provided in this guide offer a solid foundation for further research into the specific mechanisms of action of Me-Bis(ADP). A deeper understanding of these interactions will be instrumental in the development of novel therapeutic agents targeting the purinergic signaling system.
References
- 1. P2Y receptor - Wikipedia [en.wikipedia.org]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gi- and Gq-coupled ADP (P2Y) receptors act in opposition to modulate nociceptive signaling and inflammatory pain behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of diadenosine polyphosphates at P2Y receptors stably expressed in 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gi-dependent and -independent mechanisms downstream of the P2Y12 ADP-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]
- 10. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2RY13 - Wikipedia [en.wikipedia.org]
- 12. genecards.org [genecards.org]
- 13. oatext.com [oatext.com]
- 14. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools [frontiersin.org]
- 16. Astrocytic adenosine receptor A2A and Gs-coupled signaling regulate memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. [FHIT--tumor suppressor protein involved in induction of apoptosis and cell cycle regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fhit tumor suppressor: guardian of the preneoplastic genome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Adenylate Kinase and Metabolic Signaling in Cancer Cells [frontiersin.org]
- 25. Adenylate Kinase and Metabolic Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. researchgate.net [researchgate.net]
- 28. Ecto-5′-nucleotidase (Nt5e/CD73)-mediated adenosine signaling attenuates TGFβ-2 induced elastin and cellular contraction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis(ADP) Analogs as Potential Enzyme Inhibitors
Disclaimer: The term "Me-Bis(ADP)" does not correspond to a standardly recognized chemical entity in the scientific literature. This guide interprets the query as referring to bis-adenosine polyphosphates and methylene-bridged ADP analogs, which are structurally related concepts and significant subjects of research in enzyme inhibition and drug development.
This technical whitepaper provides a comprehensive overview of two key classes of ADP-related compounds that act as potent enzyme inhibitors and modulators of cellular signaling: Bis(adenosine) Polyphosphates, with a focus on P1,P5-Di(adenosine-5')pentaphosphate (Ap5A), and Methylene-Bridged ADP Analogs. This document is intended for researchers, scientists, and professionals in the field of drug development.
Section 1: Bis(adenosine) Polyphosphates - The Case of Ap5A
Bis(adenosine) polyphosphates are a class of molecules consisting of two adenosine moieties linked by a polyphosphate chain. They are found endogenously and are involved in a variety of cellular processes. P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) is one of the most studied members of this family, known primarily as a highly specific and potent inhibitor of adenylate kinase.
Mechanism of Action and Target Enzymes
Ap5A is recognized as a multisubstrate analog inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis by catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP.[1][2] By binding tightly to the enzyme's active site, occupying both the ATP and AMP binding sites, Ap5A effectively locks the enzyme in an inactive conformation.
Beyond adenylate kinase, Ap5A has been shown to inhibit adenosine kinase and activate 5'-nucleotidase in vitro. It also exerts biological effects through purinergic receptors and can modulate intracellular calcium levels, leading to physiological responses such as vasoconstriction.[3]
Data Presentation: Inhibition Constants and Target Enzymes
The following table summarizes the quantitative data on the inhibitory activity of Ap5A against its primary target.
| Compound | Target Enzyme | Organism/Tissue | Inhibition Constant (Ki) / Concentration | Type of Inhibition | Reference |
| Ap5A | Adenylate Kinase | Human Hemolysate | > 2 µM | - | [4] |
| Ap5A | Adenylate Kinase | Bullfrog Skeletal Muscle (FSR) | > 50 µM for complete inhibition | - | [5] |
| Ap5A | "Soluble" Adenylate Kinase | Rat Liver Mitochondria | 10 µM (10-5 M) | - | [6] |
| Ap5A | Basic ATPase | Bullfrog Skeletal Muscle (FSR) | - | Competitive | [5][7] |
Signaling Pathway Visualization
The following diagram illustrates the central role of Adenylate Kinase in cellular energy balance and its inhibition by Ap5A.
Caption: Inhibition of Adenylate Kinase by Ap5A, disrupting cellular energy homeostasis.
Section 2: Methylene-Bridged ADP Analogs
Methylene-bridged ADP/ATP analogs are metabolically stable molecules where a methylene group replaces an oxygen atom in the polyphosphate chain. These compounds are invaluable tools for studying nucleotide-metabolizing enzymes and purinergic receptors.
Mechanism of Action and Target Enzymes
α,β-methylene ATP (α,β-meATP) and β,γ-methylene ATP (β,γ-meATP) are known to be inhibitors of ecto-nucleoside triphosphate diphosphohydrolases (eNTPDases) and ecto-nucleotide pyrophosphatases (eNPPs), enzymes that degrade extracellular ATP.[8] Their stability prevents hydrolysis, allowing them to act as probes and inhibitors.
Interestingly, α,β-meATP can also serve as a phosphate donor for ecto-nucleotide diphosphokinase (eNDPK), leading to the synthesis of ATP from extracellular ADP.[8] Furthermore, α,β-meATP is a well-established selective agonist for P2X purinergic receptors, a family of ligand-gated ion channels, triggering cation influx and cellular depolarization.[9][10]
Data Presentation: Inhibition of Ecto-NTPDase
| Compound | Target Enzyme | Source | Inhibition Constant (Ki) | Reference |
| α,β-meATP | ecto-NTPDase | Bovine Aorta (solubilized) | 18 µM | [8] |
| β,γ-meATP | ecto-NTPDase | Bovine Aorta (solubilized) | 17 µM | [8] |
Signaling and Workflow Visualization
The diagrams below illustrate the complex effects of methylene ATP analogs on extracellular ATP metabolism and the signaling pathway initiated by P2X receptor activation.
Caption: Modulation of extracellular ATP metabolism by methylene ATP analogs.
Caption: P2X receptor signaling pathway activated by α,β-methylene ATP.
Section 3: Experimental Protocols
Synthesis of Bis(adenosine) Polyphosphates
The synthesis of bis(adenosine) polyphosphate analogs can be achieved through a combination of chemical and enzymatic methods. A general approach involves:
-
Activation: An adenosine monophosphate (or polyphosphate) derivative is chemically activated. A common method uses a water-soluble carbodiimide to activate the terminal phosphate.[11]
-
Coupling: The activated mononucleotide is then reacted with another mononucleotide (e.g., ATP) to form the bis-adenosine polyphosphate product.
-
Purification: The final product is purified from the reaction mixture, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: The identity and purity of the synthesized compound are confirmed using analytical methods like mass spectrometry and NMR spectroscopy.
General Protocol for Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol describes a generalized workflow for determining the inhibitory potential of a compound against a target enzyme, such as a kinase, using a product-detection method like the ADP-Glo™ Assay.[12][13][14]
Objective: To determine the IC50 value of a test compound (e.g., Ap5A) against a target enzyme (e.g., Adenylate Kinase).
Materials:
-
Target Enzyme (e.g., purified Adenylate Kinase)
-
Substrate(s) (e.g., ADP)
-
Test Inhibitor (e.g., Ap5A) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer
-
ATP Detection Reagent Kit (e.g., ADP-Glo™: includes Reagent to stop the reaction and deplete ATP, and a Detection Reagent to convert ADP to ATP and generate a luminescent signal)
-
Multi-well plates (e.g., 384-well, white, opaque)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., Ap5A) in the assay buffer or DMSO. Include a vehicle control (DMSO only).
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at appropriate concentrations. The optimal enzyme concentration should be determined in a prior titration experiment to ensure the reaction is in the linear range.
-
Reaction Setup:
-
Add the diluted test inhibitor or vehicle control to the wells of the microplate.
-
Add the enzyme solution to all wells except for the negative control (no enzyme).
-
Incubate the enzyme with the inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., ADP) to all wells.
-
Mix the plate gently.
-
-
Reaction Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and ADP Detection (using ADP-Glo™ as an example):
-
Add the ADP-Glo™ Reagent to all wells. This step terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent. This converts the ADP produced during the reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced, and thus to the enzyme's activity.
-
Data Analysis:
-
Subtract the background signal (from no-enzyme controls).
-
Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and the high-concentration inhibitor or no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Experimental Workflow Visualization
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
References
- 1. P 1 ,P 5 -Di(adenosine-5')pentaphosphate, a potent multisubstrate inhibitor of adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Diadenosine polyphosphates' action on calcium and vessel contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9376460B2 - Method of polyphosphate synthesis - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Methylene ATP analogs as modulators of extracellular ATP metabolism and accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of alpha,beta-methylene atp-induced inhibition in rat ileal smooth muscle: involvement of intracellular Ca2+ stores in purinergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α,β-methylene ATP - CAS 104809-20-3 - Calbiochem | 505419 [merckmillipore.com]
- 11. Synthesis and applications of 8-azido photoaffinity analogs of P1,P3-bis(5'-adenosyl)triphosphate and P1,P4-bis(5'-adenosyl)tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
An In-depth Technical Guide to the Physicochemical and Biological Properties of (N)-methanocarba-2MeSADP (MRS2365)
Disclaimer: Information available for a compound specifically named "Me-Bis(ADP)" is limited. This guide focuses on (N)-methanocarba-2MeSADP (also known as MRS2365) , a well-characterized, conformationally-constrained analog of 2-methylthioadenosine diphosphate (2-MeSADP). MRS2365 is a potent and highly selective agonist for the P2Y₁ receptor and serves as a critical tool in purinergic signaling research.
Core Physicochemical Properties
The fundamental physicochemical properties of MRS2365 are summarized below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt | [1] |
| Synonyms | MRS2365, (N)-methanocarba-2MeSADP | [2] |
| Molecular Formula | C₁₃H₁₆N₅O₉P₂SNa₃ | [3] |
| Molecular Weight | 549.28 g/mol | [1] |
| CAS Number | 436847-09-5 (free acid) | [2][3] |
| Appearance | Solid powder | [2] |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | Soluble in water (often supplied pre-dissolved at 10 mM) | [1] |
| Storage | Store at -80°C for long-term stability | [1] |
Biological Activity and Receptor Selectivity
MRS2365 is distinguished by its high potency and remarkable selectivity for the P2Y₁ receptor over other ADP-sensitive P2Y receptors, namely P2Y₁₂ and P2Y₁₃.[4] This specificity makes it an invaluable pharmacological tool for isolating P2Y₁-mediated biological effects.
| Parameter | Receptor Subtype | Value | Source(s) |
| EC₅₀ | P2Y₁ | 0.4 nM | [4] |
| Activity | P2Y₁₂ | No agonist or antagonist activity observed | [4][5] |
| Activity | P2Y₁₃ | Very low agonist activity (at concentrations up to 1 µM) | [4] |
Synthesis and Stability
Synthesis
The synthesis of MRS2365 is a multi-step process involving the preparation of a rigid (N)-methanocarba bicyclic ring system as a substitute for the flexible ribose moiety of native nucleotides.[4][6] Both linear and more efficient convergent synthetic routes have been developed.[7][8][9] The key steps generally involve:
-
Synthesis of the core bicyclo[3.1.0]hexane intermediate.[7]
-
Coupling of the functionalized purine base (2-methylthioadenine) to the bicyclic core, often via a Mitsunobu reaction.[8]
-
Subsequent phosphorylation to introduce the diphosphate group.
The detailed, step-by-step synthesis protocols are complex and are best reviewed in the primary literature, such as Ravi et al. (2002) in the Journal of Medicinal Chemistry.[1]
Stability
The (N)-methanocarba conformational lock enhances the stability of MRS2365 against certain enzymes compared to native ADP. Specifically, the Northern (N) conformation provides resistance to hydrolysis by ectonucleotidases.[4] However, like other nucleotide analogs, MRS2365 is subject to metabolic degradation in biological fluids. In human plasma and whole blood, it undergoes enzymatic hydrolysis of its phosphoester bonds, leading to dephosphorylation.[10] This rapid metabolism suggests that MRS2365 may act as a prodrug for adenosine receptor agonists in vivo.[10]
Key Experimental Protocols
P2Y₁ Receptor Activation Assay (Inositol Phosphate Accumulation)
This assay measures the functional consequence of P2Y₁ receptor activation, which is coupled to the Gq protein and subsequent activation of phospholipase C (PLC).
-
Cell Culture and Transfection:
-
HEK293 or 1321N1 astrocytoma cells, which do not endogenously express P2Y₁, are cultured under standard conditions.
-
Cells are transiently transfected with a plasmid encoding the human P2Y₁ receptor. For Gi-coupled receptors like P2Y₁₂ and P2Y₁₃, a chimeric G-protein (e.g., Gαq/i) is co-expressed to redirect the signal through the PLC pathway for comparison.
-
-
Metabolic Labeling:
-
Transfected cells are incubated with myo-[³H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Agonist Stimulation:
-
Cells are washed and pre-incubated with LiCl (to inhibit inositol monophosphatase).
-
Cells are then stimulated with varying concentrations of MRS2365 for a defined period (e.g., 30 minutes).
-
-
Quantification of Inositol Phosphates (IPs):
-
The reaction is terminated by adding cold perchloric acid.
-
The cell lysate is neutralized, and the aqueous phase containing the [³H]IPs is separated by ion-exchange chromatography.
-
Radioactivity is measured using liquid scintillation counting to quantify the amount of accumulated IPs, which corresponds to P2Y₁ receptor activity.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay assesses the specific role of P2Y₁ activation in platelet function. Selective activation of P2Y₁ by MRS2365 induces platelet shape change but not full aggregation, which requires co-activation of the P2Y₁₂ receptor.[11]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[12]
-
The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.[12]
-
Platelet-Poor Plasma (PPP) is prepared by a second, high-speed centrifugation step and is used to set the 100% transmission baseline.[13]
-
-
Assay Procedure:
-
The PRP is placed in a cuvette with a stir bar and warmed to 37°C in a light transmission aggregometer.
-
A baseline of light transmission through the stirred PRP is established.
-
MRS2365 is added to the PRP, and the change in light transmission is recorded. A slight decrease in light transmission indicates platelet shape change.
-
To demonstrate the requirement for P2Y₁₂ co-activation, a P2Y₁₂-selective agonist or a general agonist like ADP can be added simultaneously or sequentially with MRS2365 to induce full aggregation (a marked increase in light transmission).[11][14][15]
-
Visualizations: Signaling and Workflows
P2Y₁ Receptor Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by the activation of the P2Y₁ receptor by an agonist such as MRS2365.
Caption: P2Y₁ receptor Gq-mediated signaling cascade.
Experimental Workflow for Platelet Aggregation Assay
This flowchart outlines the major steps involved in assessing the effect of MRS2365 on platelet function using light transmission aggregometry.
Caption: Workflow for Light Transmission Aggregometry.
References
- 1. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. SmallMolecules.com | MRS 2365 (1mg) from Apexbio | SmallMolecules.com [smallmolecules.com]
- 4. MRS 2365 | CAS:436847-09-5 | Highly potent and selective P2Y1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrophotometric Determination of the Aggregation Activity of Platelets in Platelet-Rich Plasma for Better Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stability and Storage of Me-Bis(ADP): A Technical Overview
A comprehensive understanding of the stability and appropriate storage conditions for investigational compounds is paramount for researchers, scientists, and drug development professionals. This guide addresses the stability of "Me-Bis(ADP)," a molecule of interest within the scientific community. However, searches of the public scientific literature did not yield specific data for a compound explicitly named "Me-Bis(ADP)." This suggests that "Me-Bis(ADP)" may be a novel compound, an internal designation, or a non-standard nomenclature for a derivative of a bis(adenosine diphosphate) molecule.
Given the absence of direct data, this guide will provide a foundational understanding of the stability and storage considerations for the broader class of dinucleoside polyphosphates, to which a putative "Me-Bis(ADP)" would belong. These insights are drawn from existing literature on related, well-characterized molecules.
General Stability of Dinucleoside Polyphosphates
Dinucleoside polyphosphates are a class of endogenous signaling molecules that consist of two nucleosides linked by a polyphosphate chain. Generally, these molecules exhibit greater stability compared to their mononucleotide counterparts.
Key Stability Characteristics:
-
Dry Storage: Dinucleoside polyphosphates are reported to be stable for prolonged periods when stored in a dry state at room temperature[1].
-
Aqueous Solutions: The stability of these compounds in aqueous solutions is significantly influenced by pH. For instance, the related molecule Adenosine triphosphate (ATP) is most stable in aqueous solutions with a pH between 6.8 and 7.4. It undergoes rapid hydrolysis at more extreme pH values[2]. It is reasonable to infer that bis(ADP) compounds would exhibit similar pH-dependent stability.
-
Temperature: For long-term storage, especially in solution, freezing is recommended. For example, Diadenosine tetraphosphate (Ap4A), a well-studied dinucleoside polyphosphate, demonstrates sufficient stability for handling and shipment at room temperature. However, for extended storage, it is recommended to store the compound in a freezer, preferably in a lyophilized (freeze-dried) form[3].
Considerations for Methylated Analogs
The "Me" in "Me-Bis(ADP)" implies a methylated form of a bis(ADP) molecule. Methylation can occur at various positions on the adenosine nucleobases, the ribose sugars, or the phosphate backbone. The position and nature of this methylation would critically influence the molecule's chemical properties, including its stability. Without a precise chemical structure for "Me-Bis(ADP)," a detailed stability profile cannot be constructed.
Experimental Protocols for Stability Assessment
While specific protocols for "Me-Bis(ADP)" are not available, a general approach to assessing the stability of a novel dinucleoside polyphosphate would involve the following methodologies:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity and degradation of a compound over time. A stability study would typically involve incubating the compound under various conditions (e.g., different temperatures, pH values, in the presence of biological matrices) and analyzing samples at set time points by HPLC to quantify the remaining parent compound and identify any degradation products.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can be used to identify the molecular weights of degradation products, providing insights into the degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and its degradation products, helping to elucidate the mechanisms of instability.
Signaling Pathways and Experimental Workflows
The biological activity and signaling pathways of dinucleoside polyphosphates are an active area of research. They are known to interact with various purinergic receptors and can be involved in cellular processes such as stress responses. The specific signaling pathways of a novel compound like "Me-Bis(ADP)" would need to be determined through dedicated experimental studies.
Due to the lack of specific information and quantitative data for a compound identified as "Me-Bis(ADP)" in the scientific literature, it is not possible to provide structured data tables or generate diagrams for signaling pathways and experimental workflows as requested. Further research and publication of data on this specific molecule are needed to enable such a detailed technical guide.
References
The Emerging Frontier of Cellular Regulation: A Technical Guide to the Biological Roles of Bis-Adenosine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-adenosine compounds, also known as diadenosine polyphosphates (ApnA), are a class of signaling molecules found across all domains of life, from bacteria to mammals.[1][2] Comprising two adenosine moieties linked by a chain of three to six phosphate groups, these molecules, particularly diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A), are increasingly recognized as critical regulators of diverse cellular processes. Initially considered mere byproducts of metabolic activity, a growing body of evidence now positions them as "alarmones"—intracellular messengers synthesized in response to a variety of cellular stresses, including oxidative, genotoxic, and heat stress.[1][3] This technical guide provides an in-depth exploration of the core biological roles of bis-adenosine compounds, focusing on their synthesis, degradation, and interaction with cellular machinery, with a particular emphasis on their implications for drug development.
I. Synthesis and Degradation: A Tightly Regulated Balance
The intracellular concentrations of bis-adenosine compounds are meticulously controlled through a dynamic interplay of synthesis and degradation, ensuring their availability for signaling when required, while preventing unsolicited activity.
A. Biosynthesis
The primary route for the synthesis of ApnA involves the non-canonical activity of aminoacyl-tRNA synthetases (aaRSs), particularly lysyl-tRNA synthetase (LysRS).[1][3] In a side reaction to their canonical function in protein synthesis, these enzymes can catalyze the transfer of an adenylate group from an aminoacyl-adenylate intermediate to a molecule of ATP, forming Ap4A.[4] Certain conditions, such as the presence of zinc, can stimulate this synthesis.[2] DNA ligases have also been implicated in the synthesis of Ap4A, particularly in the context of the DNA damage response.[5]
B. Degradation
The hydrolysis of bis-adenosine compounds is carried out by specific phosphohydrolases, which can cleave the polyphosphate chain either symmetrically or asymmetrically. In humans, two key enzymes are responsible for maintaining low basal levels of these molecules:
-
Fragile Histidine Triad (Fhit) Protein (NUDT1): This tumor suppressor protein exhibits hydrolase activity, with a preference for asymmetrically cleaving Ap3A to yield AMP and ADP.
-
Nudix Hydrolase 2 (NUDT2), also known as Ap4A hydrolase (ApaH): This enzyme asymmetrically hydrolyzes Ap4A into AMP and ATP.[6][7]
The activity of these hydrolases is crucial for cellular homeostasis, and their dysregulation has been linked to various pathological conditions, including cancer.
II. Quantitative Data on Bis-Adenosine Compounds
The following tables summarize key quantitative data related to the intracellular concentrations, enzyme kinetics, and binding affinities of bis-adenosine compounds.
Table 1: Intracellular Concentrations of Ap3A and Ap4A in Various Cell Lines
| Cell Line | Condition | Ap3A Concentration (pmol/106 cells) | Ap4A Concentration (pmol/106 cells) | Reference |
| HEK293T | Basal | 0.7 | 0.9 | [8] |
| HEK293 | Basal | 0.079 | 0.5 | [8] |
| AA8 (Chinese Hamster Ovary) | Basal | 3.05 | 0.63 | [8] |
| KBM-7 (Chronic Myelogenous Leukemia) | Basal | - | - | [9] |
| KBM-7 NUDT2 knockout | Basal | - | 175-fold increase vs. WT | [9] |
| Artemia larvae | Basal | ~3.8 | ~1.9 | [1] |
| Artemia larvae | Heat shock (40°C) | 1.8-fold increase | 1.8-fold increase | [1] |
Table 2: Kinetic Parameters of Enzymes Involved in Bis-Adenosine Compound Metabolism
| Enzyme | Substrate | Km | kcat | Reference |
| Rat Liver Lysyl-tRNA Synthetase | ATP (for Ap4A synthesis) | 2.1 mM | - | [2] |
| Rat Liver Lysyl-tRNA Synthetase | AMP (for Ap4A synthesis) | 1.5 mM | - | [2] |
| E. coli ApaH | Ap4A | 37 µM | 37 s-1 | [10] |
| E. coli ApaH | Ap5A | 14 µM | 33 s-1 | [10] |
| Human Platelet Ap3Aase (Fhit-like) | ε-(Ap3A) | Lower than other mammalian Ap3Aases | - | [11] |
Table 3: Binding Affinities of Bis-Adenosine Compounds to Target Proteins
| Protein | Ligand | Kd / Ki / IC50 | Method | Reference |
| Rat Liver Lysyl-tRNA Synthetase | Ap4A (inhibitor of aminoacylation) | Ki = 2.5 µM | Enzyme kinetics | [2] |
| HeLa DNA Polymerase α-associated Ap4A binding protein (A1 subunit) | 8-N3-Ap4A | Half-maximal binding at 0.15 µM | Photoaffinity labeling | [12] |
| Chromaffin Cell Receptors (Very High Affinity Site) | [3H]-Ap4A | Kd = 8 ± 0.65 x 10-11 M | Radioligand binding | [13] |
| Chromaffin Cell Receptors (High Affinity Site) | [3H]-Ap4A | Kd = 5.6 ± 0.53 x 10-9 M | Radioligand binding | [13] |
III. Key Biological Roles and Signaling Pathways
Bis-adenosine compounds are implicated in a multitude of cellular functions, acting as signaling molecules in critical pathways.
A. DNA Replication and Damage Response
Ap4A levels have been shown to increase significantly in response to DNA damage induced by agents like mitomycin C.[5] This accumulation is thought to play a role in inhibiting the initiation of DNA replication, providing the cell with time to repair the damage before proceeding with cell division.[5] DNA ligase III is believed to be a primary enzyme responsible for this damage-induced Ap4A synthesis.[5]
B. Immune Regulation: The cGAS-STING Pathway
Recent studies have unveiled a fascinating role for Ap4A in modulating the innate immune response through the cGAS-STING pathway. LysRS can synthesize Ap4A, which then competes with the second messenger cGAMP for binding to the STING protein. This competition can dampen the STING-dependent inflammatory response.[14]
C. Heat Shock Response
The accumulation of Ap4A is a conserved response to heat shock, suggesting its role as a heat alarmone.[1] It is proposed that Ap4A may allosterically activate molecular chaperones to promote protein folding and degradation, and also inhibit IMPDH activity to decrease guanosine nucleotide levels, thereby reducing protein translation capacity.[1]
D. Purinergic Signaling
Extracellular bis-adenosine compounds can act as ligands for purinergic receptors, a family of receptors involved in a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function.[15][16] The interaction of ApnA with these receptors can trigger downstream signaling cascades, although the precise roles and receptor subtypes involved are still under active investigation.[17]
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of bis-adenosine compounds.
A. Quantification of Intracellular Bis-Adenosine Compounds by HPLC-MS/MS
This protocol describes the extraction and quantification of Ap3A and Ap4A from cultured cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
1. Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol/water (80:20, v/v), pre-chilled to -80°C
-
Internal standards (e.g., 13C10-Ap3A and 13C10-Ap4A)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile phase A: Ammonium acetate in water
-
Mobile phase B: Acetonitrile
2. Procedure:
-
Cell Culture and Harvesting: Grow cells to the desired confluency. For suspension cells, count and pellet a known number of cells. For adherent cells, wash with ice-cold PBS and then add the extraction solution directly to the plate.
-
Extraction:
-
Add a defined volume of pre-chilled 80% methanol containing the internal standards to the cell pellet or plate.
-
Incubate at -80°C for at least 30 minutes to ensure cell lysis and protein precipitation.
-
Scrape the cells (for adherent cultures) and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HILIC column.
-
Separate the analytes using a gradient of mobile phases A and B.
-
Detect and quantify Ap3A, Ap4A, and their internal standards using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
B. In Vitro Synthesis of Ap4A using Lysyl-tRNA Synthetase
This protocol outlines the enzymatic synthesis of Ap4A for use in various assays.
1. Materials:
-
Purified Lysyl-tRNA Synthetase (LysRS)
-
ATP
-
AMP (optional, depending on the specific reaction conditions)[2]
-
tRNALys (optional, can enhance the reaction)[20]
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Zinc chloride (ZnCl2)
-
Inorganic pyrophosphatase
-
HPLC system for purification
2. Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, and other components (AMP, tRNALys, ZnCl2, inorganic pyrophosphatase) at their optimal concentrations.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a known amount of purified LysRS.
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at the optimal temperature.
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., perchloric acid followed by neutralization).
-
-
Purification:
-
Purify the synthesized Ap4A from the reaction mixture using anion-exchange or reverse-phase HPLC.
-
-
Quantification and Verification:
C. Fhit Hydrolase Activity Assay using a Fluorogenic Substrate
This protocol describes a continuous assay to measure the hydrolase activity of the Fhit protein.
1. Materials:
-
Purified Fhit protein
-
Fluorogenic Fhit substrate (e.g., a synthetic Ap3A analog linked to a fluorophore and a quencher)
-
Assay buffer (e.g., HEPES buffer with MgCl2)
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Assay Setup:
-
In the wells of a 96-well plate, add the assay buffer and the fluorogenic substrate.
-
Include control wells with no enzyme (substrate only) and no substrate (enzyme only).
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified Fhit protein to the wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the increase in fluorescence over time in kinetic mode. The cleavage of the substrate by Fhit separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
V. Therapeutic Potential and Future Directions
The multifaceted roles of bis-adenosine compounds in cellular stress responses, immune regulation, and DNA metabolism make them and their associated enzymes attractive targets for therapeutic intervention.
-
Cancer Therapy: The involvement of the Fhit tumor suppressor in Ap3A metabolism suggests that modulating the levels of this dinucleotide could be a viable strategy in cancer treatment. Furthermore, the role of Ap4A in the DNA damage response opens up possibilities for sensitizing cancer cells to chemotherapy.
-
Inflammatory and Autoimmune Diseases: The ability of Ap4A to modulate the STING pathway highlights its potential as a target for the development of novel anti-inflammatory and immunomodulatory drugs.
-
Infectious Diseases: The role of Ap4A in bacterial stress responses and biofilm formation suggests that targeting its metabolism could be a novel antibacterial strategy.
Future research will likely focus on elucidating the full spectrum of protein targets for bis-adenosine compounds, further dissecting their complex signaling networks, and developing specific and potent modulators of their synthesis and degradation for therapeutic applications. The continued development of sensitive and robust analytical techniques will be crucial for advancing our understanding of these enigmatic yet fundamentally important signaling molecules.
References
- 1. From Dusty Shelves toward the Spotlight: Growing Evidence for Ap4A as an Alarmone in Maintaining RNA Stability and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a homogeneous complex of arginyl- and lysyl-tRNA synthetase: zinc and adenosine 5'-phosphate dependent synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in Ap4A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (Ap4A) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. genecards.org [genecards.org]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap4A) and Down-Regulates Immune Response and Cancer Promotion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human lysyl-tRNA synthetase phosphorylation promotes HIV-1 proviral DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NUDT2 nudix hydrolase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Characterization of the HeLa cell DNA polymerase alpha-associated Ap4A binding protein by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.au.dk [pure.au.dk]
- 15. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Purinergic and Adenosinergic Signaling in Pancreatobiliary Diseases [frontiersin.org]
- 17. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A preferential role for lysyl-tRNA4 in the synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate by an arginyl-tRNA synthetase-lysyl-tRNA synthetase complex from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nrel.colostate.edu [nrel.colostate.edu]
- 22. content.abcam.com [content.abcam.com]
- 23. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Comparative Cellular Signaling of Me-Bis(ADP) and ADP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine diphosphate (ADP) is a critical signaling molecule that mediates a wide range of physiological processes, primarily through the activation of purinergic P2Y receptors. The P2Y1 receptor, a key player in platelet aggregation and thrombosis, is a Gq-coupled receptor that, upon activation by ADP, initiates a signaling cascade leading to intracellular calcium mobilization. In contrast, Methylene-bis(ADP) (Me-Bis(ADP)), and its more potent analogue MRS2500, acts as a highly potent and selective competitive antagonist of the P2Y1 receptor, effectively blocking ADP-mediated signaling. This technical guide provides a comprehensive comparison of the cellular signaling mechanisms of ADP and Me-Bis(ADP), with a focus on the P2Y1 receptor. We present a compilation of quantitative data, detailed experimental protocols for studying these molecules, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and cellular signaling.
Introduction to ADP and Me-Bis(ADP) in Cellular Signaling
Adenosine diphosphate (ADP) is a ubiquitous nucleotide that plays a dual role in cellular bioenergetics and signaling. As a signaling molecule, extracellular ADP activates a family of G protein-coupled receptors (GPCRs) known as P2Y receptors, which are involved in numerous physiological processes, including thrombosis, inflammation, and neurotransmission.[1] Human platelets express two key P2Y receptors that respond to ADP: the P2Y1 receptor, which couples to Gq to initiate platelet shape change and transient aggregation, and the P2Y12 receptor, which couples to Gi to sustain and amplify the aggregation response.[2][3]
Methylene-bis(ADP) and its potent analogue, 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate (MRS2500), are synthetic molecules designed as specific antagonists for the P2Y1 receptor.[4][5] By competitively binding to the P2Y1 receptor, Me-Bis(ADP) and its derivatives block the binding of ADP, thereby inhibiting the initiation of ADP-induced platelet aggregation.[1][6] This makes them valuable tools for dissecting the P2Y1 signaling pathway and promising candidates for antithrombotic therapies.[5][7]
Signaling Pathways
ADP-Mediated P2Y1 Receptor Activation
ADP binding to the P2Y1 receptor triggers a conformational change that activates the associated Gq protein.[8] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates downstream signaling events that culminate in platelet shape change and the initial phase of aggregation.[2][8]
Me-Bis(ADP) (MRS2500) Antagonism of the P2Y1 Receptor
Me-Bis(ADP), specifically its potent analog MRS2500, acts as a competitive antagonist at the P2Y1 receptor. It binds to the same orthosteric site as ADP but does not induce the conformational change required for Gq protein activation.[9] By occupying the binding site, MRS2500 prevents ADP from activating the receptor, thereby inhibiting the entire downstream signaling cascade, including PLC activation and intracellular calcium mobilization.[1][9] Molecular dynamics simulations suggest that while ADP binding disrupts an ionic lock within the receptor, leading to its activation, MRS2500 stabilizes this ionic lock, maintaining the receptor in an inactive state.[9]
Quantitative Data Comparison
The following tables summarize the quantitative data for ADP, its potent analog 2-MeSADP, and the P2Y1 receptor antagonist Me-Bis(ADP) (MRS2500).
| Agonist | Receptor | Parameter | Value | Cell/System | Reference |
| 2-MeSADP | Human P2Y1 | EC50 | 1.2 ± 0.2 nM | COS-7 cells | [6] |
| 2-MeSADP | Human P2Y1 | pEC50 | 8.29 | Recombinant | [5] |
| 2-MeSADP | Human P2Y12 | EC50 | 5 nM | Recombinant | [5] |
| 2-MeSADP | Human P2Y13 | EC50 | 19 nM | Recombinant | [5] |
| Antagonist | Receptor | Parameter | Value | Cell/System | Reference |
| Me-Bis(ADP) (MRS2500) | Human P2Y1 | Ki | 0.78 nM | Recombinant human P2Y1 | [10][11] |
| Me-Bis(ADP) (MRS2500) | Human P2Y1 | IC50 | 0.95 nM | Human washed platelets (ADP-induced aggregation) | [10][11] |
| Me-Bis(ADP) (MRS2500) | Human P2Y1 | IC50 | 0.49 µM | Human platelet-rich plasma (ADP-induced aggregation) | [10] |
Experimental Protocols
Radioligand Binding Assay for P2Y1 Receptor
This protocol is adapted from studies characterizing [3H]MRS2279 and [32P]MRS2500 binding to the P2Y1 receptor.[11]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of Me-Bis(ADP) analogs or to measure the inhibition constant (Ki) of unlabeled ligands.
Materials:
-
HEK293 or Sf9 cells expressing the human P2Y1 receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2).
-
Radiolabeled antagonist (e.g., [3H]MRS2279 or [32P]MRS2500).
-
Unlabeled ligands (ADP, Me-Bis(ADP)/MRS2500) for competition assays.
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Culture and harvest P2Y1-expressing cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation with increasing concentrations of the radiolabeled ligand (for saturation binding) or a fixed concentration of radioligand and increasing concentrations of a competing unlabeled ligand (for competition binding).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.
References
- 1. researchgate.net [researchgate.net]
- 2. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Scholarly Article or Book Chapter | Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high-affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) | ID: n296x6330 | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Me-Bis(ADP) as a Chemical Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate, a compound commonly referred to in the scientific literature as MRS 2179, and likely the molecule of interest for "Me-Bis(ADP)". It is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). Its utility as a chemical probe has been demonstrated in a variety of research areas, including thrombosis, neuroscience, and inflammation.
Core Compound Data: N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS 2179)
N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS 2179) is a key chemical probe for studying the function of the P2Y1 receptor. Its selectivity allows for the specific interrogation of P2Y1-mediated signaling pathways.
Quantitative Data for MRS 2179
The following table summarizes the key quantitative parameters reported for MRS 2179, providing a clear indication of its potency and selectivity as a P2Y1 receptor antagonist.
| Parameter | Value | Species/System | Assay Type | Reference |
| pA2 | 6.55 ± 0.05 | Human Platelets | Platelet Aggregation | [1] |
| K_B_ | 100 nM | Human P2Y1 Receptor | Functional Assay | |
| K_i_ | 84 nM | Human Platelet Membranes | Radioligand Binding ([3H]MRS2279) | [2] |
| IC_50_ | 3.5 µM | Rat Colon | EFS-induced Relaxation | [3] |
| IC_50_ | 13.1 µM | Rat Colon | EFS-induced Rebound Contraction | [3] |
Selectivity Profile of MRS 2179
The selectivity of a chemical probe is crucial for the unambiguous interpretation of experimental results. MRS 2179 demonstrates significant selectivity for the P2Y1 receptor over other P2Y and P2X receptor subtypes.
| Receptor Subtype | IC_50_ Value | Reference |
| P2X1 | 1.15 µM | |
| P2X3 | 12.9 µM | |
| P2X2, P2X4 | No significant activity | |
| P2Y2, P2Y4, P2Y6 | No significant activity |
Signaling Pathway of the P2Y1 Receptor
The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous agonist ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration. MRS 2179 acts by competitively blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting this downstream signaling.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of Me-Bis(ADP) (MRS 2179).
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to ADP and the inhibitory effect of antagonists like MRS 2179.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).[4]
-
Centrifuge the blood at a low speed (e.g., 240 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.[4]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank and for 100% aggregation reference.
-
-
Aggregation Measurement (Light Transmission Aggregometry - LTA):
-
Use a platelet aggregometer. Place a cuvette with PRP in the sample well and a cuvette with PPP in the reference well.
-
Warm the PRP sample to 37°C with stirring (e.g., 900-1200 rpm).
-
To test the effect of MRS 2179, pre-incubate the PRP with the desired concentration of the antagonist for a specified time (e.g., 2-5 minutes) before adding the agonist.
-
Initiate platelet aggregation by adding a known concentration of ADP (e.g., 5 µM).[5]
-
Record the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[6]
-
-
Data Analysis:
-
The extent of aggregation is expressed as the percentage change in light transmission, with 0% being the baseline PRP and 100% being the PPP.
-
For antagonist studies, generate dose-response curves to calculate IC_50_ values. The pA2 value can be determined using a Schild plot analysis to quantify the potency of the competitive antagonist.
-
Intracellular Calcium Mobilization Assay
This assay directly measures the functional consequence of P2Y1 receptor activation (or inhibition) by monitoring changes in intracellular calcium levels.
Methodology:
-
Cell Preparation and Dye Loading:
-
Use a suitable cell line endogenously expressing or recombinantly overexpressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).[7]
-
Culture the cells in appropriate media and seed them into 96-well or 384-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Krebs buffer) for 30-60 minutes at 37°C.[8] Intracellular esterases cleave the AM ester, trapping the dye inside the cells.[9]
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess extracellular dye.
-
Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).[10]
-
Establish a baseline fluorescence reading.
-
To test for antagonist activity, inject MRS 2179 at various concentrations and incubate for a defined period.
-
Inject the agonist (e.g., ADP or 2-MeSADP) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the fluorescence response against time.
-
For antagonist characterization, determine the IC_50_ value from concentration-response curves.
-
Radioligand Binding Assay
This assay directly measures the binding of ligands to the P2Y1 receptor, allowing for the determination of affinity (K_i_) for unlabeled compounds like MRS 2179.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the P2Y1 receptor in a cold lysis buffer.[11]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
-
Wash the membrane pellet and resuspend in a suitable binding buffer. Determine the protein concentration (e.g., using a BCA assay).[11]
-
-
Competition Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]MRS2279 or [32P]MRS2500), and varying concentrations of the unlabeled competitor (MRS 2179).[2][12]
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C or 4°C).[2][11]
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters). The filters will trap the membranes with the bound radioligand.[11]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
Specific binding is calculated as total binding minus non-specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC_50_.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[11]
-
Conclusion
N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS 2179), or "Me-Bis(ADP)", is a valuable and well-characterized chemical probe for the study of P2Y1 receptor pharmacology and physiology. Its high potency and selectivity, combined with the availability of robust experimental protocols, make it an indispensable tool for researchers in academia and the pharmaceutical industry. The data and methodologies presented in this guide provide a solid foundation for the effective use of this compound in elucidating the roles of the P2Y1 receptor in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. 2-Chloro N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Interaction of 2-MeSADP with Purinergic P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular nucleotides, such as adenosine diphosphate (ADP), play a pivotal role in a myriad of physiological processes through their interaction with purinergic receptors. The stable ADP analog, 2-methylthioadenosine 5'-diphosphate (2-MeSADP), has emerged as a crucial pharmacological tool for elucidating the function and signaling pathways of the P2Y receptor subfamily, particularly the P2Y1, P2Y12, and P2Y13 subtypes. These receptors are critically involved in platelet aggregation, immune responses, and neurotransmission, making them attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of the interaction between 2-MeSADP and these key P2Y receptors, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling cascades.
Introduction to 2-MeSADP and P2Y Receptors
Purinergic signaling is mediated by a diverse family of receptors that are activated by extracellular purines and pyrimidines.[1] The P2Y receptors are a major class of G protein-coupled receptors (GPCRs) that are activated by nucleotides such as ATP, ADP, UTP, and UDP.[2] Among these, the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors have garnered significant attention due to their physiological and pathological relevance.
2-MeSADP is a potent and stable analog of ADP that exhibits high affinity for these receptors, making it an invaluable tool for their characterization. Unlike ADP, which is rapidly degraded by ectonucleotidases, 2-MeSADP offers a longer duration of action in experimental settings. Understanding the precise nature of the interaction between 2-MeSADP and its target receptors is fundamental for the development of novel therapeutics targeting platelet aggregation, inflammation, and neurological disorders.
Quantitative Data on Ligand-Receptor Interactions
The affinity and potency of 2-MeSADP and various antagonists at P2Y1, P2Y12, and P2Y13 receptors have been quantified in numerous studies. The following tables summarize key binding affinity (Ki) and functional potency (EC50/IC50) values, providing a comparative overview for researchers.
Table 1: Agonist (2-MeSADP) Affinity and Potency
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |
| P2Y1 | Human | Phospholipase C Activation | pEC50: 8.29 | ~5.1 |
| P2Y1 | Turkey | Calcium Mobilization | EC50 | 2.5 - 4 |
| P2Y12 | Human | [3H]2MeSADP Binding | Kd | 4.57 |
| P2Y12 | Human | Functional Assay | EC50 | 5 |
| P2Y13 | Human | Functional Assay | EC50 | 19 |
| P2Y13 | Mouse | Functional Assay | EC50 | 6.2 |
Data compiled from multiple sources.[3][4][5]
Table 2: Antagonist Affinity and Potency
| Antagonist | Target Receptor | Species | Assay Type | Parameter | Value (nM) |
| MRS2500 | P2Y1 | Human | [3H]MRS2500 Binding | Ki | 0.78 |
| MRS2500 | P2Y1 | Human | Platelet Aggregation Inhibition | IC50 | 0.95 |
| MRS2179 | P2Y1 | Turkey | Competitive Antagonism | Kb | 102 |
| MRS2179 | P2Y1 | Human | Platelet Aggregation Inhibition | - | - |
| AR-C67085 | P2Y12/P2Y13 | Human | Antagonist Assay | - | Potent Antagonist |
Data compiled from multiple sources.[6][7][8]
Signaling Pathways
The activation of P2Y1, P2Y12, and P2Y13 receptors by 2-MeSADP initiates distinct intracellular signaling cascades.
P2Y1 Receptor Signaling
The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[9] Upon agonist binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ is a key event in P2Y1-mediated cellular responses, such as the initial phase of platelet shape change.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2MeSADP | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. diagnostica.cz [diagnostica.cz]
A Technical Guide to the Function of Methylated Nucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core functions of methylated nucleotides in both DNA and RNA. It details the molecular mechanisms, regulatory roles, and key signaling pathways influenced by these epigenetic and epitranscriptomic modifications. Furthermore, it includes detailed protocols for cornerstone experimental techniques used in their study and presents quantitative data to illustrate the impact of methylation on molecular interactions and gene expression.
The Machinery of Nucleotide Methylation
Nucleotide methylation is a dynamic and reversible process governed by three main classes of proteins: "writers," which add methyl groups; "erasers," which remove them; and "readers," which recognize and bind to methylated nucleotides to elicit a functional response.
DNA Methylation
In mammals, DNA methylation primarily involves the addition of a methyl group to the 5th carbon of a cytosine residue, forming 5-methylcytosine (5mC), predominantly within CpG dinucleotides.[1][2] This process is essential for normal development, genomic imprinting, and the silencing of transposable elements.[3]
-
Writers (DNA Methyltransferases - DNMTs):
-
Erasers (Demethylases):
-
TET (Ten-Eleven Translocation) Enzymes: These enzymes catalyze the iterative oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), initiating a pathway for demethylation.[4]
-
-
Readers (Methyl-CpG-Binding Proteins):
Caption: Core components of the DNA methylation system.
RNA Methylation (N6-methyladenosine - m6A)
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and is also found on other RNA types.[6][7] It is a dynamic mark that regulates nearly every aspect of the mRNA lifecycle.[8]
-
Writers (m6A Methyltransferase Complex):
-
Erasers (m6A Demethylases):
-
Readers (m6A-Binding Proteins):
Caption: Key regulators of the m6A RNA modification.
Core Functions of Methylated Nucleotides
DNA Methylation: A Guardian of the Genome and Regulator of Expression
Transcriptional Regulation: DNA methylation is a cornerstone of epigenetic gene regulation.[1] When located in a gene promoter, particularly within CpG islands, it typically acts to repress gene transcription.[3] This silencing occurs through two primary mechanisms:
-
Inhibition of Transcription Factor Binding: The methyl group can physically impede the binding of transcription factors to their DNA recognition sites.[1][11]
-
Recruitment of Repressive Complexes: MBD proteins bind to methylated DNA and recruit additional proteins, such as histone deacetylases (HDACs) and chromatin remodelers, which create a compact, inactive chromatin state (heterochromatin) that is inaccessible to the transcriptional machinery.[3][5]
Caption: Signaling pathway for transcriptional repression.
DNA Replication and Repair: DNA methylation is critical for maintaining genome integrity. In prokaryotes, transient "hemimethylation" of DNA after replication allows the mismatch repair machinery to distinguish the newly synthesized (unmethylated) strand from the parental (methylated) template strand, ensuring high-fidelity replication.[3][12] In mammals, the maintenance methyltransferase DNMT1 is associated with the replication machinery to ensure the faithful propagation of methylation patterns.[13][14] Dysregulation of DNMT1 can lead to replication stress and genomic instability.[13]
RNA m6A Methylation: A Post-Transcriptional Fine-Tuner
The m6A modification adds a critical layer of post-transcriptional regulation, influencing multiple aspects of mRNA metabolism.[6][10]
-
mRNA Stability: The reader protein YTHDF2 is a key mediator of m6A's effect on mRNA stability. It selectively recognizes m6A-modified transcripts and shuttles them to processing bodies (P-bodies) for degradation.[6]
-
mRNA Translation: The reader YTHDF1 promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.
-
Splicing and Processing: m6A modification can influence pre-mRNA splicing patterns, affecting the final protein product.[7][8]
Quantitative Data on Methylation Function
The functional consequences of nucleotide methylation can be quantified through various biochemical and genomic assays. The following tables summarize key quantitative data.
Table 1: Global DNA Methylation Levels in Different Species This table illustrates the wide variation in the prevalence of 5-methylcytosine across different organisms.
| Organism | Genome Context | Percentage of Methylated Cytosines | Reference |
| Homo sapiens (Human) | CpG | ~7.6% | [3] |
| Mus musculus (Mouse) | CpG | ~7.6% | [3] |
| Arabidopsis thaliana | CpG, CpHpG, CpHpH | ~14% | [3] |
| Escherichia coli | GATC (adenine) | ~2.3% (cytosine) | [3] |
| Saccharomyces cerevisiae | N/A | Virtually absent | [3] |
Table 2: Impact of CpG Methylation on Transcription Factor (TF) Binding Methylation within a TF binding site can either inhibit or enhance binding, depending on the TF family.
| TF Family | Effect of mCpG on Binding | Mechanism | Reference |
| bHLH, bZIP, ETS | Inhibited | Steric hindrance from the methyl group in the major groove | [15] |
| Homeodomain, POU, NFAT | Enhanced | Direct hydrophobic interactions between amino acids and the methyl group | [15] |
| DNase I | Enhanced Cleavage | Methylation narrows the DNA minor groove, increasing accessibility | [16] |
Table 3: Kinetic Parameters of DNA Methyltransferases Enzyme kinetics reveal the efficiency and substrate affinity of DNMTs. The following data are illustrative of the types of parameters measured.
| Enzyme | Substrate | K_m (μM) | k_cat (min⁻¹) | Reference |
| Human DNMT1 | Hemimethylated DNA | ~1 | N/A | [17] |
| M.HaeIII (Bacterial) | DNA | 165.4 ± 20.2 | 32.1 ± 5.4 | [18] |
| M.EcoP1I (Bacterial) | Duplex DNA | N/A (Binds DNA first) | N/A | [19] |
Experimental Protocols for Studying Methylated Nucleotides
Analyzing DNA and RNA methylation requires specialized techniques. Below are detailed methodologies for three cornerstone approaches.
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is the gold standard for single-base resolution, genome-wide methylation analysis.[20][21]
Principle: Sodium bisulfite treatment chemically converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[22] Subsequent PCR amplification converts uracils to thymines. By comparing the sequenced DNA to a reference genome, methylated cytosines can be identified.[22]
Detailed Protocol Steps:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the sample of interest.
-
DNA Fragmentation: Shear DNA to a desired fragment size (e.g., 200-400 bp) using sonication.
-
Library Preparation: Ligate sequencing adapters to the fragmented DNA. These adapters must contain methylated cytosines to protect them from bisulfite conversion.
-
Bisulfite Conversion:
-
Denature the adapter-ligated DNA (e.g., 98°C for 10 min).[23]
-
Incubate the denatured DNA with a sodium bisulfite solution (e.g., at 64°C for 2.5 hours).[23] This converts unmethylated 'C' to 'U'.
-
Desalt the DNA using a spin column to remove bisulfite and other reagents.[24]
-
Desulfonate the DNA by incubating with a basic solution (e.g., 0.3 N NaOH) to remove sulfonyl groups.[24]
-
Purify the converted DNA.
-
-
PCR Amplification: Amplify the bisulfite-converted library using a high-fidelity polymerase that reads 'U' as 'T'. Use a minimal number of cycles to avoid amplification bias.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to a reference genome and quantify the methylation level at each CpG site by calculating the ratio of C reads to C+T reads.
Caption: Workflow for Whole-Genome Bisulfite Sequencing.
Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)
MeDIP-Seq is an affinity-based method used to enrich for methylated DNA regions across the genome.[20][21][25]
Principle: An antibody specific for 5-methylcytosine is used to immunoprecipitate (IP) methylated DNA fragments.[26] These enriched fragments are then sequenced to identify methylated regions.
Detailed Protocol Steps:
-
Genomic DNA Extraction and Fragmentation: Isolate genomic DNA and sonicate to an average size of 200-500 bp.[27]
-
Denaturation: Heat-denature the fragmented DNA (e.g., 95°C for 10 min) and immediately cool on ice to create single-stranded DNA.[27][28]
-
Immunoprecipitation:
-
Incubate the denatured DNA with a monoclonal anti-5mC antibody overnight at 4°C.[27]
-
Add magnetic beads (e.g., Protein A/G) to capture the DNA-antibody complexes.
-
-
Washing: Perform a series of stringent washes (e.g., with a low-salt and high-salt IP buffer) to remove non-specifically bound DNA.[27][28]
-
Elution and DNA Recovery:
-
Elute the methylated DNA from the antibody-bead complex using a digestion buffer with Proteinase K.[27]
-
Purify the eluted DNA using phenol-chloroform extraction or a spin column.
-
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and an "input" control (a sample of the initial fragmented DNA that did not undergo IP). Sequence both the IP and input libraries.
-
Data Analysis: Align reads to a reference genome. Identify enriched regions (peaks) in the IP sample relative to the input control to map methylated regions.
Caption: Workflow for MeDIP-Sequencing.
Mass Spectrometry for Global Methylation Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly accurate and sensitive method for quantifying the absolute global levels of DNA modifications.[29][30]
Principle: DNA is enzymatically digested down to individual nucleosides. These nucleosides are then separated by liquid chromatography and identified and quantified by a mass spectrometer based on their unique mass-to-charge ratios.
Detailed Protocol Steps:
-
DNA Extraction: Isolate high-purity genomic DNA.
-
Enzymatic Digestion:
-
Digest the DNA to deoxynucleotides using a nuclease (e.g., Nuclease P1).
-
Dephosphorylate the nucleotides to nucleosides using an alkaline phosphatase (e.g., Calf Intestinal Phosphatase).[30]
-
-
Liquid Chromatography (LC): Inject the nucleoside mixture into an HPLC or UHPLC system. The nucleosides (dC, dG, dA, dT, and 5mC) are separated on a reverse-phase column.[30]
-
Tandem Mass Spectrometry (MS/MS):
-
The separated nucleosides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.
-
The instrument is set to detect the specific mass-to-charge transitions for each nucleoside.
-
-
Quantification: Generate standard curves using known concentrations of pure nucleosides. Calculate the amount of 5mC relative to the total amount of cytosine (5mC + dC) in the sample to determine the global methylation percentage.[29]
References
- 1. DNA Methylation and Its Basic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. DNA methylation - Wikipedia [en.wikipedia.org]
- 4. DNA Methylation | Cell Signaling Technology [cellsignal.com]
- 5. Effects of DNA methylation on DNA-binding proteins and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Frontiers | The Potential Role of m6A RNA Methylation in the Aging Process and Aging-Associated Diseases [frontiersin.org]
- 8. What is RNA m6A - CD Genomics [cd-genomics.com]
- 9. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special Issue Invited Review: The Role of Dynamic m6A RNA Methylation in Photobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomodal.com [biomodal.com]
- 12. Why is DNA methylation important in DNA replication? | Study Prep in Pearson+ [pearson.com]
- 13. Making it or breaking it: DNA methylation and genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rethinking how DNA Methylation Patterns are Maintained - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA methylation affects binding of most human transcription factors [esrf.fr]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Kinetics of Methylation by EcoP1I DNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental and Bioinformatic Approaches to Studying DNA Methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA Methylation Tools and Strategies: Methods in a Review | Asian Pacific Journal of Cancer Biology [waocp.com]
- 22. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]
- 24. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MeDIP-Seq Service, MeDIP-based Service - Epigenetics [epigenhub.com]
- 26. MeDIP-Seq/DIP-Seq [illumina.com]
- 27. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 28. commonfund.nih.gov [commonfund.nih.gov]
- 29. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 30. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ADP-Based Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase-mediated phosphorylation is a fundamental cellular signaling mechanism, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinases are a major class of drug targets. A common method for assessing kinase activity and screening for inhibitors is to measure the production of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphoryl transfer from adenosine triphosphate (ATP). This document provides detailed application notes and protocols for conducting kinase assays based on the detection of ADP.
The principle behind these assays is straightforward: the amount of ADP produced is directly proportional to the kinase activity.[1][2][3] Various methods have been developed to quantify ADP, primarily categorized into luminescence-based and fluorescence-based assays. These assays are amenable to high-throughput screening (HTS) and provide a universal platform for studying a wide range of kinases, including protein, lipid, and sugar kinases.[4][5]
Assay Principles
Luminescence-Based ADP Detection (e.g., ADP-Glo™ Kinase Assay)
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad dynamic range.[4][6] The assay is typically performed in two steps:
-
Kinase Reaction & ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.[6][7][8]
-
ADP to ATP Conversion and Signal Generation: A second reagent is then added to convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the initial amount of ADP.[6][7][8]
This method can detect very low levels of ADP, making it suitable for kinases with low activity and for screening at low substrate conversion rates.[1][4][6]
Fluorescence-Based ADP Detection
Fluorescence-based methods offer an alternative to luminescence and can be based on several principles:
-
Competitive Immunoassays (e.g., Transcreener® ADP² Assay): These assays utilize an antibody that specifically binds to ADP. A fluorescently labeled ADP tracer competes with the ADP produced in the kinase reaction for binding to the antibody. As the concentration of ADP from the kinase reaction increases, it displaces the tracer, leading to a change in fluorescence polarization or intensity.[2]
-
Coupled Enzyme Assays: In this approach, the ADP produced is used in a series of coupled enzymatic reactions that ultimately generate a fluorescent product. For example, ADP can be converted to ATP and pyruvate by pyruvate kinase. The pyruvate is then used by pyruvate oxidase to produce hydrogen peroxide, which is detected using a fluorogenic peroxidase substrate.[9]
-
Fluorescent Biosensors: Some assays employ biosensors that change their fluorescent properties upon binding to ADP.[10]
Data Presentation
Quantitative data from ADP-based kinase assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example Data for Kinase Inhibition Assay
| Compound | Concentration (µM) | Kinase Activity (%) | IC50 (µM) |
| Inhibitor A | 0.01 | 95.2 | 0.52 |
| 0.1 | 78.5 | ||
| 1 | 45.1 | ||
| 10 | 12.3 | ||
| 100 | 2.1 | ||
| Inhibitor B | 0.01 | 98.1 | 15.8 |
| 0.1 | 92.4 | ||
| 1 | 85.7 | ||
| 10 | 55.3 | ||
| 100 | 25.6 | ||
| DMSO Control | - | 100 | - |
Table 2: Example Data for Kinase Activity Titration
| Kinase Concentration (nM) | Signal (RLU/RFU) |
| 0 | 500 |
| 1 | 2500 |
| 5 | 12500 |
| 10 | 25000 |
| 20 | 48000 |
| 50 | 85000 |
Experimental Protocols
The following are generalized protocols for performing kinase assays using luminescence- and fluorescence-based ADP detection methods. It is crucial to optimize assay conditions for each specific kinase and substrate.[11]
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
Materials:
-
Kinase of interest
-
Kinase substrate (protein, peptide, lipid, or sugar)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and bring them to room temperature. Prepare serial dilutions of test compounds (inhibitors) if applicable.
-
Set up Kinase Reaction:
-
In a 384-well plate, add the components in the following order:
-
Test compound or vehicle (e.g., DMSO).
-
Kinase.
-
Substrate/ATP mixture to initiate the reaction.
-
-
The final reaction volume is typically 5-20 µL.
-
-
Incubate: Incubate the plate at room temperature for the desired time (e.g., 30-60 minutes).
-
Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[6][7]
-
Generate Luminescent Signal: Add an equal volume of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.[6][7]
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal is stable for several hours.[4]
Protocol 2: Fluorescence-Based Kinase Assay (Competitive Immunoassay Principle)
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase reaction buffer
-
ADP-antibody
-
ADP-fluorescent tracer
-
Stop buffer
-
Black, low-volume multi-well plates (e.g., 384-well)
-
Fluorescence plate reader (capable of measuring fluorescence polarization or intensity)
Procedure:
-
Prepare Reagents: Prepare all reagents as recommended by the assay kit manufacturer.
-
Set up Kinase Reaction:
-
Add test compounds or vehicle to the wells.
-
Add the kinase to the wells.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
-
Incubate: Incubate the plate at room temperature for a predetermined time to allow for ADP production.
-
Stop Reaction and Detect ADP:
-
Add a mixture of ADP-antibody, ADP-tracer, and stop buffer to each well.
-
-
Incubate: Incubate for the time specified in the kit protocol (typically 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure Fluorescence: Read the fluorescence polarization or intensity on a plate reader.
Visualizations
Caption: General kinase signaling pathway leading to a cellular response.
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Caption: Logical relationship between kinase activity, ADP production, and signal.
References
- 1. Fluorimetric Detection of Protein Kinase Activities and Screening of Protein Kinase Inhibitors by Monitoring ADP Formation | AAT Bioquest [aatbio.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. ulab360.com [ulab360.com]
- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinase assay platforms—Table 17.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying ATPase Activity Using Bis(adenosine) Polyphosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "Me-Bis(ADP)" is not found in standard biochemical literature, it is likely a non-standard nomenclature for a class of molecules known as bis(adenosine) polyphosphates or related bisphosphonate analogs of ADP. These compounds are structurally characterized by two adenosine moieties linked by a polyphosphate chain. Rather than serving as substrates for ATP hydrolysis, these molecules typically act as modulators—often inhibitors or, in some cases, allosteric activators—of ATPase activity.
This document provides detailed application notes and protocols for utilizing a well-characterized member of this family, P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) , and other related compounds to study the function and kinetics of various ATPases. These tool compounds are invaluable for dissecting the roles of specific ATPases in cellular signaling pathways and for screening potential drug candidates.
Data Presentation: Modulation of ATPase Activity by Bis(adenosine) Polyphosphates
The following table summarizes the observed effects of Ap5A and related compounds on the activity of several well-characterized ATPases. It is important to note that the effect of these compounds can be highly dependent on the specific ATPase and the experimental conditions.
| Compound | ATPase Target | Organism/Tissue | Observed Effect | Quantitative Data (IC50/Ki/Activation) | Mechanism of Action | Reference(s) |
| P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) | Basic ATPase Activity | Bullfrog Skeletal Muscle (Fragmented Sarcoplasmic Reticulum) | Inhibition | Competitive inhibition noted, specific Ki not provided. | Competitive Inhibition | [1] |
| Ap5A | Ca²⁺-ATPase | Human Erythrocytes | Activation | Potency: Ap5A ≈ Ap6A > Ap3A ≈ Ap4A. Specific EC50 not provided. | Allosteric Activation | [2] |
| Ap5A | F1-ATPase | Bovine Heart Mitochondria | Inhibition | Maximal inhibition of ~80% observed with related Ap4A. | Not explicitly defined, requires at least one vacant noncatalytic site. | [3] |
| Ap5A | Adenylate Kinase | Human Hemolysate | Potent Inhibition | Inhibition observed at concentrations ≥ 2 µM. | Competitive with respect to ATP and AMP. | [4] |
Signaling Pathways and Experimental Workflows
Mechanism of ATPase Modulation by Ap5A
Bis(adenosine) polyphosphates like Ap5A can modulate ATPase activity through different mechanisms, primarily competitive inhibition and allosteric activation.
.dot
Caption: Mechanisms of ATPase modulation by Ap5A.
Experimental Workflow for ATPase Inhibition/Activation Assay
The following diagram outlines a typical workflow for assessing the effect of a compound like Ap5A on ATPase activity using a colorimetric method such as the malachite green assay.
.dot
Caption: Workflow for ATPase modulation assay.
Experimental Protocols
The following protocols are based on the widely used malachite green assay, which measures the amount of inorganic phosphate (Pi) released upon ATP hydrolysis. These can be adapted to study the inhibitory or activating effects of compounds like Ap5A.
Protocol 1: Screening for ATPase Inhibition/Activation
Objective: To determine if Ap5A (or other test compounds) inhibits or activates a specific ATPase at a single concentration.
Materials:
-
Purified ATPase enzyme
-
ATP solution (high purity)
-
Ap5A stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Malachite Green Reagent (commercial kit or prepared in-house)[1][2]
-
Phosphate Standard solution (for quantification)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Malachite Green reagent according to the manufacturer's instructions or a published protocol. This typically involves mixing solutions of malachite green, ammonium molybdate, and a stabilizing agent.[1]
-
Prepare a fresh ATP solution in the assay buffer. The final concentration in the assay should be close to the Km of the ATPase, if known.
-
Dilute the purified ATPase to the desired concentration in ice-cold assay buffer.
-
Prepare a working solution of Ap5A at the desired screening concentration.
-
-
Assay Setup (in a 96-well plate):
-
Control Wells:
-
No Enzyme Control: Assay Buffer + ATP
-
Enzyme Control (100% activity): ATPase + Assay Buffer + ATP
-
-
Test Wells: ATPase + Ap5A solution + ATP
-
Add the enzyme, buffer, and Ap5A (or vehicle control) to the respective wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the ATPase for a fixed time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Malachite Green reagent to all wells.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "No Enzyme Control" from all other readings.
-
Calculate the percent inhibition or activation relative to the "Enzyme Control".
-
Protocol 2: Determination of IC50/EC50
Objective: To determine the concentration of Ap5A that causes 50% inhibition (IC50) or activation (EC50) of the ATPase activity.
Procedure:
-
Follow the same procedure as in Protocol 1, with the following modification in the Assay Setup :
-
Prepare a serial dilution of Ap5A in the assay buffer.
-
In the test wells, add the different concentrations of Ap5A to create a dose-response curve.
-
-
Data Analysis:
-
Calculate the percentage of ATPase activity at each Ap5A concentration relative to the control (no Ap5A).
-
Plot the percentage of activity (or inhibition/activation) against the logarithm of the Ap5A concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) using appropriate software to determine the IC50 or EC50 value.
-
Protocol 3: Kinetic Analysis of Inhibition/Activation
Objective: To determine the kinetic parameters (e.g., Ki, Vmax, Km) and the mechanism of inhibition or activation by Ap5A.
Procedure:
-
This protocol requires a more detailed experimental setup. You will need to vary the concentration of both ATP and Ap5A.
-
Set up a matrix of reactions in a 96-well plate with varying concentrations of ATP and a few fixed concentrations of Ap5A (including a zero-concentration control).
-
Follow the general procedure for the ATPase assay as described above.
-
Data Analysis:
-
Calculate the initial reaction velocities (rate of Pi formation) for each combination of ATP and Ap5A concentrations.
-
Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots.
-
Analyze the changes in Km and Vmax in the presence of Ap5A to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) or activation. For competitive inhibition, the apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged. For allosteric activation, both Km and Vmax may be affected.
-
Conclusion
Bis(adenosine) polyphosphates, exemplified by Ap5A, are versatile tools for the study of ATPase enzymes. While not typically substrates, their ability to act as inhibitors or allosteric activators provides a means to probe the active and regulatory sites of these important enzymes. The protocols and data presented here offer a starting point for researchers to investigate the role of specific ATPases in biological processes and to screen for novel therapeutic agents that target these enzymes. It is recommended to always perform appropriate controls and to optimize assay conditions for each specific ATPase under investigation.
References
- 1. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 2. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chemical Probes in Methyltransferase Research: A Methodological Overview
Note to the Reader: Information regarding a specific compound identified as "Me-Bis(ADP)" is not available in the public domain based on a comprehensive search of scientific literature. The following application notes and protocols are based on well-characterized chemical probes and general methodologies employed in methyltransferase research. These examples are intended to serve as a guide for researchers, scientists, and drug development professionals working with novel methyltransferase inhibitors.
Protein methyltransferases (PMTs) are a critical class of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to lysine or arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a fundamental role in regulating gene expression, DNA repair, and signal transduction.[3] Dysregulation of PMT activity is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[4][5] The development and application of potent and selective chemical probes are essential for dissecting the biological functions of PMTs and for validating them as drug targets.[6][7]
Data Presentation: Potency and Selectivity of Representative Methyltransferase Inhibitors
The efficacy of a chemical probe is defined by its potency (how much is needed to inhibit the target) and selectivity (how specifically it binds to the intended target over others). This data is crucial for interpreting experimental results and for the development of potential therapeutics.
| Inhibitor | Target Methyltransferase | IC50 (nM) | Assay Type | Notes |
| EPZ011989 | EZH2 (wild-type) | < 3 | Biochemical | Competitive with SAM; >15-fold selective over EZH1.[1][2] |
| EPZ011989 | EZH2 (Y641 mutants) | < 3 | Biochemical | Potent against common cancer-associated mutants.[1][2] |
| BIX-01294 | G9a | 1,900 | Biochemical | Competitive with the peptide substrate, non-competitive with SAM.[1] |
| BIX-01294 | GLP | 700 | Biochemical | Shows greater potency for GLP over G9a in some studies.[1] |
| Compound 15 | PRMT5/MEP50 | 5.0 (nM) | Enzymatic Inhibition | Highly selective; >90% inhibition at 10 µM, with minimal effect on other PRMTs.[8] |
| SKI-73 | CARM1 | < 100 | Biochemical | A pro-drug that is processed into an active inhibitor inside cells.[4][6] |
Experimental Protocols
Detailed methodologies are critical for the successful application of chemical probes in methyltransferase research. Below are protocols for key experiments.
1. In Vitro Methyltransferase Activity Assay (Luminescent Assay)
This protocol is adapted from luminescence-based assays that quantify the production of S-adenosyl homocysteine (SAH), a universal product of SAM-dependent methyltransferases.
Objective: To measure the enzymatic activity of a purified methyltransferase.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., histone peptide or full-length protein)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescent SAH detection kit (e.g., MTase-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: Prepare a master mix of the reaction components (buffer, substrate, SAM) and dispense into the wells of the assay plate.
-
Enzyme Titration: Add varying concentrations of the methyltransferase to the wells to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
-
Initiate Reaction: Start the reaction by adding the enzyme to the master mix. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
SAH Detection: Stop the reaction and detect the generated SAH by adding the luminescent detection reagents according to the manufacturer's instructions. This typically involves a two-step process to convert SAH to ADP, then to ATP, which is used by luciferase to produce light.[9]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of SAH produced and thus to the enzyme's activity.
2. IC50 Determination for a Methyltransferase Inhibitor
Objective: To determine the concentration of an inhibitor required to reduce the activity of a methyltransferase by 50%.
Procedure:
-
Assay Setup: Set up the methyltransferase reaction as described above, using the predetermined optimal enzyme concentration.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor in the assay buffer or DMSO. Add the inhibitor dilutions to the reaction wells. Include a no-inhibitor control (vehicle control, e.g., DMSO).
-
Pre-incubation (Optional): Pre-incubate the enzyme with the inhibitor for a period (e.g., 15-30 minutes) before adding SAM to start the reaction, especially for slow-binding inhibitors.
-
Reaction and Detection: Initiate the reaction by adding SAM, incubate, and perform the SAH detection as previously described.
-
Data Analysis:
-
Normalize the data by setting the activity of the no-inhibitor control to 100% and the background (no enzyme) to 0%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to calculate the IC50 value.
-
3. Western Blot for Cellular Target Engagement
Objective: To assess if an inhibitor can reduce the methylation of a specific substrate within cells.
Materials:
-
Cell line of interest
-
Methyltransferase inhibitor
-
Cell lysis buffer
-
Primary antibody specific to the methylated substrate (e.g., anti-H3K27me3)
-
Primary antibody for a loading control (e.g., anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
Procedure:
-
Cell Treatment: Culture cells and treat them with various concentrations of the inhibitor for a specified duration (e.g., 24-72 hours).
-
Protein Extraction: Harvest the cells and lyse them to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific methylation mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the methylated protein signal to the total protein or loading control signal to determine the extent of inhibition.
Visualizations: Pathways and Workflows
Diagrams created using DOT language to illustrate key concepts in methyltransferase research.
Caption: General mechanism of protein methylation by a methyltransferase.
Caption: Workflow for the discovery and characterization of a novel methyltransferase inhibitor.
Caption: Simplified signaling pathway involving PRMT5 and its inhibition.
References
- 1. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 5. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical biology toolbox to study protein methyltransferases and epigenetic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical probes targeting epigenetic proteins: Applications beyond oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying P2Y12 Receptor Function with Bisphosphate ADP Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in thrombosis and hemostasis.[1][2] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[2][3][4][5] Consequently, the P2Y12 receptor is a major target for antiplatelet drugs in the prevention of cardiovascular events.[1][6]
Bisphosphate ADP analogs are a class of synthetic molecules designed to interact with purinergic receptors like P2Y12. While the specific compound "Me-Bis(ADP)" is not extensively characterized in publicly available literature, the principles of using acyclic adenosine bisphosphate analogs as modulators of P2Y receptor function are established.[3][7] These analogs can be engineered to act as antagonists, offering valuable tools for dissecting the P2Y12 signaling pathway and for the development of novel antithrombotic agents.[3][7] This document provides a detailed guide on the application of a representative bisphosphate ADP analog for studying P2Y12 receptor function.
Features of a Representative Bisphosphate ADP Analog
| Feature | Description | Reference |
| Target | P2Y12 Receptor | [3][7] |
| Mechanism of Action | Competitive Antagonist at the ADP binding site. | [3][7] |
| Potential Effect | Inhibition of ADP-induced platelet aggregation. | [3][7] |
| Formulation | Typically supplied as a lyophilized powder. Reconstitute in appropriate buffer (e.g., DMSO or aqueous buffer) before use. | N/A |
| Storage | Store lyophilized powder at -20°C. Reconstituted solutions should be stored at -80°C and are stable for a limited time. Avoid repeated freeze-thaw cycles. | N/A |
P2Y12 Receptor Signaling Pathway
Activation of the P2Y12 receptor by ADP triggers a complex intracellular signaling cascade. The receptor is coupled to the inhibitory G protein, Gi.[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in its active state phosphorylates and inhibits proteins involved in platelet activation. The P2Y12 signaling pathway also involves the activation of phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors like Akt.[2] Ultimately, these signaling events culminate in the conformational activation of the glycoprotein IIb/IIIa receptor, which mediates platelet aggregation by binding to fibrinogen.[5]
References
- 1. P2Y12 - Wikipedia [en.wikipedia.org]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyclic Analogues of Adenosine Bisphosphates as P2Y Receptor Antagonists: Phosphate Substitution Leads to Multiple Pathways of Inhibition of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. m.youtube.com [m.youtube.com]
- 6. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyclic analogues of adenosine bisphosphates as P2Y receptor antagonists: phosphate substitution leads to multiple pathways of inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Me-Bis(ADP) Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the experimental design of cell-based assays to characterize a novel investigational compound, Me-Bis(ADP). As a putative analog of adenosine diphosphate (ADP), Me-Bis(ADP) is hypothesized to modulate key enzymes involved in ADP-ribose signaling pathways, which are critical in numerous cellular processes and disease states.[1] This guide focuses on two primary therapeutic targets: Sterile Alpha and TIR Motif Containing 1 (SARM1), the central executioner of programmed axon degeneration, and Cluster of Differentiation 38 (CD38), a key enzyme in calcium signaling.[2][3] Detailed protocols are provided for assessing the compound's cytotoxicity, its target engagement with SARM1 and CD38, and its potential for inducing apoptosis. The included workflows, data presentation tables, and troubleshooting guides are designed to facilitate the efficient evaluation of Me-Bis(ADP) for its therapeutic potential.
Introduction to ADP-Ribose Signaling Pathways
ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred from nicotinamide adenine dinucleotide (NAD+) to target proteins.[4] This process, executed by ADP-ribosyltransferases (ARTs), regulates critical cellular functions including DNA repair, signal transduction, and immune responses.[1][4] Dysregulation of this signaling is implicated in neurodegenerative diseases, cancers, and inflammatory disorders.
Two key enzymes in this domain are SARM1 and CD38:
-
SARM1: A highly regulated NADase, SARM1 is a primary driver of Wallerian, or programmed, axon degeneration.[3] Upon activation by injury or disease, SARM1's TIR domain rapidly consumes cellular NAD+, leading to energetic collapse and axon destruction.[5][6] Inhibitors of SARM1 are being actively investigated as therapies for peripheral neuropathies and other neurodegenerative conditions.[5][7]
-
CD38: This transmembrane glycoprotein has both NAD+ glycohydrolase and ADP-ribosyl cyclase activity, producing second messengers like cyclic ADP-ribose (cADPR) that mobilize intracellular calcium stores.[8][9] CD38 is a major regulator of NAD+ levels and is a target in immunotherapy for multiple myeloma.[2]
Me-Bis(ADP), as a structural analog of ADP-related molecules, may act as a competitive inhibitor or modulator of these enzymes. The following protocols are designed to test this hypothesis.
Signaling Pathway and Workflow Diagrams
The diagrams below illustrate the key signaling pathways and a general experimental workflow for testing Me-Bis(ADP).
References
- 1. Interplay between ADP-ribosyltransferases and essential cell signaling pathways controls cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Quantification of SARM1 activity in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 5. academic.oup.com [academic.oup.com]
- 6. US20220241416A1 - Methods for the identification of sarm1 nadase activity inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. Characterization of Novel SARM1 Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. amsbio.com [amsbio.com]
Application Notes and Protocols for Studying Purinergic Signaling Pathways with Me-Bis(ADP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, mediated by extracellular nucleotides like adenosine diphosphate (ADP), plays a pivotal role in a myriad of physiological processes, including hemostasis, thrombosis, inflammation, and neurotransmission. The P2Y family of G protein-coupled receptors are key players in these pathways. Among them, the P2Y1 receptor is of significant interest as a therapeutic target, particularly in the context of cardiovascular diseases.
This document provides detailed application notes and protocols for utilizing N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, also known as Me-Bis(ADP) or MRS2500, a potent and selective antagonist of the P2Y1 receptor. These guidelines are intended to assist researchers in effectively employing this valuable pharmacological tool to investigate P2Y1 receptor signaling pathways.
Mechanism of Action
Me-Bis(ADP) (MRS2500) is a competitive antagonist of the P2Y1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist ADP. The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various cellular responses, most notably platelet shape change and the initiation of aggregation. By blocking this initial step, Me-Bis(ADP) effectively inhibits downstream signaling and the associated physiological responses.
Purinergic Signaling Pathway via P2Y1 Receptor
Caption: P2Y1 receptor signaling cascade initiated by ADP and inhibited by Me-Bis(ADP).
Data Presentation
The following tables summarize the quantitative pharmacological data for Me-Bis(ADP) (MRS2500) from various in vitro studies.
Table 1: Receptor Binding Affinity of Me-Bis(ADP) (MRS2500)
| Preparation | Radioligand | Ki (nM) | Reference |
| Recombinant human P2Y1 receptor | [3H]MRS2500 | 0.78 | |
| Human platelet membranes | [3H]MRS2500 | 1.2 |
Table 2: Functional Inhibitory Activity of Me-Bis(ADP) (MRS2500)
| Assay | Agonist | Preparation | IC50 (nM) | Reference |
| Platelet Aggregation | ADP (10 µM) | Human washed platelets | 0.95 | |
| Platelet Aggregation | ADP (10 µM) | Human platelet-rich plasma | 490 | |
| Calcium Mobilization | 2-MeSADP | 1321N1-hP2Y1 cells | 1.1 |
Experimental Protocols
The following are detailed protocols for key experiments utilizing Me-Bis(ADP) to study P2Y1 receptor signaling.
P2Y1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the P2Y1 receptor using [3H]MRS2500.
Materials:
-
HEPES buffer (20 mM, pH 7.4) containing 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 0.1% BSA.
-
[3H]MRS2500 (specific activity ~50-100 Ci/mmol)
-
Me-Bis(ADP) (MRS2500) or other unlabeled test compounds
-
Membrane preparation from cells expressing the P2Y1 receptor (e.g., Sf9 cells or human platelets)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and vials
-
Microplate and filter harvesting system
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the unlabeled test compound (e.g., Me-Bis(ADP)) in HEPES buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of HEPES buffer (for total binding) or 50 µL of a high concentration of unlabeled Me-Bis(ADP) (e.g., 10 µM, for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]MRS2500 at a final concentration of ~1 nM.
-
50 µL of the P2Y1 receptor-containing membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold HEPES buffer.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Quantify the radioactivity by liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the test compound using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol details the measurement of changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by Me-Bis(ADP) using the fluorescent calcium indicator Fura-2 AM.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (20 mM, pH 7.4)
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid
-
ADP or other P2Y1 agonists
-
Me-Bis(ADP) (MRS2500)
-
Fluorescence plate reader or microscope equipped for ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Protocol:
-
Seed the P2Y1-expressing cells onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM with 0.02% Pluronic F-127 and 2.5 mM probenecid in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 200 µL of HBSS containing 2.5 mM probenecid.
-
Add 100 µL of HBSS with probenecid to each well.
-
To test for antagonism, pre-incubate the cells with various concentrations of Me-Bis(ADP) for 10-15 minutes at room temperature.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340/380 nm excitation) for 1-2 minutes.
-
Add the P2Y1 agonist (e.g., ADP) to the wells and immediately begin recording the fluorescence ratio for 3-5 minutes.
-
Analyze the data by calculating the change in the 340/380 nm fluorescence ratio over time. Determine the IC50 value for Me-Bis(ADP) by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of Me-Bis(ADP) on ADP-induced platelet aggregation.
Materials:
-
Human whole blood collected in 3.2% sodium citrate
-
Phosphate-buffered saline (PBS)
-
ADP
-
Me-Bis(ADP) (MRS2500)
-
Light transmission aggregometer
-
Plastic centrifuge tubes
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human venous blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new plastic tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 108 platelets/mL using PPP.
-
-
Aggregation Assay:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a magnetic stir bar.
-
Pre-incubate the PRP with 5 µL of Me-Bis(ADP) at various concentrations (or vehicle control) for 2-5 minutes at 37°C.
-
Add 50 µL of ADP solution (e.g., to a final concentration of 10 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percent inhibition of aggregation for each concentration of Me-Bis(ADP) and determine the IC50 value.
-
Experimental Workflow for Screening P2Y1 Antagonists
Probing Enzyme Kinetics with P1,P5-Di(adenosine-5')pentaphosphate (Ap5A): A Detailed Guide
Application Notes
P1,P5-Di(adenosine-5')pentaphosphate, commonly known as Ap5A, is a powerful and highly specific tool for researchers, scientists, and drug development professionals investigating the kinetics of nucleotide-metabolizing enzymes. As a structural analog of two adenosine diphosphate (ADP) molecules linked by a pentaphosphate chain, Ap5A serves as a potent bisubstrate inhibitor, primarily targeting adenylate kinase (AK). Its utility extends to dissecting complex enzymatic assays where contaminating adenylate kinase activity can interfere with the accurate measurement of other kinase or ATPase activities.
Adenylate kinase plays a crucial role in cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. This equilibrium is fundamental in regulating the cellular energy charge and activating key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, in response to metabolic stress. By inhibiting adenylate kinase, Ap5A allows for the precise study of ATP- and ADP-dependent enzymes without the confounding influence of nucleotide interconversion by AK.
This document provides detailed application notes and protocols for the use of Ap5A in probing enzyme kinetics, with a primary focus on its application as a selective inhibitor of adenylate kinase.
Key Applications:
-
Selective Inhibition of Adenylate Kinase: Ap5A is a highly potent competitive inhibitor of adenylate kinase, with respect to both ATP and AMP, exhibiting Ki values in the nanomolar to low micromolar range. This makes it an invaluable tool for studying the role of adenylate kinase in various cellular processes.
-
Elimination of Contaminating Adenylate Kinase Activity: In preparations of other enzymes, particularly ATPases and other kinases, contaminating adenylate kinase activity can lead to inaccurate kinetic measurements. The addition of Ap5A to the assay mixture effectively suppresses this background activity.[1][2]
-
Investigation of Cellular Energy Sensing: By modulating the activity of adenylate kinase, Ap5A can be used to study the downstream effects on energy-sensing pathways, such as the AMPK signaling cascade, which is activated by an increased AMP:ATP ratio.[3][4][5]
-
Elucidation of Enzyme Mechanisms: As a bisubstrate analog, Ap5A has been instrumental in structural and mechanistic studies of adenylate kinase, providing insights into its catalytic mechanism and conformational changes.
Data Presentation
The inhibitory potency of Ap5A against various adenylate kinase isozymes is summarized in the table below. It is important to note that the Ki values can vary depending on the specific assay conditions, including substrate concentrations.
| Enzyme | Organism/Tissue | Ki Value | Inhibition Type | Reference |
| Adenylate Kinase | Maize Leaves | 11–80 nM | Competitive | [6] |
| Adenylate Kinase | Rabbit Muscle | ~2.5 nM (Association Constant ~4x10⁸ M⁻¹) | Competitive | [7] |
| Adenylate Kinase | Human Hemolysate | Effective at ≥ 2 µM | Not specified | [8] |
| Adenylate Kinase | Bullfrog Skeletal Muscle (in FSR) | Requires ≥ 50 µM for complete inhibition | Competitive | [9] |
For the suppression of contaminating adenylate kinase activity in enzyme assays, the required concentration of Ap5A can vary depending on the source of the enzyme preparation. The following table provides general guidelines based on molar ratios of Ap5A to other nucleotides in the assay.
| Enzyme Source | Recommended Ap5A:Nucleotide Molar Ratio | Reference |
| Mammalian and Insect Skeletal Muscle, Human Erythrocytes, Staphylococcus aureus | 1:50 | [1][2] |
| Tobacco Leaves, Spinach Chloroplasts | 1:5 | [1][2] |
| Bovine Liver Mitochondria, Human Kidney Homogenate, Escherichia coli | 2:1 | [1][2] |
Mandatory Visualizations
Signaling Pathway: Role of Adenylate Kinase in Cellular Energy Sensing
Caption: Adenylate Kinase in Energy Homeostasis.
Experimental Workflow: Determining the Ki of Ap5A for Adenylate Kinase
Caption: Workflow for Ki Determination of Ap5A.
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol describes a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified Adenylate Kinase
-
P1,P5-Di(adenosine-5')pentaphosphate (Ap5A)
-
Adenosine diphosphate (ADP)
-
Adenosine triphosphate (ATP) - for the reverse reaction if desired
-
Adenosine monophosphate (AMP) - for the reverse reaction if desired
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ADP, Ap5A, NADH, and PEP in the assay buffer.
-
Prepare a working solution of the coupling enzymes (PK/LDH) in the assay buffer. A common starting concentration is 10 units/mL for both enzymes.
-
Prepare a working solution of adenylate kinase in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5 minutes.
-
-
Assay Setup:
-
Set up a series of reactions in 1.5 mL microcentrifuge tubes or directly in cuvettes. Each series will have a fixed concentration of Ap5A and varying concentrations of ADP. It is recommended to test at least five different ADP concentrations that bracket the Km value.
-
Prepare a control series with no Ap5A.
-
For a 1 mL final reaction volume, add the following to each cuvette:
-
Assay Buffer to a final volume of 1 mL
-
1 mM PEP
-
0.2 mM NADH
-
10 µL of PK/LDH solution
-
The desired fixed concentration of Ap5A (e.g., 0 nM, 10 nM, 20 nM, 50 nM, 100 nM)
-
Varying concentrations of ADP (e.g., 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1 mM)
-
-
-
Data Acquisition:
-
Pre-incubate the reaction mixture (without adenylate kinase) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the adenylate kinase solution and mix thoroughly.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.
-
To determine the Ki, a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) is commonly used. For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.
-
Alternatively, non-linear regression analysis of the Michaelis-Menten data can be used to fit the data to the competitive inhibition model and directly calculate the Ki.
-
Protocol 2: Using Ap5A to Inhibit Contaminating Adenylate Kinase Activity in an ATPase Assay
This protocol provides a general method for using Ap5A to suppress background adenylate kinase activity in an ATPase assay that measures inorganic phosphate (Pi) release.
Materials:
-
Enzyme preparation containing the ATPase of interest (and potentially contaminating adenylate kinase)
-
P1,P5-Di(adenosine-5')pentaphosphate (Ap5A)
-
Adenosine triphosphate (ATP)
-
Assay Buffer appropriate for the ATPase of interest (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 100 mM KCl)
-
Reagents for Pi detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare two sets of reactions in a 96-well plate: one with Ap5A and one without.
-
To each well, add the assay buffer and the enzyme preparation.
-
To the "plus Ap5A" wells, add Ap5A to a final concentration sufficient to inhibit the contaminating adenylate kinase (e.g., 50 µM, but this may need optimization based on the source of the enzyme preparation).[9]
-
Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding ATP to a final concentration appropriate for the ATPase being studied.
-
Incubate the reaction for a time period that ensures the reaction is in the linear range.
-
Terminate the reaction by adding the Pi detection reagent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength for the Pi detection reagent.
-
Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.
-
Compare the ATPase activity (rate of Pi production) in the presence and absence of Ap5A. A significant reduction in Pi production in the absence of Ap5A that is rescued in its presence is indicative of contaminating adenylate kinase activity. The activity measured in the presence of saturating Ap5A represents the true ATPase activity.
-
By following these protocols and utilizing the provided data, researchers can effectively employ Ap5A as a precise tool to investigate the kinetics and mechanisms of a wide range of nucleotide-dependent enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Methylene-bis(ADP) Analogs for Biological Tracking
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylene-bis(ADP) (Me-Bis(ADP)), a synthetic dinucleoside polyphosphate analog, serves as a valuable tool in studying cellular signaling pathways where molecules like diadenosine polyphosphates (ApnA) are involved. These molecules play crucial roles in purinergic signaling, acting as neurotransmitters and regulators of various enzymatic activities. To elucidate their mechanisms of action, it is essential to track their localization, binding partners, and metabolic fate within biological systems. This document provides detailed protocols for the fluorescent labeling of Me-Bis(ADP) and its application in tracking studies. Fluorescent labeling offers a sensitive and non-radioactive method for visualizing and quantifying the molecule's behavior in both in vitro and cellular contexts.
Labeling Strategies for Me-Bis(ADP)
The choice of label is critical and depends on the specific application. Fluorescent labels are highly versatile for tracking studies. Key considerations include the fluorophore's spectral properties, quantum yield, photostability, and the chemistry used for conjugation.
Table 1: Comparison of Common Fluorescent Labeling Strategies
| Labeling Strategy | Fluorophore Example | Excitation (nm) | Emission (nm) | Key Features |
| Amine-Reactive Labeling | Fluorescein isothiocyanate (FITC) | ~495 | ~519 | Widely used, pH-sensitive fluorescence. |
| Tetramethylrhodamine isothiocyanate (TRITC) | ~557 | ~576 | High photostability, less pH-sensitive than FITC. | |
| Cyanine Dyes (e.g., Cy3, Cy5) | Variable (e.g., Cy3: ~550, Cy5: ~650) | Variable (e.g., Cy3: ~570, Cy5: ~670) | Bright and photostable, suitable for multiplexing. | |
| Click Chemistry | Azide/Alkyne-modified fluorophores | Dependent on fluorophore | Dependent on fluorophore | High specificity and efficiency, bioorthogonal. |
| Photoaffinity Labeling | 8-Azidoadenosine derivatives | ~260 (UV crosslinking) | N/A (for labeling) | Allows for covalent attachment to binding partners upon photoactivation.[1][2][3] |
For general tracking purposes, amine-reactive dyes are a straightforward choice for labeling modified Me-Bis(ADP) containing a primary amine.
Experimental Protocols
Synthesis of an Amine-Modified Me-Bis(ADP) Analog
To fluorescently label Me-Bis(ADP), it is often necessary to first synthesize an analog containing a reactive group, such as a primary amine. This can be achieved by incorporating a linker with a terminal amine group during the chemical synthesis of the Me-Bis(ADP) core structure. The following is a generalized protocol for the synthesis of an N6-aminoalkyl-substituted Me-Bis(ADP).
Materials:
-
N6-(6-aminohexyl)-ATP
-
Adenosine 5'-phosphoromorpholidate
-
Anhydrous pyridine
-
1,1'-Carbonyldiimidazole (CDI)
-
Methylene phosphonic acid
-
Triethylamine
-
Methanol
-
Diethyl ether
-
Purification columns (e.g., DEAE-Sephadex)
Protocol:
-
Activation of Methylene Phosphonic Acid: In an anhydrous environment, dissolve methylene phosphonic acid in anhydrous pyridine. Add CDI and stir at room temperature for 2-3 hours to activate the phosphonic acid.
-
First Nucleotide Addition: Add N6-(6-aminohexyl)-ATP to the activated methylene phosphonic acid solution. Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Intermediate Purification: Precipitate the product by adding diethyl ether. Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted reagents.
-
Activation of the Second Nucleotide: Separately, activate adenosine 5'-phosphoromorpholidate with a suitable activating agent in an anhydrous solvent.
-
Final Condensation: Add the activated adenosine 5'-phosphoromorpholidate to the purified intermediate from step 3. Let the reaction proceed for 24-48 hours at room temperature.
-
Purification of Amine-Modified Me-Bis(ADP): Purify the final product using ion-exchange chromatography (e.g., DEAE-Sephadex column) with a triethylammonium bicarbonate gradient.
-
Characterization: Confirm the structure and purity of the synthesized amine-modified Me-Bis(ADP) using NMR spectroscopy and mass spectrometry.
Fluorescent Labeling of Amine-Modified Me-Bis(ADP)
This protocol describes the labeling of the synthesized amine-modified Me-Bis(ADP) with an amine-reactive fluorescent dye, such as an NHS-ester or isothiocyanate derivative.
Materials:
-
Amine-modified Me-Bis(ADP)
-
Amine-reactive fluorescent dye (e.g., Cy3-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography columns (e.g., Sephadex G-25) or HPLC for purification
Protocol:
-
Prepare Reagents: Dissolve the amine-modified Me-Bis(ADP) in the labeling buffer to a final concentration of 1-10 mM. Separately, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 1.5 to 3-fold molar excess of the reactive dye to the Me-Bis(ADP) solution. Mix thoroughly and incubate for 1-2 hours at room temperature in the dark.
-
Quench Reaction (Optional): To stop the reaction, a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, can be added.
-
Purification of Labeled Product: Separate the fluorescently labeled Me-Bis(ADP) from the unreacted dye and byproducts.
-
Size-Exclusion Chromatography: Use a Sephadex G-25 column equilibrated with a suitable buffer (e.g., PBS). The labeled Me-Bis(ADP) will elute first, followed by the smaller, unreacted dye molecules.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, use reverse-phase or ion-exchange HPLC.
-
-
Determine Labeling Efficiency: Measure the absorbance of the purified product at the excitation maximum of the fluorophore and at 260 nm (for the adenosine moieties). Calculate the concentration of the dye and the Me-Bis(ADP) to determine the degree of labeling.
In Vitro Tracking: Protein Binding Assay
This protocol provides a general method for assessing the binding of fluorescently labeled Me-Bis(ADP) to a target protein using fluorescence polarization.
Materials:
-
Fluorescently labeled Me-Bis(ADP)
-
Purified target protein
-
Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
96-well black microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the target protein in the binding buffer.
-
Add Labeled Ligand: To each well of the microplate, add a fixed concentration of fluorescently labeled Me-Bis(ADP) (typically in the low nanomolar range).
-
Add Protein: Add the different concentrations of the target protein to the wells. Include a control with no protein.
-
Incubate: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure Fluorescence Polarization: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Table 2: Example Data from a Fluorescence Polarization Binding Assay
| Protein Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 50.2 |
| 10 | 65.8 |
| 50 | 110.5 |
| 100 | 155.3 |
| 250 | 220.1 |
| 500 | 265.9 |
| 1000 | 280.4 |
Cellular Tracking: Uptake and Localization
This protocol outlines a general procedure for visualizing the uptake and subcellular localization of fluorescently labeled Me-Bis(ADP) in cultured cells.
Materials:
-
Cultured cells grown on glass coverslips or in imaging dishes
-
Fluorescently labeled Me-Bis(ADP)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Replace the cell culture medium with fresh medium containing the desired concentration of fluorescently labeled Me-Bis(ADP) (typically in the low micromolar range).
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator.
-
Wash: Remove the medium containing the labeled compound and wash the cells three times with PBS to remove any unbound probe.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Staining: Stain the cell nuclei with DAPI for 5-10 minutes.
-
Wash: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Caption: Workflow for the synthesis and fluorescent labeling of Me-Bis(ADP).
Caption: Simplified purinergic signaling pathway involving a P2Y receptor.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive reactive dye | Use a fresh stock of the reactive dye. |
| pH of labeling buffer is too low | Ensure the pH of the labeling buffer is between 8.0 and 9.0 for amine-reactive dyes. | |
| Presence of primary amines in buffers | Use amine-free buffers (e.g., bicarbonate or phosphate) for the labeling reaction. | |
| High Background in Cellular Imaging | Incomplete removal of unbound probe | Increase the number and duration of washing steps with PBS. |
| Non-specific binding of the probe | Include a blocking step (e.g., with BSA) or reduce the concentration of the labeled Me-Bis(ADP). | |
| No Binding in Fluorescence Polarization Assay | Inactive protein | Use a fresh preparation of the target protein and confirm its activity. |
| Inappropriate buffer conditions | Optimize the binding buffer (pH, salt concentration, co-factors). | |
| Labeled ligand does not bind | Confirm that the fluorescent label does not interfere with binding by performing a competition assay with unlabeled Me-Bis(ADP). |
Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, concentrations, and incubation times may be necessary for specific applications and experimental systems.
References
- 1. pnas.org [pnas.org]
- 2. Fluorescent photoaffinity labeling: Adenosine 3′,5′-cyclic monophosphate receptor sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of 8-azido photoaffinity analogs of P1,P3-bis(5'-adenosyl)triphosphate and P1,P4-bis(5'-adenosyl)tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Me-Bis(ADP) [MRS 2179]: Application Notes and Protocols for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2′-deoxy-N⁶-methyladenosine 3′,5′-bisphosphate (commonly known as MRS 2179), a selective and competitive antagonist of the P2Y1 receptor, in the study of thrombosis. This document details its mechanism of action, key experimental applications, and protocols for its use in platelet aggregation studies.
Introduction
Adenosine diphosphate (ADP) is a critical mediator of platelet activation and thrombus formation, acting through two primary G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation through the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][4][5] MRS 2179 is a potent and selective antagonist of the P2Y1 receptor, making it an invaluable tool for dissecting the specific role of this receptor in the complex signaling cascade of thrombosis.[4]
Mechanism of Action
MRS 2179 acts as a competitive antagonist at the human P2Y1 receptor.[4] By binding to the receptor, it prevents the endogenous agonist ADP from initiating the downstream signaling cascade that leads to platelet activation. This blockade of the P2Y1 receptor inhibits ADP-induced calcium mobilization, platelet shape change, and the initial phase of platelet aggregation.[2][5]
Signaling Pathway
The following diagram illustrates the signaling pathway of the P2Y1 receptor and the point of inhibition by MRS 2179.
Applications in Thrombosis Research
MRS 2179 is a versatile tool for a range of in vitro and in vivo studies in thrombosis research:
-
Dissecting Platelet Activation Pathways: By selectively blocking the P2Y1 receptor, researchers can differentiate its contribution to platelet activation from that of the P2Y12 receptor.
-
Investigating Thrombus Formation: Studies have shown that inhibition of the P2Y1 receptor can reduce thrombus stability and increase the frequency of rebleeding, highlighting its role in the later stages of hemostasis.[6]
-
Antiplatelet Drug Development: MRS 2179 serves as a reference compound for the development and characterization of new P2Y1 receptor antagonists with therapeutic potential.
-
Studying Hemolysis-Induced Thrombosis: Research indicates that ADP released during hemolysis contributes to platelet activation and thrombosis, a process that can be blocked by P2Y1 antagonists like MRS 2179.[7]
Quantitative Data
The following table summarizes the reported binding affinities and inhibitory concentrations of MRS 2179 for the P2Y1 receptor.
| Parameter | Species | Receptor | Value | Reference |
| KB | Human | P2Y1 | 0.177 µM | [4] |
| Ki | Turkey | P2Y1 | ~100 nM | [4] |
| pA2 | Turkey | P2Y1 | 6.99 | [8] |
| Kb | Turkey | P2Y1 | 102 nM | [8] |
| IC50 (vs P2X1) | Rat | P2X1 | 1.15 µM | [8] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of MRS 2179 on ADP-induced platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human blood
-
Acid-citrate-dextrose (ACD) solution
-
Prostacyclin (PGI₂)
-
Apyrase
-
HEPES buffer
-
Adenosine diphosphate (ADP)
-
MRS 2179
-
Light Transmission Aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect human blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Washed Platelet Preparation (Optional, for higher purity):
-
Add PGI₂ (to prevent platelet activation) to the PRP.
-
Centrifuge the PRP at 800-1000 x g for 10-15 minutes.
-
Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to degrade any released ADP.
-
Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Platelet Aggregation Assay:
-
Pre-warm the platelet suspension to 37°C.
-
Add the desired concentration of MRS 2179 or vehicle control to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add a submaximal concentration of ADP to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Quantify the maximum aggregation percentage for each condition.
-
Plot a dose-response curve for MRS 2179 inhibition and calculate the IC₅₀ value.
-
Experimental Workflow: Platelet Aggregation Assay
Protocol 2: In Vivo Thrombosis Model (FeCl₃-induced)
This protocol outlines a common method to evaluate the antithrombotic effect of MRS 2179 in a mouse model of arterial thrombosis.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical microscope
-
Intravital microscopy setup (optional)
-
Ferric chloride (FeCl₃) solution
-
MRS 2179
-
Vehicle control
-
Saline
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse.
-
Surgically expose the carotid artery.
-
-
Drug Administration:
-
Administer MRS 2179 or vehicle control intravenously or intraperitoneally at the desired dose and time point before injury.
-
-
Thrombus Induction:
-
Apply a filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
-
Thrombus Monitoring:
-
Monitor blood flow using a Doppler flow probe or visualize thrombus formation using intravital microscopy.
-
Record the time to vessel occlusion.
-
-
Data Analysis:
-
Compare the time to occlusion between the MRS 2179-treated group and the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
-
Experimental Workflow: In Vivo Thrombosis Model
Conclusion
Me-Bis(ADP) (MRS 2179) is a powerful and specific pharmacological tool for investigating the role of the P2Y1 receptor in thrombosis. Its use in both in vitro and in vivo models allows for a detailed understanding of the initial events of platelet activation and their contribution to thrombus formation. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their thrombosis-related studies.
References
- 1. Temporal quantitative phosphoproteomics of ADP stimulation reveals novel central nodes in platelet activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]
- 4. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased platelet aggregation, increased bleeding time and resistance to thromboembolism in P2Y1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADP: the missing link between thrombosis and hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Me-Bis(ADP) in Cellular Energy Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Bis(ADP), chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate and commonly referred to as MRS2179, is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] The P2Y1 receptor, activated by adenosine diphosphate (ADP), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including platelet aggregation and neurotransmission. Emerging evidence suggests that P2Y1 receptor signaling is also intricately linked to the regulation of cellular energy metabolism.[3][4]
These application notes provide a comprehensive overview of the use of Me-Bis(ADP) (MRS2179) as a tool to investigate the role of P2Y1 receptor signaling in cellular energy metabolism, including its effects on glycolysis and oxidative phosphorylation. Detailed protocols for key experiments are provided to facilitate the study of these processes.
Mechanism of Action
Me-Bis(ADP) (MRS2179) exerts its effects by competitively binding to the P2Y1 receptor, thereby blocking the binding of its endogenous agonist, ADP.[1] The P2Y1 receptor is primarily coupled to the Gq family of G proteins. Upon activation by ADP, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. This signaling cascade can influence a variety of downstream cellular processes, including those involved in energy metabolism.[5]
Recent studies have indicated that P2Y1 receptor activation is involved in mitochondrial Ca2+ uptake, a key process in stimulating mitochondrial respiration and ATP synthesis. Furthermore, activation of the P2Y1 receptor has been shown to enhance the extracellular acidification rate (ECAR), suggesting an upregulation of glycolysis. By blocking these signaling events, Me-Bis(ADP) (MRS2179) serves as a valuable pharmacological tool to dissect the contribution of P2Y1 receptor signaling to the bioenergetic state of the cell.
Data Presentation
The following tables summarize the quantitative data regarding the antagonist potency of Me-Bis(ADP) (MRS2179) at the P2Y1 receptor.
Table 1: Antagonist Potency of Me-Bis(ADP) (MRS2179) at the P2Y1 Receptor
| Parameter | Value | Species/Cell Type | Assay | Reference |
| Ki | 84 nM | Human P2Y1-R expressing Sf9 cell membranes | Radioligand binding assay with [3H]MRS2279 | [6][7] |
| KB | 100 nM | Turkey P2Y1 receptors | Inhibition of 2MeSADP-stimulated IP formation | [1] |
Table 2: Selectivity of Me-Bis(ADP) (MRS2179)
| Receptor | IC50 | Comments | Reference |
| P2X1 | 1.15 µM | Selective for P2Y1 over P2X1. | [1] |
| P2X3 | 12.9 µM | Selective for P2Y1 over P2X3. | [1] |
Experimental Protocols
Protocol 1: Assessment of Cellular Respiration (Oxidative Phosphorylation) using Extracellular Flux Analysis
This protocol describes the use of a Seahorse XFe Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in cells treated with Me-Bis(ADP) (MRS2179).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Me-Bis(ADP) (MRS2179)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., DMEM base supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XFe Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of Me-Bis(ADP) (MRS2179) in a suitable solvent (e.g., water or DMSO).
-
Prepare working solutions of Me-Bis(ADP) (MRS2179) and the Mito Stress Test components (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF Assay Medium.
-
-
Cell Treatment:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium.
-
Incubate the cells in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.
-
Add Me-Bis(ADP) (MRS2179) to the designated wells at the desired final concentrations. Include vehicle control wells.
-
Incubate for the desired pre-treatment time.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the Mito Stress Test components into the appropriate ports.
-
Place the cell plate into the Seahorse XFe Analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone & Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function: basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the OCR profiles of Me-Bis(ADP) (MRS2179)-treated cells with control cells.
-
Protocol 2: Assessment of Glycolysis using Extracellular Flux Analysis
This protocol measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in cells treated with Me-Bis(ADP) (MRS2179).
Materials:
-
Same as Protocol 1, with the addition of a Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose (2-DG)).
Procedure:
-
Follow steps 1-4 of Protocol 1. For the assay medium, a glucose-free formulation is used initially.
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the Glycolysis Stress Test components.
-
Place the cell plate into the Seahorse XFe Analyzer and initiate the assay protocol.
-
The instrument will measure the basal ECAR, followed by sequential injections of:
-
Glucose: To initiate glycolysis.
-
Oligomycin: To inhibit mitochondrial ATP production, forcing cells to rely on glycolysis and revealing the maximum glycolytic capacity.
-
2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis by competing with glucose for hexokinase.
-
-
-
Data Analysis:
-
Normalize the ECAR data to cell number or protein concentration.
-
Calculate key parameters of glycolysis: glycolysis, glycolytic capacity, and glycolytic reserve.
-
Compare the ECAR profiles of Me-Bis(ADP) (MRS2179)-treated cells with control cells.
-
Protocol 3: Measurement of Intracellular ATP Levels
This protocol describes the quantification of intracellular ATP levels using a luciferase-based assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Me-Bis(ADP) (MRS2179)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
ATP Assay Kit (luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of Me-Bis(ADP) (MRS2179) or vehicle control for the desired duration.
-
-
ATP Measurement:
-
Follow the manufacturer's instructions for the ATP Assay Kit. Typically, this involves adding a single reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Incubate the plate for a short period at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve to determine the absolute ATP concentration in the samples.
-
Normalize ATP levels to cell number or protein concentration.
-
Compare the intracellular ATP levels in Me-Bis(ADP) (MRS2179)-treated cells versus control cells.
-
Visualizations
Caption: P2Y1 Receptor Signaling and its link to Cellular Energy Metabolism.
Caption: Experimental workflow for assessing the metabolic effects of Me-Bis(ADP).
References
- 1. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The P2Y1 receptor is involved in the maintenance of glucose homeostasis and in insulin secretion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Adenosine Diphosphate (ADP) in Solution
Audience: Researchers, scientists, and drug development professionals.
Note on Me-Bis(ADP): The term "Me-Bis(ADP)" did not correspond to a standardly recognized molecule in the scientific literature. It is presumed to be a typographical error, and these application notes will therefore focus on the quantification of Adenosine Diphosphate (ADP), a critical molecule in cellular bioenergetics and signaling. The described methods can, however, often be adapted for the analysis of ADP analogs or derivatives with appropriate modifications.
Introduction
Adenosine Diphosphate (ADP) is a key nucleotide essential for the flow and storage of energy in biological systems.[1] It is central to metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation, where it is phosphorylated to adenosine triphosphate (ATP).[1] The ratio of ATP to ADP is a critical indicator of a cell's energy status and is meticulously regulated.[2] Beyond its role in energy metabolism, extracellular ADP is an important signaling molecule that activates purinergic receptors, influencing processes like platelet aggregation and neurotransmission.
Given its central role in physiology and disease, the accurate quantification of ADP concentration in various solutions is crucial for researchers in basic science and drug development. For instance, measuring ADP production is a common method to assay the activity of kinases and ATPases, which are major drug target classes.[3] This document provides detailed protocols for two distinct and widely used methods for measuring ADP concentration: a high-throughput luminescence-based assay and a highly quantitative reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Method 1: Luminescence-Based ADP Quantification (ADP-Glo™ Assay Principle)
This method is ideal for high-throughput screening (HTS) applications, offering high sensitivity and a simple "mix-incubate-measure" format.[4] The ADP-Glo™ Kinase Assay is a commercially available kit that quantifies ADP by converting it to ATP, which then generates a luminescent signal via a luciferase reaction. The light output is directly proportional to the initial ADP concentration.[3]
Signaling Pathway: Purinergic Signaling
ADP released into the extracellular space acts as a signaling molecule by binding to P2Y purinergic receptors, which are G protein-coupled receptors. This initiates downstream signaling cascades that can lead to various cellular responses, such as platelet aggregation or modulation of immune cell function.
Experimental Workflow: Luminescence Assay
The workflow involves two main steps after the initial reaction that produces ADP. First, the remaining ATP from the initial reaction is depleted. Second, the ADP in the sample is converted to ATP, and the amount of newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a light signal.[5]
References
Application Notes and Protocols for Utilizing ADP and its Analogs in Structural Biology Studies
Introduction
While a specific molecule denoted as "Me-Bis(ADP)" was not readily identifiable in the current literature, this document provides comprehensive application notes and protocols for the broader and highly relevant use of adenosine diphosphate (ADP) and its various analogs in structural biology. These molecules are instrumental for researchers, scientists, and drug development professionals in elucidating the structure and function of a wide range of protein targets. This guide will cover key applications, quantitative data, detailed experimental protocols, and visual workflows to facilitate the effective use of these powerful molecular tools.
Application Notes
Elucidating the Structure of P2Y Receptors with ADP Analogs
P2Y receptors, a class of G-protein-coupled receptors (GPCRs), are activated by extracellular nucleotides and are significant drug targets.[1][2] The P2Y12 receptor, in particular, is a key player in platelet aggregation and a major target for antithrombotic drugs.[1][3] Structural studies of P2Y receptors are crucial for understanding their mechanism of action and for the development of novel therapeutics.
ADP analogs, both agonists and antagonists, are vital for these studies. For instance, the full agonist 2-methylthio-adenosine-5'-diphosphate (2MeSADP), a close analog of the endogenous agonist ADP, has been used to determine the agonist-bound structure of the human P2Y12 receptor.[4] Non-nucleotide reversible antagonists have also been co-crystallized with the P2Y12 receptor, revealing distinct conformational states of the receptor.[1] These structures provide invaluable insights into ligand binding and the development of improved P2Y12 receptor modulators.[1][2]
Trapping ATPases and Kinases in Specific Conformational States
ATPases and kinases are dynamic enzymes that undergo significant conformational changes during their catalytic cycles. To capture these transient states for structural analysis by X-ray crystallography or cryo-electron microscopy (cryo-EM), non-hydrolyzable ATP/ADP analogs are indispensable.
Commonly used analogs include:
-
AMPPNP (adenylyl-imidodiphosphate): Mimics the pre-hydrolysis ATP-bound state.
-
ADP-BeFx (ADP-beryllium fluoride): Acts as an ADP-Pi transition state mimic.[5][6]
-
ADP-AlFx (ADP-aluminum fluoride): Another transition state mimic.[7]
These analogs bind to the nucleotide-binding pocket of the enzyme but are resistant to hydrolysis, effectively "freezing" the enzyme in a specific conformation. This allows for the determination of high-resolution structures that can reveal the molecular details of substrate binding and catalysis. For example, cryo-EM studies on actin filaments in complex with coronin have utilized ADP and ADP-BeFx to understand the nucleotide-state-dependent interactions.[5][6]
Probing the Structural Basis of ADP-Ribosylation
ADP-ribosylation is a crucial post-translational modification involved in numerous cellular processes, including DNA repair and cell signaling.[8] This process is mediated by ADP-ribosyltransferases (ARTs) and reversed by ADP-ribosylhydrolases.[9] Understanding the structural basis of how proteins recognize and bind to mono- or poly-ADP-ribose (MAR or PAR) is essential for deciphering these signaling pathways.
Chemically synthesized ADP-ribose analogs and derivatives are used as molecular probes in these studies.[9][10] For instance, FRET-based assays have been developed using a cysteine-ADP-ribosylated peptide tag to screen for inhibitors of ADP-ribosyl binding proteins.[11] These tools are instrumental in identifying and characterizing the "readers," "writers," and "erasers" of the ADP-ribosylation code.[12]
Quantitative Data
The following table summarizes representative quantitative data for the interaction of various ADP analogs with their protein targets.
| Compound/Analog | Target Protein | Assay Type | Measured Value (IC50/Kd) | Reference |
| 2MeSADP | Human P2Y12 Receptor | Agonist Binding | - | [4] |
| AZD1283 | Human P2Y12 Receptor | Antagonist Binding | - | [1] |
| α-O-methyl riboside ADPr analog | SARS-CoV-2 Mac1 | Inhibition Assay | 63 nM | [10] |
| α-ribosylazide ADPr analog | SARS-CoV-2 Mac1 | Inhibition Assay | 30 nM | [10] |
Experimental Protocols
Protocol 1: Co-crystallization of a Protein with an ADP Analog
This protocol provides a general framework for the co-crystallization of a target protein with an ADP analog.[13][14][15]
Materials:
-
Purified target protein at a high concentration (e.g., 5-10 mg/mL) in a suitable buffer.
-
ADP analog (e.g., AMPPNP, ADP-BeFx) stock solution (e.g., 10-100 mM).
-
Crystallization screens and plates (sitting or hanging drop vapor diffusion).
-
Microscopes for crystal visualization.
Methodology:
-
Complex Formation:
-
Mix the purified protein with the ADP analog to form the protein-ligand complex. A typical starting point is a 1:5 to 1:10 molar ratio of protein to ligand.
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix the protein-ligand complex solution with the reservoir solution from a crystallization screen at various ratios (e.g., 1:1, 1:2, 2:1).
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Monitoring and Optimization:
-
Regularly monitor the drops for crystal growth using a microscope.
-
If initial screening yields promising hits (e.g., microcrystals, precipitates), optimize the crystallization conditions by varying the concentrations of the precipitant, buffer pH, and additives.
-
-
Crystal Harvesting and Cryo-protection:
-
Once diffraction-quality crystals are obtained, carefully harvest them using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Flash-cool the crystal in liquid nitrogen for storage and subsequent X-ray diffraction analysis.
-
Protocol 2: Sample Preparation for Cryo-EM with an ADP Analog
This protocol outlines the general steps for preparing a protein-ligand complex with an ADP analog for single-particle cryo-EM analysis.[5][6][16]
Materials:
-
Purified protein-ligand complex (prepared as in Protocol 1, step 1).
-
Cryo-EM grids (e.g., copper grids with a holey carbon film).
-
Glow discharger.
-
Vitreous ice plunger (e.g., Vitrobot).
-
Liquid ethane and liquid nitrogen.
Methodology:
-
Grid Preparation:
-
Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.
-
-
Sample Application and Vitrification:
-
Apply a small volume (typically 3-4 µL) of the protein-ligand complex solution to the glow-discharged grid.
-
Place the grid in a vitreous ice plunger. The plunger will blot away excess liquid, leaving a thin film of the sample across the holes in the carbon film.
-
Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, embedding the protein particles in a thin layer of amorphous ice.
-
-
Grid Storage and Screening:
-
Store the vitrified grids in liquid nitrogen until ready for imaging.
-
Screen the grids on a transmission electron microscope to assess ice thickness and particle distribution.
-
-
Data Collection:
-
Collect high-resolution images of the vitrified sample using a cryo-transmission electron microscope equipped with a direct electron detector.
-
Protocol 3: FRET-based Assay for ADP-Ribosyl Binding Proteins
This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to study the interaction of a protein with an ADP-ribosylated probe.[11]
Materials:
-
An ADP-ribosyl binding protein of interest fused to a donor fluorophore (e.g., CFP).
-
An ADP-ribosylated probe fused to an acceptor fluorophore (e.g., YFP). A common probe is a peptide tag that can be site-specifically ADP-ribosylated.
-
Microplate reader capable of measuring FRET.
-
Assay buffer.
Methodology:
-
Assay Setup:
-
In a microplate, add the CFP-fused ADP-ribosyl binding protein and the YFP-fused ADP-ribosylated probe to the assay buffer.
-
Include appropriate controls, such as the binding protein with a non-ADP-ribosylated probe.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period to allow the binding interaction to reach equilibrium.
-
-
FRET Measurement:
-
Measure the FRET signal using a microplate reader. Excite the donor fluorophore (CFP) and measure the emission from both the donor and the acceptor (YFP).
-
An increase in the acceptor emission upon donor excitation indicates a FRET signal, signifying the binding of the protein to the ADP-ribosylated probe.
-
-
Inhibitor Screening (Optional):
-
To screen for inhibitors, pre-incubate the ADP-ribosyl binding protein with test compounds before adding the ADP-ribosylated probe.
-
A decrease in the FRET signal in the presence of a compound indicates inhibition of the protein-ADP-ribose interaction.
-
Visualizations
Caption: P2Y12 Receptor Signaling Pathway.
Caption: Co-crystallization Experimental Workflow.
Caption: FRET-based Binding Assay Principle.
References
- 1. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of Purinergic P2Y12 Receptors and some aspects of their biochemistry [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals different coronin ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Cryo-EM reveals different coronin binding modes for ADP- and ADP-BeFx actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-ribosylation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A molecular toolbox for ADP-ribosyl binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cryo-EM reveals distinct conformations of E. coli ATP synthase on exposure to ATP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Me-Bis(ADP) concentration for kinase assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing kinase assays that rely on the detection of Adenosine Diphosphate (ADP), a universal product of kinase reactions. While the term "Me-Bis(ADP)" may not correspond to a standard reagent, this guide focuses on the principles and optimization of widely-used ADP-detection assays.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind ADP-detection kinase assays?
A1: ADP-detection assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate by a kinase.[1][2][3] This is a universal method applicable to virtually any kinase that utilizes ATP as a phosphate donor.[2][3] The generated ADP is then converted into a detectable signal, commonly luminescence or fluorescence, through a series of enzymatic reactions.[1][4]
Q2: How do common commercial ADP-detection assays like ADP-Glo™ work?
A2: The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.[4][5][6] In the second step, a "Kinase Detection Reagent" is added to convert the ADP into ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial amount of ADP produced by the kinase.[4][5][6]
Q3: Why is it crucial to optimize the kinase concentration?
A3: Optimizing the kinase concentration is essential to ensure that the assay signal falls within the linear range of detection and to achieve a sufficient signal-to-background ratio.[7][8] A kinase titration is performed to determine the enzyme concentration that yields a significant change in the assay signal, often around 80% of the maximum (EC80), which is then used for inhibitor screening.[7]
Q4: What is the purpose of an ATP-to-ADP conversion curve?
A4: An ATP-to-ADP conversion curve is a standard curve that correlates the assay signal (e.g., luminescence) to a known percentage of ADP converted from a specific initial ATP concentration.[5][9] This allows for the quantification of the amount of ADP produced in the experimental kinase reactions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | References |
| High Background Signal | Contamination of ATP with ADP. | Use high-purity ATP, such as the one provided in many commercial kits. | [10] |
| High intrinsic ATPase activity in the kinase preparation. | Run a control reaction without the kinase substrate to assess background ATPase activity. | [11] | |
| Low Signal or No Activity | Inactive kinase enzyme. | Use a freshly thawed aliquot of the kinase. Consider increasing the reaction temperature (e.g., 25°C or 37°C) or incubation time. | [11] |
| Degraded ATP. | Use a fresh ATP stock solution. | [11] | |
| Suboptimal substrate concentration. | Perform a substrate titration to determine the optimal concentration that gives the largest dynamic range. | [8] | |
| High Variability Between Replicates | Inaccurate manual pipetting, especially with small volumes. | Use a calibrated liquid dispenser for better precision. If pipetting manually, prepare larger volumes of master mixes to minimize pipetting errors. | [12][13] |
| Incomplete mixing of reagents in the well. | Gently mix the plate on a plate shaker after adding reagents. | [11] | |
| Inhibitor Titration Fails to Show a Dose-Response | Inhibitor is not effective against the target kinase. | Verify the inhibitor's activity using an orthogonal assay or a known sensitive kinase. | [12] |
| Incorrect inhibitor concentration range. | Test a broader range of inhibitor concentrations. | ||
| Issues with inhibitor solubility or stability in the assay buffer. | Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects kinase activity (typically ≤1%). | [11] |
Experimental Protocols
Kinase Titration to Determine Optimal Enzyme Concentration
-
Prepare a 2-fold serial dilution of the kinase in the kinase reaction buffer. The highest concentration should be determined based on the kinase's specific activity.
-
Prepare a substrate and ATP mix at 2-fold the final desired reaction concentration in the kinase reaction buffer.
-
Add the kinase dilutions to the wells of a multi-well plate.
-
Initiate the reaction by adding the substrate and ATP mix to the wells.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a predetermined optimal reaction time.
-
Stop the reaction and detect the ADP produced using your chosen ADP detection assay system (e.g., by adding the ADP-Glo™ Reagent).
-
Measure the signal (e.g., luminescence).
-
Plot the signal versus the kinase concentration to determine the EC80 value, which represents the optimal kinase concentration for subsequent inhibitor assays.[7]
ATP-to-ADP Conversion Standard Curve
-
Prepare 1 mM stocks of high-purity ATP and ADP in the kinase reaction buffer.
-
Create a series of standards in a 96-well plate by combining the 1 mM ATP and 1 mM ADP solutions to represent different percentages of ATP to ADP conversion (e.g., 0%, 1%, 2.5%, 5%, 10%, 25%, 50%, 100% ADP).
-
Add the ADP detection reagents as you would for the kinase reaction.
-
Measure the luminescence for each standard.
-
Plot the luminescence signal against the percentage of ADP to generate a standard curve. This curve will be used to convert the luminescence from your kinase assays into the amount of ADP produced.[5][9]
Visualizations
Caption: A generalized workflow for performing a kinase assay with ADP detection.
Caption: The two-step mechanism of the ADP-Glo™ kinase assay.
Caption: A decision tree for troubleshooting common kinase assay issues.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of ADP and its Derivatives
Disclaimer: The following guide provides technical support for improving the solubility of Adenosine Diphosphate (ADP) and its derivatives. As "Me-Bis(ADP)" is not a standard chemical nomenclature with publicly available data, the information herein is based on the known properties of ADP. Researchers working with novel derivatives like "Me-Bis(ADP)" are encouraged to use this guide as a starting point for developing their own optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of ADP?
A1: Adenosine diphosphate (ADP) is a polar molecule and is generally soluble in aqueous solutions. The sodium salt of ADP is soluble in water at a concentration of 50 mg/mL.[1] However, its solubility can be influenced by factors such as pH, temperature, and the presence of counter-ions. It is generally a white crystalline powder.
Q2: Why is my ADP derivative not dissolving in water?
A2: Several factors could contribute to poor solubility. These include:
-
pH of the solution: ADP and its analogs are most stable and soluble in neutral to slightly alkaline solutions (pH 6.8-7.4).[2] Acidic conditions can lead to instability and reduced solubility.
-
Temperature: While gentle warming can aid dissolution, excessive heat can cause degradation.
-
Counter-ions: The salt form of the ADP derivative can significantly impact solubility. Sodium salts are common and generally exhibit good water solubility.
-
Purity of the compound: Impurities can affect the solubility of the target molecule.
Q3: What solvents other than water can be used to dissolve ADP derivatives?
A3: While water is the preferred solvent, some organic solvents can be used, although solubility is often lower. For instance, ADP has a reported solubility of 6 mg/mL in DMSO.[3] For less polar derivatives, mixtures of organic solvents and water may be necessary. It's crucial to consider the compatibility of the solvent with downstream applications.
Q4: How does pH affect the stability of ADP solutions?
A4: ADP solutions are most stable at a neutral pH. Acidic conditions can lead to the hydrolysis of the phosphate bonds.[1][2] It is recommended to prepare and store ADP solutions in a buffered system, such as Tris or PBS, at a pH of around 7.0.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution after initial dissolution.
-
Question: I managed to dissolve my Me-Bis(ADP), but it crashed out of solution upon standing or cooling. What should I do?
-
Answer: This suggests that you may have created a supersaturated solution.
-
Recommendation 1: Try dissolving the compound at a lower concentration.
-
Recommendation 2: Maintain the temperature of the solution. If you warmed it to dissolve, it might be necessary to keep it at that temperature for your experiment, if permissible.
-
Recommendation 3: Check and adjust the pH of your solution. A shift in pH could cause the compound to become less soluble.
-
Issue 2: The compound is not dissolving even with sonication and vortexing.
-
Question: I have been trying to dissolve my Me-Bis(ADP) in buffer for an extended period with mechanical agitation, but a significant amount of solid remains. What are my next steps?
-
Answer: If mechanical agitation is insufficient, consider the following:
-
Recommendation 1: Gentle Warming: Warm the solution to 30-37°C. Be cautious, as excessive heat can degrade the compound.
-
Recommendation 2: pH Adjustment: Carefully adjust the pH of the solution. For acidic compounds, increasing the pH slightly with a dilute base (e.g., 0.1 M NaOH) can improve solubility. Conversely, for basic compounds, a dilute acid may help. Perform this stepwise and monitor for dissolution.
-
Recommendation 3: Co-solvents: If your experimental system allows, consider adding a small percentage of a water-miscible organic solvent like DMSO or ethanol. Start with a low concentration (e.g., 1-5%) and increase if necessary.
-
Quantitative Data Presentation
The following table summarizes the solubility of ADP in common laboratory solvents. This data can serve as a useful reference when preparing solutions of ADP derivatives.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Water | 85 | 198.97 | [3] |
| DMSO | 6 | 14.04 | [3] |
Experimental Protocols
Protocol: Preparation of a 10 mM ADP Stock Solution
This protocol describes the preparation of a stock solution of ADP sodium salt. It can be adapted for derivatives like Me-Bis(ADP).
Materials:
-
ADP sodium salt (MW will vary depending on the specific salt form; use the molecular weight from the certificate of analysis)
-
Nuclease-free water or an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Mass: Calculate the mass of ADP sodium salt required to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM solution of ADP with a molecular weight of 427.20 g/mol , you would need 4.27 mg.
-
Weigh the Compound: Carefully weigh the calculated amount of ADP sodium salt in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of nuclease-free water or buffer to the microcentrifuge tube.
-
Dissolve: Vortex the tube for 1-2 minutes to dissolve the compound. If it does not dissolve completely, proceed with the troubleshooting steps below.
-
Troubleshooting Dissolution:
-
Gently warm the tube to 30-37°C for 5-10 minutes.
-
If necessary, sonicate the solution in a water bath for 2-5 minutes.
-
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. ADP solutions are stable for several months when stored at pH 7 and -20°C.[1]
Visualizations
References
Technical Support Center: Me-Bis(ADP) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Me-Bis(ADP), a potent P2Y1 receptor agonist, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Me-Bis(ADP) and what is its primary molecular target?
Me-Bis(ADP), also known as (N)-methanocarba-2MeSADP, is a high-potency, selective agonist for the P2Y1 receptor.[1] The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[2][3] Me-Bis(ADP) is a valuable pharmacological tool because it demonstrates high affinity for the P2Y1 receptor while having little to no agonist activity at the other ADP-activated receptors, P2Y12 and P2Y13.[1]
Q2: What are the expected downstream cellular effects following P2Y1 receptor activation by Me-Bis(ADP)?
The P2Y1 receptor primarily couples to the Gq class of G proteins. Upon activation by an agonist like Me-Bis(ADP), it stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). In specific cell types like human platelets, P2Y1 activation is known to induce a shape change and is involved in the activation of the p38 MAP kinase pathway.[1][4][5]
Q3: How should I prepare and store a stock solution of Me-Bis(ADP)?
While specific manufacturer instructions should always be followed, general best practices for similar nucleotides like ATP/ADP can be applied.[6]
-
Reconstitution: Dissolve the lyophilized powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a desired stock concentration (e.g., 1-10 mM). Ensure the pH is adjusted to ~7.0-7.4 to maintain stability, as acidic conditions can promote hydrolysis.
-
Sterilization: Use a 0.22 µm syringe filter to sterilize the stock solution.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and keep it on ice.
Q4: What is a typical working concentration for Me-Bis(ADP) in cell culture?
The optimal working concentration is highly dependent on the cell type, P2Y1 receptor expression level, and the specific assay being performed. (N)-methanocarba-2MeSADP is extremely potent, with a reported EC50 value of approximately 1.2 nM for the P2Y1 receptor in COS-7 cells.[1] Therefore, a starting concentration range of 1-100 nM is recommended for initial experiments. A dose-response experiment is crucial to determine the optimal concentration for your specific cell system.
Troubleshooting Guide
Problem: I am not observing the expected cellular response (e.g., calcium influx, shape change) after adding Me-Bis(ADP).
This is a common issue that can arise from several factors. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for lack of response to Me-Bis(ADP).
Problem: I am observing high levels of cell death (cytotoxicity) after treatment.
Answer: Unintended cytotoxicity can confound experimental results. Consider the following:
-
Concentration is too high: Although Me-Bis(ADP) is highly potent at its target, high concentrations may lead to off-target effects or metabolic stress. Perform a dose-response curve and assess cell viability using an MTT, XTT, or ATP-based assay to determine the IC50 and a non-toxic working concentration.[7][8][9]
-
Contamination: Ensure the Me-Bis(ADP) stock solution is sterile. Chemical or biological contaminants in the cell culture itself can also cause cell death.[10] Routinely check cultures for signs of contamination.
-
Solvent Toxicity: If using a solvent other than water or PBS to dissolve the compound, ensure the final concentration of the solvent in the culture medium is below its toxic threshold for your cell line. Run a solvent-only control.
Problem: My results are inconsistent between experiments.
Answer: Reproducibility is key in scientific research. If you are experiencing variability, check these factors:
-
Reagent Stability: As mentioned, avoid using a stock solution that has undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial if degradation is suspected.
-
Cell Culture Conditions: Inconsistent results can stem from variations in cell health, density, or passage number. Maintain a strict cell culture protocol, use cells within a defined passage number range, and ensure they are in the logarithmic growth phase at the start of each experiment.[11]
-
Protocol Execution: Ensure all incubation times, reagent concentrations, and procedural steps are performed consistently across all experiments. Minor deviations can lead to significant differences in outcomes.
Quantitative Data Summary
The selectivity of Me-Bis(ADP) is a key feature. The following table summarizes its potency at the three ADP-activated P2Y receptors, as determined by inositol lipid hydrolysis in transiently transfected COS-7 cells.
| Compound | P2Y1 Receptor EC50 (nM) | P2Y12 Receptor Activity | P2Y13 Receptor Activity |
| (N)-methanocarba-2MeSADP | 1.2 ± 0.2 | No agonist activity | Very low activity |
| 2MeSADP (Control) | Sub-nanomolar | Potent Agonist | Potent Agonist |
| (Data sourced from Chhatriwala et al., 2004)[1] |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability (Cytotoxicity) via MTT Assay
This protocol is a colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Me-Bis(ADP) in fresh culture medium. Remove the old medium from the wells and add the Me-Bis(ADP) dilutions. Include a "vehicle-only" control and a "no-treatment" control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Protocol 2: P2Y1 Receptor Signaling Pathway Visualization
The following diagram illustrates the canonical signaling cascade initiated by Me-Bis(ADP) binding to the P2Y1 receptor.
Caption: P2Y1 receptor signaling pathway activated by Me-Bis(ADP).
References
- 1. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y1 receptor is an ADP receptor antagonized by ATP and expressed in platelets and megakaryoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2Y1 receptor mediates ADP-induced p38 kinase-activating factor generation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2Y1 receptor is essential for ADP-induced shape change and aggregation in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Understanding and Controlling for Off-Target Effects of PARP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on the off-target effects of Poly(ADP-ribose) Polymerase (PARP) inhibitors, using Me-Bis(ADP) as a representative compound. The information provided is broadly applicable to many inhibitors in this class.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of PARP inhibitors like Me-Bis(ADP)?
A1: The primary on-target effect of PARP inhibitors is the catalytic inhibition of PARP enzymes, particularly PARP1 and PARP2. This inhibition prevents the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they lead to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[1][2] Another crucial on-target effect is "PARP trapping," where the inhibitor prevents the auto-PARylation and release of PARP from the site of DNA damage, creating a toxic protein-DNA complex that further disrupts replication and is a major driver of cytotoxicity.[2][3]
The primary off-target effects of PARP inhibitors stem from two main sources:
-
Lack of Selectivity within the PARP Family: There are 17 members in the PARP family, and many inhibitors show varying degrees of activity against multiple family members beyond PARP1 and PARP2.[4][5] This can lead to a broader biological response than intended.
-
Inhibition of Other Protein Families: Some PARP inhibitors have been shown to inhibit other, unrelated proteins, most notably various protein kinases.[6][7][8] This "polypharmacology" can contribute to both therapeutic and adverse effects.
Q2: How do the off-target profiles of different PARP inhibitors vary?
A2: The off-target profiles of PARP inhibitors can vary significantly, which explains differences in their clinical efficacy and side-effect profiles. For instance:
-
Rucaparib and Niraparib have been shown to inhibit several kinases at micromolar concentrations, which may be clinically relevant.[6][7] For example, niraparib's inhibition of the kinase DYRK1A has been linked to cases of hypertension observed in patients.
-
Olaparib and Talazoparib appear to be more selective, with fewer significant off-target kinase activities reported.[7][8]
-
Veliparib has a weaker PARP trapping ability compared to other inhibitors.[1][3]
These differences highlight the importance of understanding the specific selectivity profile of the PARP inhibitor being used in your experiments.
Q3: What are the potential consequences of off-target effects in my experiments?
A3: Off-target effects can have several consequences for your research:
-
Unexpected Toxicity: In cellular or in vivo models, off-target effects can lead to unexpected toxicity that is not related to the intended mechanism of action.
-
Synergistic or Antagonistic Effects: Off-target activities can sometimes lead to unexpected synergistic or antagonistic effects when the PARP inhibitor is combined with other drugs.[6][8]
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with known effects of PARP1/2 inhibition.
Possible Cause: The observed phenotype may be due to an off-target effect of your PARP inhibitor.
Troubleshooting Steps:
-
Review the Selectivity Profile: Consult the literature and supplier information for the known selectivity of your specific PARP inhibitor. Compare its activity against other PARP family members and kinases.
-
Use a Structurally Unrelated Inhibitor: If possible, repeat the key experiment with a different, structurally unrelated PARP inhibitor that has a different off-target profile. If the phenotype persists, it is more likely to be an on-target effect.
-
Use a More Selective Inhibitor: Consider using a next-generation PARP1-selective inhibitor to minimize off-target effects related to PARP2 or other family members.[4][9][10]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PARP1 and/or PARP2. If the phenotype is replicated with genetic knockdown, it confirms that the effect is on-target.
-
Direct Target Engagement Assays: Use assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your inhibitor is engaging with its intended PARP target in your cellular model at the concentrations used.
Issue 2: My in vivo study is showing unexpected toxicity.
Possible Cause: The toxicity may be due to off-target effects of the PARP inhibitor, particularly if it has known activity against kinases or other important cellular proteins.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response analysis to determine if the toxicity is occurring at concentrations that are significantly higher than those required for PARP inhibition in your model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of the inhibitor in the plasma and target tissues to ensure that it is within the expected therapeutic range for PARP inhibition.
-
Evaluate Off-Target Related Biomarkers: If your inhibitor has known off-target activities (e.g., against specific kinases), investigate downstream biomarkers of those pathways in your in vivo samples.
-
Compare with a More Selective Inhibitor: If feasible, conduct a comparative in vivo study with a more selective PARP inhibitor to see if the toxicity is mitigated.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50 or Ki values in nM) of several common PARP inhibitors against different PARP family members and selected off-target kinases. Lower values indicate higher potency.
| Compound | PARP1 | PARP2 | PARP3 | TNKS1 | TNKS2 | Off-Target Kinases (Selected) |
| Olaparib | 1.4 | 0.2-0.3 | - | - | - | Generally considered selective with minimal kinase activity.[7][8] |
| Rucaparib | 1.4 | 0.2-0.3 | - | - | - | PIM1, PIM2, CDK1, CDK9, ALK (micromolar affinity).[6][8] |
| Niraparib | 2-4 | 2-4 | - | - | - | DYRK1A, DYRK1B (potent inhibition).[7] |
| Talazoparib | 0.57 | 0.2 | - | - | - | Generally considered selective with minimal kinase activity.[7] |
| Veliparib | 2-4 | 2-4 | - | - | - | PIM1, CDK9 (micromolar affinity).[6][8] |
| Pamiparib | 0.83 | 0.11 | ~40-50x less potent than PARP1/2 | - | - | Highly selective for PARP1/2. |
| NMS-P118 | Kd: 0.009 µM | Kd: 1.39 µM | - | - | - | Highly selective for PARP1 (150-fold over PARP2). |
Note: IC50/Ki values can vary depending on the assay conditions. This table is intended for comparative purposes.
Experimental Protocols
1. Biochemical PARP Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified PARP enzyme in vitro.
Methodology:
-
Plate Preparation: Use a 96-well or 384-well plate suitable for the detection method (e.g., luminescence or fluorescence).
-
Reagent Preparation:
-
Prepare a stock solution of the PARP inhibitor (e.g., Me-Bis(ADP)) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the inhibitor to create a dose-response curve.
-
Prepare a solution of the purified recombinant PARP enzyme (e.g., PARP1 or an off-target PARP) in assay buffer.
-
Prepare a solution of the PARP substrate, NAD+, and activated DNA in assay buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Add the purified PARP enzyme to all wells except the negative control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the NAD+ and activated DNA solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining NAD+ or the amount of PARylation. Several detection methods are available, including:
-
Chemiluminescent/Fluorescent NAD+ Detection: Convert the remaining NAD+ to a detectable signal. The signal is inversely proportional to PARP activity.[11]
-
ELISA-based PAR Detection: Use an antibody specific for poly(ADP-ribose) to quantify the product of the reaction.
-
-
-
Data Analysis:
-
Plot the signal as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
2. NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of an inhibitor to its target protein in live cells.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing the target protein (e.g., PARP1 or an off-target kinase) fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a white, 96-well plate.
-
Prepare serial dilutions of the test inhibitor (e.g., Me-Bis(ADP)).
-
Add the diluted inhibitor to the cells and incubate.
-
Add a cell-permeable fluorescent tracer that also binds to the target protein.
-
-
Detection:
-
Add the NanoLuc® substrate.
-
Measure both the NanoLuc® luminescence (donor) and the tracer fluorescence (acceptor) signals. The ratio of these signals is the NanoBRET™ ratio.
-
-
Data Analysis:
3. Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the PARP inhibitor at various concentrations or with a vehicle control.
-
-
Heating:
-
Heat aliquots of the treated cells to a range of different temperatures. Ligand-bound proteins are typically more resistant to heat-induced denaturation.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Quantify the amount of the soluble target protein (e.g., PARP1 or an off-target kinase) in each sample using a method like Western blotting or ELISA.
-
-
Data Analysis:
-
Melting Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Isothermal Dose-Response: Treat cells with a range of inhibitor concentrations and heat all samples at a single temperature (chosen from the melting curve). This will generate a dose-response curve for thermal stabilization, from which an EC50 value can be derived.[14][15][16]
-
Visualizations
Caption: PARP signaling pathway and the mechanism of action of PARP inhibitors.
Caption: Experimental workflow for assessing PARP inhibitor off-target effects.
Caption: Troubleshooting decision tree for unexpected results in PARP inhibitor experiments.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. youtube.com [youtube.com]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. onclive.com [onclive.com]
- 11. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. icr.ac.uk [icr.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Me-Bis(ADP) Experimental Guidance
Welcome to the technical support center for Me-Bis(ADP). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Me-Bis(ADP) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Me-Bis(ADP) and what is its potential application?
Me-Bis(ADP), or a methylated bis-adenosine diphosphate compound, is a specialized chemical probe. Based on its structure, it is likely designed for use in studies of ADP-ribosylation, potentially acting as a bisubstrate analog to inhibit or probe the function of enzymes involved in this post-translational modification. ADP-ribosylation is a key process in various cellular signaling pathways, including DNA repair and cell death.[1][2][3][4][5]
Q2: What are the primary factors that can lead to the degradation of Me-Bis(ADP)?
Based on the known instability of the parent molecule, adenosine diphosphate (ADP), the primary factors that can cause degradation of Me-Bis(ADP) are:
-
Temperature: Elevated temperatures can lead to the hydrolysis of the phosphate bonds.
-
pH: Extreme pH values (both acidic and alkaline) can accelerate the degradation of the ADP moiety.
-
Enzymatic Activity: The presence of phosphatases or other modifying enzymes in biological samples can lead to the cleavage of phosphate groups or other alterations to the molecule.
Q3: How should I store Me-Bis(ADP) to ensure its stability?
To maintain the integrity of Me-Bis(ADP), it is recommended to:
-
Store at low temperatures: For long-term storage, keep the compound at -20°C or -80°C.
-
Use appropriate buffers: When in solution, use a buffer system that maintains a stable pH, ideally between 6.8 and 7.4.[6]
-
Aliquot the stock solution: To avoid repeated freeze-thaw cycles, which can contribute to degradation, it is advisable to prepare single-use aliquots of your stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no experimental effect of Me-Bis(ADP) | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Use a freshly prepared solution of Me-Bis(ADP) for each experiment. 3. Check Buffer pH: Confirm that the pH of your experimental buffer is within the optimal range for ADP stability (pH 6.8-7.4). |
| Inactivation by enzymes in the experimental system. | 1. Include Phosphatase Inhibitors: Add a cocktail of phosphatase inhibitors to your reaction buffer to prevent enzymatic degradation of the phosphate groups. 2. Purify Target System: If possible, use a purified enzyme system to minimize the presence of contaminating degradative enzymes. | |
| High background signal or off-target effects | Non-specific binding or degradation products interfering with the assay. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of Me-Bis(ADP) that elicits the desired effect without causing non-specific effects. 2. Analyze Compound Purity: If possible, verify the purity of your Me-Bis(ADP) stock using techniques like mass spectrometry or NMR to check for degradation products.[7][8][9][10] |
| Variability between experimental replicates | Pipetting errors or inconsistent sample handling. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Maintain Consistent Timing: For time-sensitive reactions, ensure that the addition of Me-Bis(ADP) and subsequent steps are performed with consistent timing across all samples. 3. Thorough Mixing: Ensure the compound is thoroughly mixed into the reaction solution. |
Experimental Protocols
Protocol 1: General Handling and Reconstitution of Me-Bis(ADP)
-
Upon receipt, store the lyophilized Me-Bis(ADP) at -20°C or -80°C.
-
To reconstitute, bring the vial to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a sterile, nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.4) to the desired stock concentration.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Enzymatic Assay with Me-Bis(ADP)
-
Prepare a reaction buffer containing the target enzyme, its substrate, and any necessary co-factors. It is recommended to include a phosphatase inhibitor cocktail in the buffer.
-
Add Me-Bis(ADP) to the reaction mixture at the desired final concentration. Include a vehicle control (buffer only) and a positive control (if available).
-
Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction using an appropriate method (e.g., addition of a stop solution, heat inactivation).
-
Analyze the reaction products using a suitable detection method (e.g., fluorescence, luminescence, mass spectrometry).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical pathway of Me-Bis(ADP) inhibiting PARP1.
Caption: Workflow for Me-Bis(ADP) experiments.
References
- 1. Intracellular Mono-ADP-Ribosylation in Signaling and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-ribosylation from molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Ribosylation Post-Translational Modification: An Overview with a Focus on RNA Biology and New Pharmacological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between ADP-ribosyltransferases and essential cell signaling pathways controls cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-ribosylation from molecular mechanisms to therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0001341) [hmdb.ca]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Buffer Conditions for Me-Bis(ADP) Activity
Welcome to the technical support center for optimizing buffer conditions for Methylene-bis(ADP) (Me-Bis(ADP)) activity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving Me-Bis(ADP).
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with Me-Bis(ADP) in enzyme assays.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: Each enzyme has a narrow optimal pH range for its activity.[1] | Determine the optimal pH for your specific enzyme by performing the assay over a range of pH values using different buffers. Common buffers include Tris-HCl, HEPES, and phosphate buffers. |
| Incorrect Divalent Cation Concentration: Many enzymes that utilize nucleotide diphosphates require divalent cations like Mg²⁺ or Mn²⁺ for activity. | Titrate the concentration of the required divalent cation (e.g., MgCl₂) in your assay buffer. A typical starting concentration is 1-5 mM. Be aware that excess cations can sometimes be inhibitory. | |
| Inappropriate Buffer Composition: Components of your buffer system may be interfering with the enzyme's activity. | Test a variety of buffers to find one that is compatible with your enzyme. Ensure that the buffer itself does not interact with your substrate or product.[1] | |
| Enzyme Instability: The enzyme may be unstable under the current storage or assay conditions. | Ensure proper enzyme storage conditions (temperature, buffer additives like glycerol). During the assay, consider adding stabilizing agents like BSA (Bovine Serum Albumin) to the buffer. | |
| Substrate Degradation: Me-Bis(ADP) may be susceptible to degradation by contaminating phosphatases in the enzyme preparation or reagents. | Use high-purity reagents and enzyme preparations. Consider including a phosphatase inhibitor cocktail in your assay buffer if degradation is suspected. | |
| High Background Signal | Non-Enzymatic Hydrolysis of Substrate: Me-Bis(ADP) may be unstable and hydrolyze spontaneously under certain buffer conditions (e.g., extreme pH or temperature). | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. Adjust buffer conditions (pH, temperature) to minimize this rate. |
| Contaminating Enzyme Activity: The enzyme preparation may be contaminated with other enzymes that can act on Me-Bis(ADP) or the detection reagents. | Use a highly purified enzyme. If possible, test for common contaminating activities. | |
| Poor Reproducibility | Inconsistent Pipetting: Small volumes of concentrated reagents can be a source of variability.[2] | Prepare larger volumes of master mixes to minimize pipetting errors. Use calibrated pipettes and proper pipetting techniques. |
| Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[1] | Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled incubator or water bath.[1] | |
| Reagent Instability: Repeated freeze-thaw cycles of reagents can lead to degradation. | Aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for buffer pH when working with a new enzyme that uses Me-Bis(ADP)?
A1: A good starting point for pH optimization is typically between 7.0 and 8.0, as many nucleotide-binding enzymes are active in this range. We recommend testing a pH range from 6.0 to 9.0 using overlapping buffer systems to identify the optimal pH for your specific enzyme.
Q2: What concentration of Mg²⁺ should I use in my assay buffer?
A2: The optimal Mg²⁺ concentration is dependent on the specific enzyme. A common starting point is a 1:1 molar ratio with the Me-Bis(ADP) concentration, with many assays using a final concentration of 1-5 mM MgCl₂. It is crucial to titrate the Mg²⁺ concentration to find the optimal level for your enzyme, as excess Mg²⁺ can be inhibitory.
Q3: Can I use other divalent cations besides Mg²⁺?
A3: While Mg²⁺ is the most common cofactor for enzymes utilizing ADP, some enzymes may prefer or can also use other divalent cations like Mn²⁺. If you are not seeing activity with Mg²⁺, or if literature on a related enzyme suggests it, testing Mn²⁺ may be beneficial.
Q4: How can I determine the optimal temperature for my enzyme assay?
A4: Enzyme activity is highly dependent on temperature.[1] Most human enzymes have an optimal temperature around 37°C.[1] However, this can vary. To determine the optimal temperature, you can perform the assay at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C) while keeping all other buffer conditions constant. Be mindful that higher temperatures can also lead to enzyme denaturation and instability over time.[1]
Q5: My enzyme preparation seems to have low purity. How might this affect my results with Me-Bis(ADP)?
A5: Low purity enzyme preparations can contain contaminating enzymes like ATPases or phosphatases that can degrade Me-Bis(ADP) or the reaction products, leading to inaccurate measurements of activity.[3] It is recommended to use an enzyme preparation with the highest possible purity.
Experimental Protocols
Protocol 1: Determining Optimal pH
This protocol outlines a general method for determining the optimal pH for an enzyme that utilizes Me-Bis(ADP).
-
Prepare a series of buffers: Prepare a set of at least five different buffers with overlapping pH ranges, for example:
-
MES, pH 6.0
-
PIPES, pH 6.5
-
HEPES, pH 7.0
-
Tris-HCl, pH 7.5
-
Tris-HCl, pH 8.0
-
CHES, pH 9.0
-
-
Prepare a reaction master mix: For each pH to be tested, prepare a master mix containing all reaction components except the enzyme. This should include Me-Bis(ADP), any necessary cofactors (e.g., MgCl₂), and the buffer at the desired pH.
-
Initiate the reaction: Add the enzyme to the master mix to start the reaction.
-
Incubate: Incubate the reactions at a constant, predetermined temperature for a set amount of time.
-
Measure activity: Stop the reaction and measure the product formation using an appropriate detection method (e.g., luminescence-based ADP detection).
-
Analyze data: Plot the enzyme activity as a function of pH to determine the optimal pH.
Protocol 2: Determining Optimal Divalent Cation Concentration
This protocol describes how to determine the optimal concentration of a divalent cation (e.g., Mg²⁺) for your enzyme.
-
Prepare a reaction buffer: Prepare a reaction buffer at the optimal pH for your enzyme, but without the divalent cation.
-
Prepare a range of cation concentrations: Create a series of reaction mixtures containing a fixed concentration of enzyme and Me-Bis(ADP) and varying concentrations of the divalent cation (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM MgCl₂).
-
Initiate and incubate: Start the reactions and incubate at the optimal temperature for a fixed time.
-
Measure activity: Determine the enzyme activity for each cation concentration.
-
Analyze data: Plot the enzyme activity against the divalent cation concentration to identify the optimal concentration.
Visualizations
Caption: Workflow for determining the optimal pH for Me-Bis(ADP) enzyme activity.
Caption: Simplified signaling pathway involving a Me-Bis(ADP)-utilizing enzyme.
Caption: Logical troubleshooting flow for low enzyme activity with Me-Bis(ADP).
References
Technical Support Center: Me-Bis(ADP) Luminescent Assays
Welcome to the technical support center for Me-Bis(ADP) luminescent assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and achieve a high signal-to-noise ratio.
Note on "Me-Bis(ADP)": While this guide addresses common issues in assays measuring adenosine diphosphate (ADP), "Me-Bis(ADP)" may refer to a specific, less common proprietary reagent or a modified ADP molecule. The troubleshooting advice provided here is based on established principles for ADP-based luminescent assays and should be applicable to your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a Me-Bis(ADP) luminescent assay?
A1: While the exact composition of a "Me-Bis(ADP)" reagent may vary, luminescent assays for ADP typically work by converting the ADP generated in an enzymatic reaction (e.g., by a kinase or ATPase) into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce a light signal. The intensity of the luminescence is proportional to the amount of ADP produced, which in turn reflects the activity of the primary enzyme.[1][2]
Q2: What is a good signal-to-noise ratio for this type of assay?
A2: A good signal-to-noise (S/N) ratio, often represented as the signal of a positive control divided by the signal of a negative control, is typically greater than 3. An ideal S/N ratio is 10 or higher for robust and reproducible results. However, the acceptable S/N ratio can depend on the specific application and the required sensitivity of the assay.
Q3: How can I improve the sensitivity of my assay?
A3: To improve sensitivity, you can optimize several factors: increase the concentration of your enzyme or substrate to generate more ADP, ensure your luminometer's sensitivity is set appropriately, and use high-quality, opaque white microplates to maximize the light output.[3][4] Additionally, allowing the luminescent reaction to incubate for the optimal time as recommended by the manufacturer can enhance the signal.
Q4: What are the most common causes of high background in luminescent assays?
A4: High background can be caused by several factors including contamination of reagents with ATP or ADP, autofluorescence of the microplate, and cross-contamination between wells.[3][5] Using fresh reagents, "dark adapting" plates by incubating them in the dark for about 10 minutes, and being careful with pipetting can help reduce background noise.[3]
Troubleshooting Guides
Problem 1: Low or No Signal
A weak or absent luminescent signal can be frustrating. The table below outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your enzyme with a known positive control substrate. Ensure proper storage conditions. |
| Incorrect Reagent Preparation | Double-check the concentrations and preparation of all reagents, including the Me-Bis(ADP) detection reagent and any substrates. |
| Sub-optimal Assay Conditions | Optimize the reaction time, temperature, and pH for your specific enzyme. |
| Instrument Settings | Ensure the luminometer is set to the correct wavelength and sensitivity for your assay.[6][7] |
| Degraded Reagents | Use fresh reagents and avoid multiple freeze-thaw cycles of sensitive components. |
Problem 2: High Signal Variability Between Replicates
High variability can mask the true results of your experiment. The following table provides guidance on how to reduce it.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure consistent pipetting technique, especially with small volumes.[5] |
| Uneven Cell Seeding | If using cells, ensure a homogenous cell suspension and gentle mixing before and during plating. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or fill them with a buffer to create a more uniform temperature environment. |
| Incomplete Reagent Mixing | Gently mix the plate after adding reagents, but avoid creating bubbles. |
| Well-to-Well Crosstalk | Use opaque, white-walled plates to minimize light leakage between wells.[4][8] |
Problem 3: Signal Saturation
An overly strong signal can lead to inaccurate measurements. Here’s how to address signal saturation.
| Potential Cause | Troubleshooting Step |
| Enzyme Concentration Too High | Perform a titration to determine the optimal enzyme concentration that provides a robust signal within the linear range of the detector. |
| Substrate Concentration Too High | Titrate the substrate to find a concentration that produces a measurable signal without overwhelming the system. |
| Incorrect Gain Setting | Lower the gain setting on your luminometer to reduce the detector's sensitivity.[7] |
| Incubation Time Too Long | Reduce the incubation time of the enzymatic reaction to generate less product. |
Experimental Protocols
Generic Kinase Activity Luminescent Assay
This protocol describes a typical workflow for measuring the activity of a kinase by detecting the amount of ADP produced.
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the kinase, substrate, and ATP solutions in the kinase buffer at the desired concentrations.
-
Reconstitute the Me-Bis(ADP) luminescent detection reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the components in the following order:
-
Kinase buffer
-
Kinase
-
Substrate
-
-
Initiate the reaction by adding ATP. The final reaction volume is typically 10-50 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add an equal volume of the Me-Bis(ADP) detection reagent to each well.
-
Incubate the plate at room temperature for the time specified by the reagent manufacturer (e.g., 40 minutes) to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader. The integration time should be optimized to capture the signal without saturation.
-
Data Presentation
Table 1: Example of Kinase Titration Data
| Kinase Conc. (nM) | Raw Luminescence (RLU) | Background (RLU) | Net Signal (RLU) | S/N Ratio |
| 0 | 5,120 | 5,120 | 0 | 1.0 |
| 1 | 15,360 | 5,120 | 10,240 | 3.0 |
| 5 | 76,800 | 5,120 | 71,680 | 15.0 |
| 10 | 153,600 | 5,120 | 148,480 | 30.0 |
| 20 | 286,720 | 5,120 | 281,600 | 55.0 |
| 50 | 409,600 | 5,120 | 404,480 | 79.0 |
| 100 | 450,560 | 5,120 | 445,440 | 87.0 |
Table 2: Troubleshooting Scenarios and Expected Data
| Scenario | Control Well (RLU) | Experimental Well (RLU) | Expected S/N | Likely Cause |
| Optimal | 10,000 | 150,000 | 15 | Good assay performance |
| Low Signal | 10,000 | 25,000 | 2.5 | Inactive enzyme or substrate |
| High Background | 50,000 | 150,000 | 3 | Reagent contamination |
| High Variability | 10,000 | Well 1: 80,000Well 2: 150,000 | N/A | Pipetting error or edge effects |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biochemical reaction and the general workflow of an ADP-based luminescent assay.
Caption: A generic kinase reaction where ATP and a substrate are converted to ADP and a phosphorylated substrate.
Caption: A simplified workflow for a typical ADP-based luminescent kinase assay.
Caption: A logical troubleshooting flowchart for a low signal-to-noise ratio in a luminescent assay.
References
- 1. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. agilent.com [agilent.com]
- 4. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.sg]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bitesizebio.com [bitesizebio.com]
How to resolve unexpected results with Me-Bis(ADP)
Disclaimer: "Me-Bis(ADP)" is not a commonly recognized chemical entity in publicly available literature. This guide is based on the hypothetical premise that Me-Bis(ADP) is a novel chemical probe, potentially a bivalent ligand or inhibitor related to ADP-ribosylation, designed for use by researchers in cell biology and drug discovery. The troubleshooting advice provided is based on general principles for working with chemical probes and ADP-related molecules.
Frequently Asked Questions (FAQs)
Q1: What is Me-Bis(ADP) and what is its proposed mechanism of action?
A1: Me-Bis(ADP) is hypothesized to be a synthetic chemical probe containing two adenosine diphosphate (ADP) moieties. Its design suggests it may act as a high-affinity ligand or modulator of proteins that recognize or process ADP or poly(ADP-ribose) (PAR). Potential targets could include ADP-ribosyltransferases (PARPs), ADP-ribosylhydrolases (e.g., PARG), or proteins with ADP-ribose binding domains (e.g., macrodomains). Its bivalent nature might promote binding to multimeric protein complexes or induce protein dimerization.
Q2: What are the recommended storage and handling conditions for Me-Bis(ADP)?
A2: As with many complex organic molecules, proper storage is crucial for maintaining the integrity of Me-Bis(ADP). We recommend the following:
-
Storage: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Reconstitution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO or an aqueous buffer. The choice of solvent should be guided by the specific experimental requirements.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes and store at -80°C.
-
Solution Stability: Once in solution, the stability of Me-Bis(ADP) may be limited. It is advisable to use freshly prepared dilutions for experiments.
Q3: What are the appropriate positive and negative controls to use with Me-Bis(ADP)?
A3: The selection of appropriate controls is essential for interpreting your results.[1]
-
Positive Controls:
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve Me-Bis(ADP), e.g., DMSO).
-
A structurally similar but inactive analog of Me-Bis(ADP), if available.
-
In cell-based assays, a cell line known not to express the target protein.
-
Troubleshooting Guide
Issue 1: No or Weak Signal in the Assay
If you are not observing the expected effect of Me-Bis(ADP) in your experiment, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Probe Degradation | Ensure the compound has been stored correctly and avoid multiple freeze-thaw cycles. Use a freshly prepared solution. Consider verifying the integrity of the compound via analytical methods if possible. |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal working concentration. The effective concentration can vary significantly between different experimental systems. |
| Low Target Expression | Confirm the expression level of the target protein in your model system (e.g., via Western blot or qPCR). |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition.[4] |
| Cell Permeability Issues | If using a cell-based assay, confirm that Me-Bis(ADP) can penetrate the cell membrane. This may require specific permeability assays or the use of permeabilizing agents (if compatible with the experiment). |
Issue 2: High Background or Non-Specific Effects
High background can mask the specific signal from your target. The following table outlines potential reasons and remedies.
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | High concentrations can lead to off-target binding and non-specific effects.[5] Reduce the concentration of Me-Bis(ADP) and perform a titration to find the optimal balance between signal and background. |
| Probe Aggregation | Poor solubility can cause aggregation, leading to non-specific interactions.[5] Ensure the probe is fully dissolved. You may need to adjust the solvent or use a mild detergent (e.g., Tween-20) if compatible with your assay. |
| Inadequate Blocking | In assays like Western blotting or ELISA, insufficient blocking can lead to high background. Optimize the blocking buffer and incubation time. |
| Insufficient Washing | Residual unbound probe can contribute to background noise. Increase the number and duration of washing steps. |
Issue 3: Inconsistent or Irreproducible Results
Variability in results can be frustrating. Here are some common sources of inconsistency and how to address them.
| Potential Cause | Recommended Solution |
| Experimental Technique | Ensure consistent pipetting, timing, and handling across all samples and experiments. |
| Reagent Variability | Use reagents from the same lot where possible. Prepare fresh solutions and buffers regularly. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and growth conditions, as these can influence cellular responses. |
| Temperature Fluctuations | Ensure all incubation steps are performed at the correct and a stable temperature. |
Experimental Protocols
Protocol 1: In-Cell Western Blot to Detect Modulation of ADP-Ribosylation
This protocol describes how to assess the effect of Me-Bis(ADP) on cellular ADP-ribosylation levels.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: Treat cells with a range of Me-Bis(ADP) concentrations for the desired time. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against poly(ADP-ribose) overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with an appropriate fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash five times with PBS containing 0.1% Tween-20.
-
Read the plate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Protocol 2: In Vitro PARP Inhibition Assay
This protocol outlines a method to determine if Me-Bis(ADP) inhibits the enzymatic activity of PARP1.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing reaction buffer, activated DNA, and recombinant PARP1 enzyme.
-
Inhibitor Addition: Add varying concentrations of Me-Bis(ADP) or a known PARP inhibitor (e.g., Olaparib) to the wells. Include a vehicle control.
-
Initiation of Reaction: Start the reaction by adding NAD⁺, the substrate for PARP1.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: The level of ADP-ribosylation can be quantified using various methods, such as incorporation of biotinylated NAD⁺ followed by detection with streptavidin-HRP.
-
Data Analysis: Calculate the IC50 value of Me-Bis(ADP) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: A diagram of a potential signaling pathway where Me-Bis(ADP) might act as an inhibitor of PARP1 activation in response to DNA damage.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with Me-Bis(ADP).
References
Technical Support Center: Detection of ADP and ADP-ribosylation
Disclaimer: The term "Me-Bis(ADP)" is not a standard biochemical term found in the reviewed literature. This technical support center will focus on the detection of the closely related and well-understood molecules: Adenosine Diphosphate (ADP) and ADP-ribosylation (a post-translational modification), and the potential interferences encountered during their detection.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting free ADP?
A1: The primary methods for detecting free ADP, often in the context of enzyme activity assays (e.g., kinases, ATPases), can be categorized into two main types[1]:
-
Direct Immunodetection: These assays utilize antibodies that specifically recognize ADP and distinguish it from the more abundant ATP. An example is the Transcreener® ADP² Assay, which can be adapted for various readout formats like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity[1].
-
Enzyme-Coupled Assays: These methods use a series of enzymatic reactions to convert the ADP signal into a detectable output, typically luminescence or fluorescence. A widely used example is the ADP-Glo™ Kinase Assay, which first depletes unreacted ATP and then converts ADP to ATP, which is subsequently used by luciferase to generate a light signal[2][3][4].
Q2: What are the principles behind detecting ADP-ribosylation?
A2: ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from NAD+ to a substrate, which can be a protein or nucleic acid[5]. This can be in the form of a single unit (mono-ADP-ribosylation or MARylation) or a polymer (poly-ADP-ribosylation or PARylation)[1][2][6]. Detection methods are designed to recognize the ADP-ribose modification itself and include:
-
Western Blotting: This technique uses antibodies that specifically recognize mono- or poly-ADP-ribose chains on proteins.
-
Affinity Reagents: Reagents containing specific protein domains that bind to ADP-ribose, such as macrodomains, can be used for detection and enrichment of ADP-ribosylated proteins or nucleic acids[7].
-
Mass Spectrometry: This powerful technique can identify the precise location and nature of the ADP-ribosylation on a protein by detecting the characteristic mass shift of the modification[1][3].
Q3: What are the key differences between detecting free ADP and protein-conjugated ADP-ribose?
A3: The detection of free ADP versus protein-conjugated ADP-ribose involves distinct methodologies due to their different molecular contexts. Free ADP is a small molecule typically present in solution, and its detection often relies on enzymatic conversion or specific antibody binding in a homogenous assay format[1][4]. In contrast, ADP-ribose is covalently attached to a much larger protein or nucleic acid molecule. Its detection, therefore, often requires methods that can identify a specific modification on a macromolecule, such as Western blotting with specific antibodies or sophisticated mass spectrometry techniques to pinpoint the modification site[3][7].
Q4: What are common sources of interference in ADP/ADP-ribosylation assays?
A4: Several factors can interfere with the accurate detection of ADP and ADP-ribosylation:
-
Sample Preparation: The stability of ADP-ribosylation can be compromised by sample handling. For instance, heating samples can lead to the loss of the modification, resulting in a weaker signal[7].
-
Reagent Specificity: Detection reagents may exhibit off-target binding or cross-reactivity. For example, some reagents used for detecting ADP-ribosylation have been shown to cross-react with NADH, which can be abundant in mitochondria, leading to false-positive signals[7].
-
Assay Buffer Components: Certain components in the reaction buffer can interfere with the detection chemistry. For example, chelating agents like EDTA can affect the performance of enzyme-coupled assays that rely on divalent cations[2].
-
Test Compounds: In high-throughput screening for enzyme inhibitors, the compounds being tested can themselves inhibit the detection enzymes or interfere with the fluorescent or luminescent signal, leading to false-positive or false-negative results[3][8].
Troubleshooting Guides
Problem: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| Degradation of ADP/ADP-ribosylation | - Avoid repeated freeze-thaw cycles of samples. - Minimize sample heating; consider processing samples on ice.[7] - Prepare fresh samples and analyze them promptly. |
| Inactive Detection Reagents | - Check the expiration dates of all reagents. - Store reagents at the recommended temperatures. - Prepare fresh dilutions of reagents for each experiment. |
| Suboptimal Assay Conditions | - Ensure the pH and salt concentrations of the buffers are optimal for the detection enzymes. - Verify the concentration of any necessary co-factors (e.g., MgCl₂). |
| Insufficient Enzyme Activity (for enzyme-coupled assays) | - Perform an enzyme titration to determine the optimal enzyme concentration. - Check the quality and concentration of the substrate. |
Problem: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Contamination of Reagents | - Use fresh, high-quality water and reagents to prepare buffers. - Aliquot reagents to minimize the risk of contamination of stock solutions. |
| Non-specific Binding of Antibodies/Affinity Reagents | - Increase the stringency of wash steps in Western blotting protocols. - Include a blocking step with an appropriate blocking agent (e.g., BSA, non-fat milk). - Titrate the antibody or affinity reagent to find the optimal concentration with the lowest background. |
| Interference from Test Compounds | - Run a control experiment with the test compounds in the absence of the enzyme to assess their intrinsic fluorescence or luminescence. - If interference is observed, consider a different detection platform or a counterscreen. |
| Cross-reactivity of Detection Reagents | - Be aware of potential cross-reactivity with structurally similar molecules (e.g., NADH) and consider sample preparation methods to minimize their presence.[7] |
Problem: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes. - Prepare a master mix of reagents to be added to all wells to minimize well-to-well variability.[8] |
| Inconsistent Incubation Times or Temperatures | - Ensure all samples are incubated for the same duration and at the same temperature. - Use a multi-channel pipette or automated liquid handler for simultaneous addition of reagents to all wells. |
| Plate Edge Effects | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Ensure proper sealing of the plate during incubations. |
| Sample Heterogeneity | - Ensure thorough mixing of samples before aliquoting into the assay plate. |
Quantitative Data Summary
The following table summarizes the impact of common experimental variables on the signal in ADP/ADP-ribosylation detection assays.
| Variable | Effect on Signal | Notes | Reference |
| Temperature | Signal decreases with increasing temperature and incubation time. | Particularly relevant for the stability of ADP-ribosylation on proteins. At 95°C, the modification can be rapidly lost. | [7] |
| EDTA Concentration | Can interfere with enzyme-coupled ADP detection assays. | The effect is concentration-dependent and can lead to a decrease in the luminescent signal. | [2] |
| ATP Concentration | High ATP concentrations can be tolerated by some assays (e.g., ADP-Glo™ up to 1mM). | Important for kinase assays where high ATP concentrations are often used. | [9] |
| Freezing and Boiling | Can lead to a worse signal-to-noise ratio for ADP-ribosylation detection. | May cause an increase in non-specific modification or a loss of specific modification. | [7] |
Experimental Protocols
Protocol: Luminescence-Based ADP Detection (e.g., ADP-Glo™ Assay)
This protocol is a generalized procedure for measuring enzyme activity by quantifying the amount of ADP produced.
-
Enzyme Reaction:
-
Set up the enzyme reaction in a multi-well plate. This typically includes the enzyme, substrate, ATP, and any test compounds in an appropriate reaction buffer.
-
The total reaction volume is typically 5-25 µL.
-
Incubate the reaction at the optimal temperature for the enzyme for a set period.
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced in the initial enzyme reaction.[4]
-
Protocol: Western Blot Detection of Poly-ADP-Ribosylation (PAR)
-
Sample Preparation:
-
Lyse cells in a buffer containing protease and PARG inhibitors to preserve the PAR chains.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PAR overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the signal using a chemiluminescence imager.
-
Visual Guides
Caption: DNA Damage Response Signaling Pathway involving PARP1 activation and poly-ADP-ribosylation.
Caption: Experimental workflow for a luminescence-based ADP detection assay.
Caption: Logical workflow for troubleshooting common issues in ADP detection assays.
References
- 1. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dELTA-MS: A Mass Spectrometry-Based Proteomics Approach for Identifying ADP-Ribosylation Sites and Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly ADP-Ribose Polymerases | Encyclopedia MDPI [encyclopedia.pub]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Selective detection of ribose-methylated nucleotides in RNA by a mass spectrometry-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly-(ADP-ribose) serves as a scaffold for the methyltransferase METTL3/14 complex in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Best practices for handling and storing Me-Bis(ADP)
Welcome to the technical support center for Methylene-bis(adenosine 5'-diphosphate), also known as Me-Bis(ADP) or α,β-Methylene ADP. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is Me-Bis(ADP)?
Methylene-bis(adenosine 5'-diphosphate) is a stable analog of Adenosine 5'-diphosphate (ADP). The key structural difference is the replacement of the oxygen atom between the alpha (α) and beta (β) phosphates with a methylene (-CH2-) group. This modification makes the molecule resistant to hydrolysis by nucleotidases.
2. What are the primary applications of Me-Bis(ADP) in research?
Me-Bis(ADP) is primarily used as:
-
An inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that converts Adenosine 5'-monophosphate (AMP) to adenosine.
-
A competitive antagonist for the P2Y1 purinergic receptor, which is involved in processes such as platelet aggregation.[1][2][3]
Its stability against enzymatic degradation makes it a reliable tool for studying these pathways.[4]
3. What are the recommended storage and handling conditions for Me-Bis(ADP)?
Proper storage and handling are critical to maintain the integrity of Me-Bis(ADP). It is a white, odorless powder.[5]
-
Personal Protective Equipment: Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask when handling the solid form to avoid inhalation and contact.
-
Storage of Solid Compound: Store the lyophilized powder at -20°C in a tightly sealed container. The compound is hygroscopic and sensitive to moisture and air.[5]
-
Solution Storage: For aqueous solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them frozen at -20°C or below.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for Me-Bis(ADP).
| Parameter | Value | Source |
| Storage Temperature | -20°C | |
| Form | White Powder | [5] |
| Purity (Typical) | ≥98% (HPLC) | |
| Solubility in Water | 50 mg/mL | |
| Solubility in PBS | 4.69 mg/mL (10 mM) | [6] |
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect in my assay.
-
Question: I am not observing the expected antagonism of the P2Y1 receptor or inhibition of CD73. What could be the cause?
-
Answer:
-
Improper Storage: Verify that the compound (both solid and in solution) has been stored correctly at -20°C and protected from moisture. Improper storage can lead to degradation.
-
Incorrect Concentration: Double-check your calculations for the stock solution and final working concentrations. Serial dilutions can introduce errors, so ensure accurate pipetting.
-
Solution Stability: Avoid multiple freeze-thaw cycles of your stock solution, as this can lead to degradation over time.[3] Use freshly prepared aliquots for each experiment.
-
pH of Solution: When preparing aqueous solutions, it is best to use a buffered solution at a neutral pH to ensure stability.[3]
-
Divalent Cations: Be aware that divalent cations (like Mg²⁺) can influence the stability of phosphate-containing compounds.[3] Ensure your buffer composition is appropriate for your assay.
-
Issue 2: Difficulty dissolving the compound.
-
Question: The Me-Bis(ADP) powder is not fully dissolving in my buffer. How can I improve solubility?
-
Answer:
-
Check Solubility Limits: Refer to the quantitative data table for solubility limits. Do not attempt to prepare a stock solution at a concentration higher than recommended.
-
Use Appropriate Solvent: While soluble in water, dissolving in a buffered solution like PBS might be more suitable for your experiment.[6]
-
Gentle Warming and Vortexing: Brief, gentle warming (to room temperature) and vortexing can aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Start with a Small Volume: Add a small amount of solvent to the powder to create a slurry, then gradually add the remaining solvent while mixing.
-
Issue 3: Unexpected agonist activity observed.
-
Question: My experiment is showing an unexpected activation or agonist effect. Is this possible?
-
Answer: Me-Bis(ADP) is characterized as a P2Y1 antagonist and a CD73 inhibitor.[1] Observing agonist activity is highly unusual and may point to other issues:
-
Contamination: The compound or your experimental system may be contaminated. Ensure you are using sterile techniques and high-purity reagents.
-
Off-Target Effects: At very high concentrations, some compounds can exhibit off-target effects. Verify that you are using the compound within the recommended concentration range for your specific target.
-
Complex Biological System: In complex cellular or tissue systems, the inhibition of one pathway might lead to the potentiation of another, giving the appearance of an agonist effect. Consider the broader signaling network in your interpretation.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a stock solution of Me-Bis(ADP) sodium salt (MW: ~447.21 g/mol , verify the exact molecular weight from your supplier).
Materials:
-
Me-Bis(ADP) powder
-
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Equilibrate the Me-Bis(ADP) vial to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of powder using a calibrated analytical balance in a fume hood or on a dedicated bench.
-
For a 10 mM stock solution, dissolve 4.47 mg of Me-Bis(ADP) in 1 mL of sterile PBS.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile, low-retention microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: P2Y1 Receptor Antagonism Assay using Calcium Imaging
This protocol provides a general workflow for assessing the antagonist activity of Me-Bis(ADP) at the P2Y1 receptor.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or human platelets)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
P2Y1 agonist (e.g., ADP or 2-MeSADP)
-
Me-Bis(ADP) stock solution
-
Appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
Methodology:
-
Cell Preparation: Seed and culture the P2Y1-expressing cells to the appropriate confluency for your imaging setup.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with the assay buffer to remove excess dye.
-
Pre-incubation with Antagonist: Incubate the cells with various concentrations of Me-Bis(ADP) (e.g., 10 nM to 10 µM) for 15-30 minutes. Include a vehicle control (buffer only).
-
Establish Baseline: Place the cells on the fluorescence microscope or plate reader and record the baseline fluorescence for 1-2 minutes.
-
Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist (e.g., EC80 concentration of 2-MeSADP) and immediately start recording the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Quantify the peak fluorescence intensity change in response to the agonist for each concentration of Me-Bis(ADP). Plot the agonist response as a function of the Me-Bis(ADP) concentration to determine the IC50 value of the antagonist.
Visualizations
Caption: Workflow for preparing a Me-Bis(ADP) stock solution.
Caption: Signaling pathways inhibited by Me-Bis(ADP).
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist: Commentary on Boyer et al - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y1 receptor is an ADP receptor antagonized by ATP and expressed in platelets and megakaryoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α,β-Methylene-2’-deoxynucleoside 5’-triphosphates as non-cleavable substrates for DNA polymerases: Isolation, characterization, and stability studies of novel 2’-deoxycyclonucleosides, 3,5’-anhydro-dG and 2,5’-anhydro-dT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. Adenosine 5'-(a,b-methylene)diphosphate disodium salt Supplier | CAS 104835-70-3 | Tocris Bioscience [tocris.com]
Technical Support Center: Validating Me-Bis(ADP) Activity
Welcome to the technical support center for the validation of Me-Bis(ADP) activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing and troubleshooting assays for this novel compound. Given that "Me-Bis(ADP)" suggests a molecule containing two ADP moieties, this guide will focus on validating its potential role as a substrate for an ADP-generating enzyme or as an inhibitor of an ADP-utilizing enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the likely enzymatic activity of Me-Bis(ADP)?
A1: Based on its nomenclature, Me-Bis(ADP) is hypothesized to be a synthetic compound containing two ADP molecules linked by a methyl-containing bridge. Its activity will largely depend on the nature of this linkage and the biological system it is introduced into. Two primary hypotheses for its mechanism of action are:
-
Substrate for an ADP-generating enzyme: Me-Bis(ADP) could be a substrate for a phosphodiesterase (PDE) or a similar hydrolase, which cleaves the molecule to release ADP. This would make Me-Bis(ADP) a pro-drug for ADP.
-
Inhibitor of an ADP-dependent enzyme: The molecule could act as a competitive or non-competitive inhibitor of enzymes that use ADP as a substrate or whose activity is regulated by ADP. This could include certain kinases or ATPases.
Q2: How can I determine if Me-Bis(ADP) is a substrate for an enzyme in my system?
A2: To validate if Me-Bis(ADP) acts as a substrate, you need to design an assay that detects the product of the enzymatic reaction, which in this case would likely be ADP. A common approach is to incubate Me-Bis(ADP) with your enzyme of interest (or cell lysate) and then measure the amount of ADP generated over time. Several commercial kits are available for the sensitive detection of ADP.[1]
Q3: What are the initial steps to test if Me-Bis(ADP) is an enzyme inhibitor?
A3: To test for inhibitory activity, you should first identify a known ADP-dependent enzyme. Then, run a standard activity assay for this enzyme in the presence and absence of Me-Bis(ADP). A decrease in enzyme activity in the presence of Me-Bis(ADP) would suggest an inhibitory effect. It is crucial to include appropriate controls, such as a known inhibitor of the enzyme, to validate the assay setup.
Q4: My assay shows high background noise. What are the common causes?
A4: High background noise in ADP detection assays can be due to several factors:
-
Contaminating ATP/ADP in reagents: Ensure that all your buffers and reagents are freshly prepared and of high purity.
-
Spontaneous degradation of Me-Bis(ADP): Test the stability of Me-Bis(ADP) in your assay buffer without the enzyme to see if it degrades non-enzymatically.
-
Presence of endogenous ATPases/kinases in crude lysates: If you are using cell lysates, they may contain enzymes that produce or consume ADP, leading to high background. Consider using purified enzymes if possible.
Q5: How do I distinguish between competitive and non-competitive inhibition?
A5: To determine the mode of inhibition, you should perform enzyme kinetic studies. This involves measuring the reaction rate at various substrate concentrations in the presence of different fixed concentrations of Me-Bis(ADP). By plotting the data using methods like Lineweaver-Burk plots, you can determine how the inhibitor affects the enzyme's Km and Vmax, which will reveal the mode of inhibition.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| No detectable ADP generation when testing Me-Bis(ADP) as a substrate. | The enzyme is not active against Me-Bis(ADP). | - Confirm the activity of your enzyme using a known substrate.- Test a higher concentration of Me-Bis(ADP).- Increase the incubation time. |
| Assay sensitivity is too low. | - Use a more sensitive ADP detection kit (e.g., a bioluminescent assay).[2]- Concentrate your enzyme preparation. | |
| Inconsistent results between replicates. | Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix for reagents. |
| Reagent instability. | - Prepare fresh reagents for each experiment.- Store reagents at the recommended temperature and protect from light if necessary. | |
| Observed enzyme activation instead of inhibition. | Allosteric activation. | - This is a valid experimental outcome. Further studies are needed to characterize the mechanism of activation. |
| Me-Bis(ADP) is being converted to an activator. | - Analyze the reaction mixture for the presence of other molecules that could be acting as activators. |
Experimental Protocols
Protocol 1: Validating Me-Bis(ADP) as an Enzyme Substrate
This protocol outlines a general method to determine if Me-Bis(ADP) is a substrate for a putative hydrolase, resulting in the generation of ADP.
Materials:
-
Purified enzyme or cell lysate
-
Me-Bis(ADP) stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
ADP detection kit (e.g., ADP-Glo™ Max Assay)[2]
-
96-well microplate
Procedure:
-
Prepare serial dilutions of Me-Bis(ADP) in the assay buffer.
-
In a 96-well plate, add 25 µL of the enzyme solution to each well.
-
Add 25 µL of the Me-Bis(ADP) dilutions to the wells to initiate the reaction. Include a no-enzyme control and a no-substrate control.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 30 minutes).
-
Stop the reaction according to the ADP detection kit protocol (this often involves adding a reagent that terminates the enzymatic reaction).
-
Add the ADP detection reagent and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the amount of ADP produced by comparing the signal to an ADP standard curve.
Protocol 2: Screening for Inhibitory Activity of Me-Bis(ADP)
This protocol is designed to test if Me-Bis(ADP) inhibits a known ADP-dependent enzyme, such as a kinase.
Materials:
-
Purified ADP-dependent enzyme
-
Known substrate for the enzyme
-
Me-Bis(ADP) stock solution
-
Assay buffer
-
ATP/ADP detection kit
-
96-well microplate
Procedure:
-
Prepare a solution of the enzyme and its substrate in the assay buffer.
-
Prepare serial dilutions of Me-Bis(ADP) in the assay buffer.
-
In a 96-well plate, add 20 µL of the Me-Bis(ADP) dilutions to each well. Include a no-inhibitor control (vehicle only).
-
Add 20 µL of the enzyme/substrate solution to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the enzyme for a specific time.
-
Measure the enzyme activity by detecting the product formation or substrate consumption using an appropriate method (e.g., detecting the remaining ATP or generated ADP).
-
Calculate the percentage of inhibition for each concentration of Me-Bis(ADP) relative to the no-inhibitor control.
Data Presentation
Quantitative data from your experiments should be summarized in tables for clear comparison.
Table 1: Michaelis-Menten kinetics for Me-Bis(ADP) as a substrate
| Me-Bis(ADP) Concentration (µM) | Initial Velocity (µM ADP/min) |
| 0 | 0 |
| 1 | ... |
| 5 | ... |
| 10 | ... |
| 20 | ... |
| 50 | ... |
| 100 | ... |
Table 2: IC50 determination for Me-Bis(ADP) as an inhibitor
| Me-Bis(ADP) Concentration (µM) | Enzyme Activity (%) |
| 0 | 100 |
| 0.1 | ... |
| 1 | ... |
| 10 | ... |
| 100 | ... |
| 1000 | ... |
Visualizations
Diagrams can help visualize complex processes and workflows. Below are Graphviz diagrams for the hypothesized signaling pathway, the experimental workflow, and a troubleshooting decision tree.
Caption: Hypothesized mechanisms of Me-Bis(ADP) action.
Caption: General experimental workflow for validating Me-Bis(ADP) activity.
Caption: Troubleshooting decision tree for common assay problems.
References
Me-Bis(ADP) lot-to-lot variability issues
Welcome to the technical support center for Methylene-bis(adenosine 5'-diphosphate) [Me-Bis(ADP)]. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential lot-to-lot variability issues with Me-Bis(ADP).
Frequently Asked Questions (FAQs)
Q1: What is Me-Bis(ADP) and what is its primary mechanism of action?
A1: Methylene-bis(adenosine 5'-diphosphate), also known as Adenosine 5′-(α,β-methylene)diphosphate, is a structural analog of adenosine diphosphate (ADP). It is commonly used in research as an inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that converts AMP to adenosine. By inhibiting CD73, Me-Bis(ADP) can modulate adenosinergic signaling, which plays a crucial role in various physiological processes, including immune responses and neurotransmission.[1] It can also act as a P2Y1 receptor antagonist. P2Y1 is a Gq-coupled receptor that, upon activation by ADP, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[2]
Q2: What are the potential sources of lot-to-lot variability with Me-Bis(ADP)?
A2: Lot-to-lot variability in Me-Bis(ADP) can arise from several factors, including:
-
Purity: Even with high-performance liquid chromatography (HPLC) confirming high purity (e.g., ≥99%), the nature and concentration of minor impurities can differ between batches.
-
Counter-ion Content: The type and amount of counter-ions (e.g., sodium) can vary, affecting the true molecular weight and, consequently, the effective concentration of the active compound.
-
Water Content: The hydration state of the lyophilized powder can fluctuate between lots, leading to inaccuracies in weighing and solution preparation.
-
Degradation Products: Improper synthesis, purification, or storage can lead to the presence of degradation products, such as the parent nucleotide, which may have agonist activity.
Q3: How should I properly store and handle Me-Bis(ADP) to ensure its stability?
A3: To maintain the integrity of Me-Bis(ADP), it is crucial to adhere to proper storage and handling protocols.
-
Storage: Store the lyophilized powder at -20°C.[1]
-
Aliquoting: Upon receipt, it is best practice to aliquot the powder into smaller, single-use amounts to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted and stored at -80°C for short periods. The stability of Me-Bis(ADP) in solution over time should be validated for your specific experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected antagonist activity.
This is one of the most common issues arising from lot-to-lot variability.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Concentration | Verify the effective concentration of your Me-Bis(ADP) solution. | 1. Quantify Concentration: Use UV-Vis spectrophotometry to determine the precise concentration of your stock solution using the molar extinction coefficient for adenosine at 259 nm. 2. Purity Check: If possible, run an analytical HPLC to confirm the purity and integrity of the compound. Compare the chromatogram to the manufacturer's certificate of analysis. |
| Compound Degradation | The compound may have degraded due to improper storage or handling. | 1. Fresh Stock: Prepare a fresh stock solution from a new, unopened vial of Me-Bis(ADP). 2. Storage Audit: Review your storage conditions. Ensure the compound has been consistently stored at -20°C and protected from moisture. |
| Presence of Agonists | The lot may be contaminated with ADP or other P2Y1 receptor agonists. | 1. Agonist Control: In your experimental setup, include a control where you add Me-Bis(ADP) alone to see if it elicits any agonist activity. 2. Dose-Response Curve: Perform a dose-response curve with a known P2Y1 agonist (e.g., 2-MeSADP) in the presence and absence of your Me-Bis(ADP) lot to determine the IC50. A significant shift to the right in the presence of Me-Bis(ADP) indicates antagonist activity. |
Issue 2: High background signal or unexpected agonist-like effects.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contamination with Agonists | The Me-Bis(ADP) lot may contain residual ADP or other structurally related agonists from the synthesis process. | 1. Purity Assessment: Analyze the lot using HPLC or mass spectrometry to identify any potential agonist contaminants. 2. Vendor Communication: Contact the supplier to inquire about the specific purification methods used and the potential for agonist contamination. |
| Cellular Response to Vehicle | The solvent used to dissolve Me-Bis(ADP) may be causing a cellular response. | 1. Vehicle Control: Always include a vehicle control in your experiments (the solvent used to dissolve Me-Bis(ADP) at the same final concentration). |
Experimental Protocols for Quality Control
To ensure the quality and consistency of your Me-Bis(ADP) lots, we recommend performing the following validation experiments.
Protocol 1: Determination of Me-Bis(ADP) Potency (IC50) using a Calcium Flux Assay
This protocol assesses the antagonist activity of a new lot of Me-Bis(ADP) by measuring its ability to inhibit P2Y1 receptor-mediated calcium mobilization.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
P2Y1 receptor agonist (e.g., 2-MeSADP)
-
Me-Bis(ADP) (test lot and a previously validated reference lot)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
Procedure:
-
Cell Preparation: Plate P2Y1-expressing cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Preparation of Compounds:
-
Prepare a series of dilutions of the P2Y1 agonist (2-MeSADP).
-
Prepare a fixed concentration of the new Me-Bis(ADP) lot and the reference lot.
-
-
Assay:
-
Pre-incubate the cells with either buffer (control), the new Me-Bis(ADP) lot, or the reference lot for 15-30 minutes.
-
Stimulate the cells with the P2Y1 agonist at various concentrations.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Generate dose-response curves for the P2Y1 agonist in the presence and absence of the Me-Bis(ADP) lots.
-
Calculate the IC50 value for the new Me-Bis(ADP) lot by measuring the shift in the agonist's EC50.
-
Compare the IC50 of the new lot to the reference lot.
-
| Parameter | Expected Result |
| Agonist EC50 (no antagonist) | Should be in the low nanomolar range for 2-MeSADP. |
| Agonist EC50 (with Me-Bis(ADP)) | Should show a rightward shift in the presence of a functional antagonist. |
| IC50 of new Me-Bis(ADP) lot | Should be comparable to the reference lot and previously published values. |
Visualizing Key Processes
To aid in understanding the experimental and biological context, the following diagrams illustrate the P2Y1 signaling pathway and a typical experimental workflow for quality control.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Quality Control Workflow for Me-Bis(ADP).
References
Minimizing non-specific binding of Me-Bis(ADP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of the chemical probe Me-Bis(ADP).
Troubleshooting Guides
High Background or Non-Specific Binding in Pull-Down Assays
High background is a common issue in affinity purification experiments, leading to the identification of numerous non-specific binding proteins. This can obscure the detection of true interactors.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Pre-clear lysate with beads alone before adding the Me-Bis(ADP) probe to remove proteins that non-specifically bind to the beads. Incubate the beads with a blocking agent such as Bovine Serum Albumin (BSA) or casein before adding the cell lysate. |
| Suboptimal Washing Steps | Increase the number of wash steps (e.g., from 3 to 5). Optimize the composition of the wash buffer by increasing the salt concentration (e.g., 150-500 mM NaCl) or adding a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or NP-40). |
| Probe Concentration Too High | Perform a dose-response experiment to determine the optimal concentration of Me-Bis(ADP) that maximizes the signal from known interactors while minimizing background. |
| Cell Lysis Conditions | Ensure complete cell lysis to prevent the release of "sticky" intracellular components that can contribute to background. Consider using a lysis buffer with a different detergent or salt concentration. |
| Contamination | Use filtered buffers and sterile techniques to minimize contamination from external sources. Common contaminants in proteomics include keratins and trypsin.[1] |
Low Yield of Specific Binding Proteins
Difficulty in detecting known or expected binding partners of Me-Bis(ADP) can result from several factors during the experimental workflow.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient Probe-Target Interaction | Optimize the incubation time and temperature for the Me-Bis(ADP) probe with the cell lysate. Ensure the probe is not degraded by storing it properly and using it within its recommended shelf life. |
| Harsh Washing Conditions | While stringent washes reduce background, they can also disrupt weaker specific interactions. If the yield of a known interactor is low, try reducing the salt or detergent concentration in the wash buffer. |
| Protein Degradation | Add protease and phosphatase inhibitors to the lysis buffer to prevent the degradation of target proteins and maintain post-translational modifications that may be crucial for binding. |
| Inefficient Elution | Ensure the elution buffer is effective in disrupting the interaction between Me-Bis(ADP) and its binding partners. For competitive elution, use a high concentration of a competing compound. For denaturing elution, ensure the buffer components (e.g., SDS, urea) are at the correct concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Me-Bis(ADP) in a pull-down experiment?
A1: A good starting point for Me-Bis(ADP) concentration in a pull-down assay is typically in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration should be determined empirically through a dose-response experiment. This will help to identify a concentration that provides a good signal-to-noise ratio, maximizing the capture of specific binders while minimizing non-specific interactions.
Q2: How can I validate the specificity of the proteins identified in my Me-Bis(ADP) pull-down?
A2: Several strategies can be employed to validate the specificity of identified proteins:
-
Competitive Displacement: Perform a pull-down assay in the presence of an excess of a non-biotinylated version of Me-Bis(ADP) or a known inhibitor of the target protein family (e.g., a PARP inhibitor). Specific interactors should be outcompeted and show reduced binding.
-
Orthogonal Assays: Validate the interaction using a different technique, such as co-immunoprecipitation (co-IP) with an antibody against the putative target protein, or by performing a direct binding assay with purified proteins.
-
Biological Perturbation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein. A specific interaction should be diminished or absent in the modified cells.
Q3: What are the best practices for designing the wash buffers to minimize non-specific binding?
A3: Optimizing wash buffers is critical for reducing non-specific binding. Here are some best practices:
-
Salt Concentration: Increasing the ionic strength of the wash buffer (e.g., with 150-500 mM NaCl) can disrupt weak, non-specific electrostatic interactions.
-
Detergents: Including a mild, non-ionic detergent (e.g., 0.05-0.1% Tween-20 or NP-40) can help to reduce non-specific hydrophobic interactions.
-
pH: Maintain a stable pH, typically between 7.2 and 8.0, using a suitable buffer (e.g., Tris-HCl or HEPES).
-
Number of Washes: Performing multiple (e.g., 3-5) wash steps is generally more effective than a single long wash.
Q4: What are common contaminants to look out for in mass spectrometry analysis of Me-Bis(ADP) pull-downs?
A4: Common contaminants in affinity purification-mass spectrometry (AP-MS) experiments include:
-
Keratins: From skin and dust.
-
Trypsin: Used for in-gel or in-solution digestion.
-
Bovine Serum Albumin (BSA): If used as a blocking agent.
-
Abundant cellular proteins: Such as cytoskeletal proteins (e.g., actin, tubulin) and ribosomal proteins, which can bind non-specifically to the beads or the probe.
It is advisable to compare your list of identified proteins against a database of common contaminants, such as the Contaminant Repository for Affinity Purification (CRAPome).
Experimental Protocols
Protocol: Me-Bis(ADP) Pull-Down Assay from Cell Lysate
This protocol provides a general workflow for identifying protein interactors of Me-Bis(ADP) from cell lysates. Optimization of specific steps may be required for different cell types and experimental goals.
1. Cell Lysis
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Affinity Purification
-
Equilibrate streptavidin-coated magnetic beads by washing them three times with lysis buffer.
-
Incubate the desired amount of cell lysate (e.g., 1-5 mg) with the desired concentration of Me-Bis(ADP) (e.g., 5 µM) for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate an equal amount of lysate with a control compound (e.g., biotin).
-
Add the equilibrated streptavidin beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the probe-protein complexes.
3. Washing
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of wash buffer (e.g., lysis buffer with 300 mM NaCl and 0.1% Tween-20).
-
After the final wash, remove all residual wash buffer.
4. Elution and Sample Preparation for Mass Spectrometry
-
Elute the bound proteins from the beads. This can be done by:
-
Competitive Elution: Incubating the beads with a high concentration of biotin (e.g., 2-5 mM) in an appropriate buffer.
-
Denaturing Elution: Resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
For mass spectrometry analysis, the eluted proteins are typically subjected to in-solution or in-gel trypsin digestion, followed by peptide cleanup and analysis by LC-MS/MS.
Signaling Pathways and Workflows
Signaling Pathway: PARP1-Mediated DNA Damage Response
Me-Bis(ADP) is expected to interact with proteins involved in ADP-ribosylation, such as Poly(ADP-ribose) polymerases (PARPs). PARP1 is a key enzyme in the DNA damage response (DDR). Upon DNA damage, PARP1 is recruited to the site of the lesion and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DDR proteins.
Caption: PARP1 signaling in the DNA damage response.
Experimental Workflow: Chemical Proteomics with Me-Bis(ADP)
The following diagram illustrates a typical workflow for identifying the protein targets of Me-Bis(ADP) using a chemical proteomics approach.
References
Technical Support Center: Troubleshooting Low Signal in ADP-Based Assays
This guide provides troubleshooting advice for researchers and drug development professionals experiencing low signal in ADP (adenosine diphosphate) based assays. While the term "Me-Bis(ADP)" was specified, it does not correspond to a standard commercially available assay kit or reagent. Therefore, this document focuses on common causes of low signal in widely used ADP detection platforms, such as luminescence-based (e.g., ADP-Glo™) and fluorescence polarization-based (e.g., Transcreener®) assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the primary reasons for a lower-than-expected signal in my ADP-based assay?
Low signal can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with reagents, the enzymatic reaction itself, and instrument settings.
Q2: How can I troubleshoot issues related to my reagents?
Improper preparation, storage, or handling of assay reagents is a frequent cause of low signal.
-
Reagent Degradation:
-
Question: Could my reagents have degraded?
-
Answer: Yes, especially enzymes and ATP/ADP standards. Repeated freeze-thaw cycles can lead to a loss of activity.[1][2] It is recommended to aliquot reagents into single-use volumes upon first use and store them at –20°C or –80°C as specified by the manufacturer.[2]
-
-
Incorrect Reagent Preparation:
-
Contamination:
-
Question: Can contamination affect my signal?
-
Answer: Yes, ATP is a common contaminant in laboratory environments and can lead to high background and consequently low signal-to-background ratios.[6] Ensure dedicated pipette tips and reagent reservoirs are used.
-
Q3: My reagents seem fine. What could be wrong with my enzymatic reaction?
If you have ruled out reagent issues, the problem may lie in the enzymatic reaction conditions.
-
Low Enzyme Activity:
-
Question: Why might my enzyme not be active enough?
-
Answer: The enzyme concentration might be too low, or the incubation time for the reaction could be too short to generate a sufficient amount of ADP.[7] Consider running a time-course experiment or an enzyme titration to optimize these parameters.
-
-
Suboptimal Reaction Buffer:
-
Question: How does the reaction buffer affect my results?
-
Answer: The pH, ionic strength, and presence of necessary cofactors (like Mg2+) in the reaction buffer are critical for optimal enzyme function.[4] Ensure your buffer composition is compatible with your enzyme of interest.
-
-
Inhibitors:
-
Question: Could there be inhibitors in my sample?
-
Answer: Test compounds or contaminants in the sample might be inhibiting the enzyme, leading to reduced ADP production. Run a positive control without any test compounds to verify enzyme activity.
-
Q4: I've optimized my reaction. Could the plate reader settings be the issue?
Incorrect instrument settings are a common and easily correctable source of low signal.
-
Incorrect Wavelengths or Filters:
-
Question: What are the correct instrument settings for my assay?
-
Answer: For fluorescence-based assays, ensure the excitation and emission wavelengths are set correctly for the specific fluorophore in your assay. For luminescence assays, ensure you are using the appropriate detection mode.[8]
-
-
Gain/Sensitivity Settings:
-
Question: How do I optimize the sensitivity of the reader?
-
Answer: The photomultiplier tube (PMT) gain or sensitivity setting might be too low.[8] Increasing the gain can amplify the signal, but be cautious of also increasing the background noise. Refer to your instrument's manual for guidance on adjusting this setting.[8]
-
-
Plate Type:
-
Question: Does the type of microplate I use matter?
-
Answer: Yes. For luminescence assays, white, opaque plates are recommended to maximize light output and prevent crosstalk between wells.[2][9] For fluorescence assays, black plates are typically used to reduce background fluorescence. Using the wrong plate type can significantly diminish the signal.
-
Experimental Protocols
Protocol 1: Generic Luminescence-Based ADP Assay (e.g., ADP-Glo™)
This protocol is a generalized representation. Always refer to the specific manufacturer's instructions for your assay kit.
-
Kinase Reaction:
-
Set up the kinase reaction in a white, opaque multi-well plate.[10] A typical reaction might contain the kinase, substrate, ATP, and the test compound in a suitable reaction buffer.
-
Incubate at the optimal temperature for your kinase (e.g., room temperature or 37°C) for a predetermined time (e.g., 60 minutes).[11]
-
-
ATP Depletion:
-
ADP Detection:
-
Signal Measurement:
-
Measure the luminescence using a plate reader.[1]
-
Protocol 2: ATP to ADP Standard Curve
To quantify the amount of ADP produced, it is essential to generate a standard curve.
-
Prepare ATP and ADP Stocks: Prepare high-concentration stock solutions of ATP and ADP in the same buffer as your enzymatic reaction.[4]
-
Create Standards: Prepare a series of standards containing varying ratios of ATP to ADP, keeping the total adenine nucleotide concentration constant to mimic the enzymatic reaction.[10]
-
Assay Standards: Follow the same procedure as your experimental samples (steps 2-4 of Protocol 1) to measure the signal for each standard.
-
Plot Curve: Plot the signal (e.g., RLU) against the concentration of ADP to generate the standard curve.
Quantitative Data Summary
| Parameter | Typical Range | Potential Impact on Signal | Reference |
| Enzyme Concentration | Varies by enzyme | Too low leads to minimal ADP production | [7] |
| ATP Concentration | 1 µM - 1 mM | Affects enzyme kinetics and total possible signal | [11] |
| Incubation Time | 30 - 120 minutes | Shorter times may not yield sufficient product | [11] |
| Plate Reader Integration Time | 0.25 - 1 second per well | Longer times can increase signal but also background | [4] |
Visualizations
Caption: General workflow of an ADP-based enzymatic assay.
Caption: Troubleshooting workflow for low signal in ADP assays.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. promega.com [promega.com]
- 6. A Novel Kinetic Assay of Mitochondrial ATP-ADP Exchange Rate Mediated by the ANT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Interplay between ADP-ribosyltransferases and essential cell signaling pathways controls cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Me-Bis(ADP) and Other ADP Analogs for Researchers
For Immediate Publication
A Comprehensive Comparison of Methylene-bis(ADP) and Other Adenosine Diphosphate Analogs in Platelet Activation Studies
This guide provides a detailed comparison of Methylene-bis(ADP) [Me-Bis(ADP), also known as adenosine 5'-(α,β-methylene)diphosphonate or AMPCP] with other commonly used ADP analogs, such as 2-methylthioadenosine 5'-diphosphate (2-MeSADP). The information is intended for researchers, scientists, and drug development professionals working in the fields of hemostasis, thrombosis, and purinergic signaling. This document presents quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate informed decisions in experimental design.
Introduction to ADP Analogs in Platelet Research
Adenosine diphosphate (ADP) is a critical mediator of platelet activation and aggregation, playing a pivotal role in both normal hemostasis and pathological thrombosis. It exerts its effects by activating two distinct G protein-coupled receptors on the platelet surface: the P2Y1 and P2Y12 receptors.[1] The development and use of ADP analogs have been instrumental in dissecting the specific roles of these receptors and their downstream signaling pathways. These analogs exhibit varying selectivity and potency, making them invaluable tools for studying platelet function. This guide focuses on comparing Me-Bis(ADP) to other key ADP analogs, providing a framework for selecting the appropriate compound for specific research applications.
Quantitative Comparison of ADP Analog Activity
The following tables summarize the quantitative data on the activity of Me-Bis(ADP) and other ADP analogs in key platelet function assays. These assays are fundamental in assessing the potency and efficacy of these compounds in inducing or inhibiting platelet responses.
Table 1: Potency of ADP Analogs in Inducing Platelet Shape Change and Aggregation
| Compound | Assay | Parameter | Value | Species | Reference |
| Me-Bis(ADP) (AMPCP) | Platelet Shape Change | Agonist | Active | Human | [2] |
| Platelet Aggregation | Agonist | Active | Human | [2] | |
| 2-MeSADP | Platelet Aggregation | pEC50 | 8.02 ± 0.20 | Human | [3] |
| P2Y1 Receptor Activation | pEC50 | 8.29 | Human | [4] | |
| Platelet Shape Change | Agonist | Active | Human | [2] | |
| ADPαS | Platelet Shape Change | Agonist | More potent than ADP | Human | [2] |
| Platelet Aggregation | Partial Agonist/Antagonist | pKB = 5.5 ± 0.1 | Human | [2] | |
| ADPβS | Platelet Shape Change | Agonist | More potent than ADP | Human | [2] |
| Platelet Aggregation | Agonist | Active | Human | [2] |
Table 2: Inhibitory Activity of Selected Compounds on ADP-Induced Platelet Aggregation
| Compound | Target Receptor | Parameter | Value | Species | Reference |
| MRS2500 | P2Y1 | IC50 | 0.95 nM | Human | [5] |
| 2-Methylthio-ATP | P2Y1 (Aggregation) | pKB | 7.0 ± 0.2 | Human | [2] |
| P2Y1 (Shape Change) | pKB | 5.2 ± 0.2 | Human | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Preparation of Washed Human Platelets
This protocol describes the isolation of platelets from whole blood, a crucial first step for many in vitro platelet function assays.
Materials:
-
Human whole blood collected into acid-citrate-dextrose (ACD) anticoagulant.
-
Prostaglandin E1 (PGE1) solution (1 µM).
-
Hepes-Tyrode buffer (pH 7.4) containing: 134 mM NaCl, 3 mM KCl, 0.3 mM NaH2PO4, 12 mM NaHCO3, 2 mM MgCl2, 5 mM Hepes, 5 mM glucose, and 0.35% BSA.
-
1 mM CaCl2 solution.
Procedure:
-
Collect human whole blood into ACD anticoagulant.
-
Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[6]
-
Carefully transfer the PRP to a new tube and add PGE1 to a final concentration of 1 µM to prevent platelet activation during subsequent steps. Incubate for 10 minutes at room temperature.[6]
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.[6]
-
Gently discard the supernatant (platelet-poor plasma, PPP).
-
Resuspend the platelet pellet in Hepes-Tyrode buffer (pH 7.4).[6]
-
Adjust the platelet concentration to 2 x 10^8 platelets/mL with Hepes-Tyrode buffer.[6]
-
Prior to aggregation assays, supplement the washed platelet suspension with 1 mM CaCl2.[6]
Light Transmission Aggregometry (LTA)
LTA is the gold standard method for measuring platelet aggregation in response to various agonists.
Materials:
-
Washed human platelets (prepared as described above).
-
ADP analogs (Me-Bis(ADP), 2-MeSADP, etc.) at desired concentrations.
-
Saline or appropriate vehicle control.
-
Platelet aggregometer.
-
Siliconized glass cuvettes with stir bars.
Procedure:
-
Pre-warm the washed platelet suspension and agonist solutions to 37°C.
-
Pipette an appropriate volume of the washed platelet suspension into a siliconized glass cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the baseline to stabilize.
-
Add the ADP analog or vehicle control to the cuvette and start the recording.
-
Platelet aggregation is measured as an increase in light transmission through the platelet suspension.
-
Record the aggregation for a set period (e.g., 5-10 minutes) and analyze the resulting aggregation curve to determine parameters such as maximal aggregation (%), slope, and the area under the curve.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation, a key event in platelet signaling.
Materials:
-
Washed human platelets.
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
Probenecid.
-
ADP analogs at desired concentrations.
-
Fluorescence plate reader with dual-wavelength excitation capabilities.
Procedure:
-
Load washed platelets with 2-5 µM Fura-2 AM in the presence of 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the platelets twice with HBS to remove extracellular dye.
-
Resuspend the Fura-2-loaded platelets in HBS, optionally containing 2.5 mM probenecid to prevent dye leakage.
-
Pipette the platelet suspension into a 96-well black-walled, clear-bottom plate.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the ADP analog to the wells and immediately begin recording the fluorescence ratio over time.
-
The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.
Signaling Pathways and Visualizations
ADP-induced platelet activation is mediated by the P2Y1 and P2Y12 receptors, which couple to different G proteins and initiate distinct downstream signaling cascades.
-
P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, leading to platelet shape change and the initial, transient phase of aggregation.[1]
-
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels relieve the inhibition of platelet activation pathways, leading to sustained and amplified platelet aggregation.[1][7]
Below are Graphviz diagrams illustrating these signaling pathways and a typical experimental workflow.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: P2Y12 Receptor Signaling Pathway.
Caption: Experimental Workflow for LTA.
Synthesis of Me-Bis(ADP)
The synthesis of methylenebis(phosphonate) analogs of nucleoside diphosphates, such as Me-Bis(ADP) (AMPCP), typically involves a multi-step chemical process. A general methodology involves the activation of a nucleoside monophosphate, such as AMP, to an imidazole derivative. This activated intermediate is then coupled with a salt of methylenediphosphonic acid. This synthetic route allows for the formation of the stable P-C-P bond characteristic of bisphosphonates, replacing the more labile P-O-P bond of natural pyrophosphates.[8][9]
Conclusion
Me-Bis(ADP) and other ADP analogs are indispensable tools for investigating the intricacies of platelet function and purinergic signaling. This guide provides a comparative overview of their activities, detailed experimental protocols for their characterization, and visual representations of the underlying signaling pathways. By offering this comprehensive resource, we aim to empower researchers to make more informed decisions in their experimental designs, ultimately advancing our understanding of thrombosis and hemostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of adenine nucleotide analogues on shape change and aggregation induced by adnosine 5-diphosphate (ADP) in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Washed platelet preparation and aggregation [bio-protocol.org]
- 7. ClinPGx [clinpgx.org]
- 8. Synthesis and enzymatic characterization of methylene analogs of adenosine 5'-tetraphosphate (P4A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of methylenebis(phosphonate) analogues of 2-, 4-, and 6-pyridones of nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Me-Bis(ADP) Analogs and ATPγS in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methylene-bridged bis(adenosine diphosphate) analogs, represented here by the well-characterized P1,P5-Di(adenosine-5')pentaphosphate (Ap5A), and Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) in the context of kinase inhibition. While both are analogs of adenosine triphosphate (ATP), they exhibit distinct mechanisms of action and are suited for different applications in kinase research.
Introduction to the Analogs
P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis.[1][2][3] Structurally, it consists of two adenosine moieties linked by a chain of five phosphate groups. Its inhibitory action stems from its ability to bind to both the ATP and AMP binding sites of adenylate kinase simultaneously, acting as a bisubstrate inhibitor.[2][3]
Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) is a non-hydrolyzable analog of ATP where a non-bridging oxygen atom on the γ-phosphate is replaced by a sulfur atom.[4][5][6] This modification makes the terminal phosphate bond more resistant to cleavage by kinases. Consequently, ATPγS can act as a substrate for many kinases, leading to the thiophosphorylation of their targets.[7][8][9] It is generally not considered a potent kinase inhibitor but rather a tool to study the phosphorylation process itself.[4][10]
Chemical Structures
| Compound | Chemical Structure |
| P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) | |
| Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) | [5][6][13] |
Mechanism of Action in Kinase Assays
The primary difference in the utility of Ap5A and ATPγS in kinase research lies in their distinct interactions with the kinase active site.
Ap5A as a Kinase Inhibitor:
Ap5A is a highly specific and potent competitive inhibitor of adenylate kinase.[1][3] Its mechanism involves the simultaneous occupation of both the ATP and AMP binding sites on the enzyme, effectively locking it in an inactive conformation.[2] This makes Ap5A an excellent tool for studying the role of adenylate kinase in various cellular processes and for validating it as a drug target. For other kinases, its inhibitory potential is not as well-characterized and is likely to be significantly lower.
ATPγS as a Kinase Substrate:
In contrast, ATPγS generally acts as a substrate for a wide range of protein kinases.[4][7][10] The substitution of a sulfur atom for an oxygen on the γ-phosphate makes the thiophosphoryl group resistant to phosphatase activity, allowing for the accumulation of thiophosphorylated proteins. This property is exploited in various experimental techniques, including:
-
Studying the kinetics of phosphorylation.
-
Developing assays for high-throughput screening of kinase inhibitors.
While it can be used in competition assays, it is not a potent inhibitor itself. Its primary role is to participate in the phosphorylation reaction in a modified, more stable form.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the known inhibitory characteristics:
| Compound | Target Kinase | IC50 / Ki | Notes |
| P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) | Adenylate Kinase | ~2 µM (for human hemolysate)[1] | Potent and specific competitive inhibitor. Binds to both ATP and AMP sites. |
| ATPγS | Various Kinases | Not widely reported as a potent inhibitor. | Primarily functions as a substrate, enabling thiophosphorylation. Can compete with ATP at high concentrations. |
Experimental Protocols
Kinase Inhibition Assay Using Ap5A (Example: Adenylate Kinase)
This protocol is adapted from standard kinase assay methodologies, such as luminescence-based assays that measure ATP depletion.[14][15][16]
Objective: To determine the IC50 value of Ap5A for adenylate kinase.
Materials:
-
Purified adenylate kinase
-
Ap5A stock solution
-
ATP and AMP substrates
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)[14][16]
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Serial Dilutions of Ap5A: Prepare a series of concentrations of Ap5A in the kinase assay buffer.
-
Prepare Kinase Reaction Mix: In each well of the plate, add the adenylate kinase, ATP, and AMP substrates at concentrations appropriate for the specific enzyme and assay conditions.
-
Add Inhibitor: Add the various concentrations of Ap5A to the wells. Include control wells with no inhibitor.
-
Initiate Reaction: Start the reaction by adding one of the substrates or the enzyme.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Detect ATP: Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the Ap5A concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18]
Workflow for Kinase Inhibition Assay```dot
Caption: Inhibition of the Adenylate Kinase signaling pathway by Ap5A.
Conclusion
References
- 1. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATPγS, γ-Phosphate modified Adenosine Nucleotides - Jena Bioscience [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Substrate thiophosphorylation by Arabidopsis mitogen-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. scbt.com [scbt.com]
- 12. P1,p5-di(adenosine-5')pentaphosphate (ap5a) | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. ulab360.com [ulab360.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. promega.com [promega.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Me-Bis(ADP) as a P2Y12 Receptor Antagonist: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of Me-Bis(ADP)'s potential as a P2Y12 receptor antagonist against established therapeutic agents. Due to the absence of direct experimental data for Me-Bis(ADP) in publicly available literature, this document outlines the established framework for validating P2Y12 receptor antagonists and contextualizes the necessary experimental data by drawing comparisons with well-characterized drugs such as Clopidogrel, Prasugrel, and Ticagrelor.
Introduction to P2Y12 Receptor Antagonism
The P2Y12 receptor is a crucial G protein-coupled receptor on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet aggregation, a key event in thrombosis.[1][2] Antagonists of the P2Y12 receptor are a cornerstone of antiplatelet therapy, widely prescribed for the prevention of thrombotic events in patients with acute coronary syndromes and those undergoing percutaneous coronary interventions.
Established P2Y12 Receptor Antagonists: A Snapshot
Several P2Y12 receptor antagonists are currently in clinical use, each with distinct pharmacological profiles. These include:
-
Clopidogrel: An irreversible thienopyridine prodrug that requires metabolic activation.
-
Prasugrel: A more potent, irreversible thienopyridine prodrug with a more rapid onset of action compared to clopidogrel.
-
Ticagrelor: A direct-acting, reversible antagonist that does not require metabolic activation.
Comparative Efficacy of P2Y12 Receptor Antagonists
The validation of a novel P2Y12 receptor antagonist like Me-Bis(ADP) would necessitate a direct comparison of its performance against these established drugs across a range of in vitro and in vivo assays. The following table summarizes key performance indicators for existing antagonists, providing a benchmark for any future evaluation of Me-Bis(ADP).
| Feature | Clopidogrel | Prasugrel | Ticagrelor | Me-Bis(ADP) (Hypothetical Data) |
| Mechanism of Action | Irreversible Antagonist (Prodrug) | Irreversible Antagonist (Prodrug) | Reversible Antagonist (Direct-acting) | To be determined |
| Receptor Binding Affinity (Ki) | To be determined | To be determined | To be determined | To be determined |
| Inhibition of Platelet Aggregation (IC50) | To be determined | To be determined | To be determined | To be determined |
| Onset of Action | Slow | Rapid | Rapid | To be determined |
| Offset of Action | 7-10 days | 7-10 days | 3-5 days | To be determined |
Experimental Protocols for Validation
The validation of a P2Y12 receptor antagonist involves a series of standardized experimental protocols to determine its efficacy, potency, and mechanism of action.
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound to the P2Y12 receptor.
Methodology:
-
Cell Lines: Use of cell lines stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled P2Y12 antagonist (e.g., [³H]-Prasugrel active metabolite or [³H]-Ticagrelor) is used.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (Me-Bis(ADP)).
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitor constant (Ki), which represents the affinity of the compound for the receptor.
Platelet Aggregation Assays
Objective: To assess the functional effect of the compound on ADP-induced platelet aggregation.
Methodology:
-
Sample: Platelet-rich plasma (PRP) or washed platelets isolated from healthy human donors.
-
Agonist: ADP is used to induce platelet aggregation.
-
Procedure: PRP or washed platelets are pre-incubated with varying concentrations of the test compound (Me-Bis(ADP)) or a vehicle control. Aggregation is then initiated by the addition of ADP.
-
Detection: Platelet aggregation is measured by light transmission aggregometry (LTA), which records the change in light transmission through the platelet suspension as aggregates form.
-
Data Analysis: The concentration of the compound that inhibits 50% of the maximal aggregation (IC50) is determined.
Downstream Signaling Pathway Analysis
Objective: To confirm that the compound inhibits the P2Y12 signaling pathway.
Methodology:
-
Assay: Measurement of Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation. P2Y12 receptor activation leads to dephosphorylation of VASP. Therefore, an antagonist will block this effect, leading to higher levels of phosphorylated VASP.
-
Procedure: Platelets are treated with the test compound (Me-Bis(ADP)) followed by stimulation with ADP.
-
Detection: The phosphorylation status of VASP is determined using flow cytometry or Western blotting with specific antibodies against phosphorylated VASP.
-
Data Analysis: An increase in VASP phosphorylation in the presence of the antagonist confirms its mechanism of action.
Visualizing Key Processes
To aid in the understanding of the validation process, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow.
Caption: P2Y12 receptor signaling pathway and the antagonistic action of Me-Bis(ADP).
Caption: A generalized experimental workflow for the validation of a P2Y12 receptor antagonist.
Conclusion
While direct experimental data on Me-Bis(ADP) as a P2Y12 receptor antagonist is not currently available in the public domain, this guide provides a comprehensive framework for its potential validation. The established protocols and comparative data from existing drugs like Clopidogrel, Prasugrel, and Ticagrelor serve as a critical benchmark for future research. The successful validation of Me-Bis(ADP) would require rigorous in vitro and in vivo studies to characterize its binding affinity, functional efficacy, and downstream signaling effects, ultimately determining its potential as a novel antiplatelet therapeutic.
References
A Comparative Analysis of Me-Bis(ADP) and Bis-adenosine Polyphosphates: Structure, Signaling, and Therapeutic Potential
For researchers, scientists, and drug development professionals, understanding the nuanced differences between signaling molecules is paramount. This guide provides a comparative analysis of methylated bis(adenosine diphosphate) (Me-Bis(ADP)) and the broader class of bis-adenosine polyphosphates, such as diadenosine tetraphosphate (Ap4A). We delve into their structural distinctions, signaling pathways, and the implications for therapeutic development, supported by experimental data and detailed protocols.
Introduction
Bis-adenosine polyphosphates are a family of signaling molecules found across various organisms, from bacteria to humans. They consist of two adenosine moieties linked by a polyphosphate chain of varying lengths (ApnAs, where 'n' is the number of phosphate groups). These molecules are involved in a multitude of cellular processes, including stress responses, apoptosis, and neurotransmission.[1][2] Me-Bis(ADP) represents a methylated derivative of these compounds. While less extensively studied, the introduction of a methyl group is predicted to significantly alter its chemical properties, enzymatic stability, and biological activity, offering a potential avenue for the development of more specific and potent therapeutic agents.
Structural and Functional Comparison
The primary difference between Me-Bis(ADP) and bis-adenosine polyphosphates lies in the presence of a methyl group. This modification can occur on the adenine base or the polyphosphate bridge. Methylation is a common biological modification that can profoundly impact molecular interactions by altering hydrophobicity, steric hindrance, and hydrogen bonding capabilities.
| Feature | Bis-adenosine Polyphosphates (e.g., Ap4A) | Me-Bis(ADP) (Hypothesized) |
| Structure | Two adenosine molecules linked by a polyphosphate chain. | A bis-adenosine polyphosphate with one or more methyl groups on the adenine base(s) or the phosphate bridge. |
| Biological Synthesis | Synthesized by various ligases and transferases. | Potentially synthesized by specific methyltransferases acting on bis-adenosine polyphosphates. |
| Key Functions | Involved in stress signaling, cell proliferation, and apoptosis. Acts as a neurotransmitter and platelet aggregation modulator.[1][2] | Predicted to have altered binding affinity and specificity for target proteins, potentially leading to more targeted biological effects. |
| Enzymatic Degradation | Degraded by specific and non-specific phosphodiesterases.[3] | Methylation may confer resistance to degradation by certain hydrolases, leading to a longer biological half-life. |
Signaling Pathways
Bis-adenosine polyphosphates exert their effects by interacting with a variety of proteins, including purinergic P2 receptors.[4][5] For instance, Ap4A is known to be an agonist at several P2Y receptors.[4] The introduction of a methyl group in Me-Bis(ADP) is expected to modulate its interaction with these receptors, potentially altering agonist or antagonist properties and receptor subtype selectivity.
Experimental Data: A Focus on Receptor Interaction
Direct comparative quantitative data for Me-Bis(ADP) is scarce. However, we can infer its potential properties by examining studies on related methylated adenosine derivatives and analogs of bis-adenosine polyphosphates. For example, studies on α,β-methylene-ADP (AOPCP) derivatives, which are stable analogs of ADP, have shown that modifications to the adenine ring can significantly impact their inhibitory potency at ecto-5'-nucleotidase (CD73).
Table 1: Inhibitory Potency of AOPCP Derivatives at Human CD73 [6]
| Compound | Modification | Ki (nM) |
| AOPCP | None | 20 |
| 2-chloro-AOPCP | Chloro at C2 | 6 |
| 2-iodo-AOPCP | Iodo at C2 | 3 |
| N6-methyl-AOPCP | Methyl at N6 | 15 |
This table demonstrates that substitutions on the adenine ring of an ADP analog can significantly alter its biological activity.
Experimental Protocols
To facilitate further research in this area, we provide outlines for key experimental protocols.
Synthesis of Me-Bis(ADP)
The synthesis of Me-Bis(ADP) would likely involve a multi-step chemical process. A plausible route could be the N1-alkylation of adenosine followed by phosphorylation and coupling to form the bis-adenosine structure.
References
- 1. Synthesis and structure-activity relationships of α,β-methylene-ADP derivatives: potent and selective ecto-5-nucleotidase inhibitors [bonndoc.ulb.uni-bonn.de]
- 2. Synthetic approaches to bis-adenosine derivatives as potential bisubstrates of RNA methyltransferases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00758E [pubs.rsc.org]
- 3. Using antibodies against P2Y and P2X receptors in purinergic signaling research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. 2-Substituted α,β-Methylene-ADP Derivatives: Potent Competitive Ecto-5'-nucleotidase (CD73) Inhibitors with Variable Binding Modes. | Sigma-Aldrich [sigmaaldrich.com]
Unveiling the Cross-Reactivity Profile of Me-Bis(ADP) with Nucleotide-Binding Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of molecular probes is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Methylene-bis(ADP), also known as α,β-methylene-ADP or AOPCP, with a focus on its interactions with various nucleotide-binding proteins. Leveraging available experimental data, this document summarizes binding affinities, details relevant experimental protocols, and visualizes key pathways and workflows to offer a clear perspective on the compound's target profile.
Me-Bis(ADP) is a synthetic, non-hydrolyzable analog of adenosine diphosphate (ADP). Its resistance to enzymatic degradation makes it a valuable tool for studying ADP/ATP-dependent processes. This guide delves into its binding characteristics, revealing a high affinity for specific purinergic receptors and ectonucleotidases, while highlighting the current landscape of its broader cross-reactivity.
Comparative Analysis of Binding Affinities
The known interactions of Me-Bis(ADP) are predominantly with ecto-5'-nucleotidase (CD73) and certain P2X purinergic receptors. The following tables summarize the available quantitative data on its binding affinity and inhibitory potency.
| Target Protein | Ligand | Species | Assay Type | K_i / K_d (nM) | Reference |
| Ecto-5'-nucleotidase (CD73) | α,β-methylene-ADP (AOPCP) | Rat | Inhibition Assay | 9.03 | [1] |
| N⁶-(4-chlorobenzyl)-AOPCP | Rat | Inhibition Assay | 7.23 | [1] | |
| N⁶-phenylethyl-AOPCP | Rat | Inhibition Assay | 8.04 | [1] | |
| ADP | Rat | Inhibition Assay | 910 | ||
| ATP | Rat | Inhibition Assay | 8900 | ||
| P2X Receptors (high affinity) | [³H]-α,β-methylene ATP | Rat (urinary bladder) | Radioligand Binding | 8.1 - 8.9 | |
| P2X Receptors (low affinity) | [³H]-α,β-methylene ATP | Rat (urinary bladder) | Radioligand Binding | 67.0 - 119.8 |
Table 1: Comparative Binding Affinities of Me-Bis(ADP) and Related Compounds. This table highlights the potent inhibition of ecto-5'-nucleotidase by Me-Bis(ADP) and its derivatives, with significantly higher affinity compared to the natural ligands ADP and ATP. It also shows the high-affinity binding of a radiolabeled analog to P2X receptors.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the ecto-5'-nucleotidase (CD73) signaling pathway and a general workflow for a competitive binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the binding of Me-Bis(ADP) and its analogs.
Ecto-5'-nucleotidase (CD73) Inhibition Assay
This assay determines the inhibitory potency of compounds against CD73 by measuring the rate of AMP hydrolysis.
-
Principle: The enzymatic activity of CD73 is measured by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP. The inhibition by Me-Bis(ADP) is determined by measuring the reduction in phosphate production in its presence.
-
Materials:
-
Recombinant human or rat ecto-5'-nucleotidase (CD73)
-
AMP (substrate)
-
Me-Bis(ADP) (AOPCP) or other test compounds
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound (Me-Bis(ADP)).
-
In a microplate, add the assay buffer, the test compound dilutions, and the CD73 enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, AMP.
-
Incubate for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction and measure the amount of released phosphate by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis. The K_i value can then be calculated using the Cheng-Prusoff equation.[2][3]
-
Radioligand Binding Assay for P2X Receptors
This method is used to determine the binding affinity (K_d) of a radiolabeled ligand and the inhibitory constant (K_i) of a competing unlabeled ligand for a specific receptor.
-
Principle: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-α,β-methylene ATP for P2X receptors) is incubated with a biological sample containing the receptor. The amount of bound radioactivity is measured. In competitive binding assays, the ability of an unlabeled compound (like Me-Bis(ADP)) to displace the radioligand is quantified.
-
Materials:
-
Membrane preparations from tissues or cells expressing the target receptor (e.g., rat urinary bladder or synaptic membranes).
-
Radiolabeled ligand (e.g., [³H]-α,β-methylene ATP).
-
Unlabeled competitor ligand (Me-Bis(ADP)).
-
Binding buffer (e.g., Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Saturation Binding:
-
Incubate the membrane preparation with increasing concentrations of the radiolabeled ligand in the absence (total binding) and presence (non-specific binding) of a high concentration of an unlabeled competitor.
-
After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the K_d and B_max (receptor density) by non-linear regression analysis of the specific binding data.
-
-
Competition Binding:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand (typically at or below its K_d value) and a range of concentrations of the unlabeled competitor (Me-Bis(ADP)).
-
Follow the same filtration and quantification steps as in the saturation binding assay.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i value from the IC₅₀ using the Cheng-Prusoff equation.[4][5]
-
-
Cross-Reactivity Profile: Knowns and Unknowns
The available data strongly indicates that Me-Bis(ADP) is a highly potent and selective inhibitor of ecto-5'-nucleotidase (CD73) . Its affinity for this enzyme is in the low nanomolar range, making it a valuable tool for studying the role of CD73 in adenosine-mediated signaling.
Furthermore, Me-Bis(ADP) acts as a potent agonist at P2X1 and P2X3 purinergic receptors .[6] This demonstrates a significant cross-reactivity within the purinergic receptor family. The potency order observed in displacement studies on synaptic membranes was α,β-methylene ATP = ADPβS > ATPγS > ATP ≥ ADP > β,γ-methylene ATP, further confirming its high affinity for these receptors.
However, a comprehensive understanding of Me-Bis(ADP)'s selectivity profile is currently limited. There is a notable lack of published data on its binding affinity for other major families of nucleotide-binding proteins, including:
-
Kinases: A vast and diverse family of enzymes that utilize ATP for phosphorylation.
-
Other ATPases: Including ion-motive ATPases (e.g., Na⁺/K⁺-ATPase) and other metabolic ATPases.
-
P2Y Receptors: A family of G protein-coupled purinergic receptors that are activated by both purine and pyrimidine nucleotides. While some studies on derivatives of AOPCP have shown selectivity against ADP-activated P2Y receptors, a broader screening is needed.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purinergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of Me-Bis(ADP) Analogues and Known Kinase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the efficacy of a novel class of bisubstrate kinase inhibitors, represented here as Me-Bis(ADP), against well-established kinase inhibitors such as Imatinib, Dasatinib, and the broad-spectrum inhibitor Staurosporine. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of kinase inhibition.
Introduction to Me-Bis(ADP) as a Bisubstrate Inhibitor
"Me-Bis(ADP)" is used in this guide to represent a conceptual class of bisubstrate kinase inhibitors. These inhibitors are designed to simultaneously target both the ATP-binding site and the substrate-binding site of a protein kinase. This dual-targeting approach can offer higher potency and selectivity compared to traditional ATP-competitive inhibitors. The "Me" prefix suggests a potential modification, such as methylation, to enhance properties like cell permeability or binding affinity, while "Bis(ADP)" alludes to a structure that might mimic a di-adenosine polyphosphate or a bivalent interaction with the kinase.
Quantitative Comparison of Kinase Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known kinase inhibitors against their primary targets. These values provide a benchmark for evaluating the potential efficacy of novel inhibitors like the Me-Bis(ADP) class.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| Imatinib | v-Abl | 38[1] | Also inhibits PDGFR and c-kit.[1][2] |
| c-Abl | 400 | The observed IC50 for the c-Abl kinase domain.[3] | |
| Dasatinib | Abl | <1[4] | Potent inhibitor of Abl, Src, and c-Kit.[4] |
| c-Abl | 9 | ||
| Src | 0.8[4] | ||
| Staurosporine | Protein Kinase A (PKA) | 7[5][6] | A broad-spectrum kinase inhibitor.[5] |
| Protein Kinase C (PKC) | 3[5] | ||
| p60v-src | 6[5] | ||
| CaM Kinase II | 20[5] |
Experimental Protocols
A standardized in vitro kinase assay is crucial for determining and comparing the IC50 values of different inhibitors. Below is a representative protocol for such an assay.
In Vitro Kinase Inhibition Assay (IC50 Determination)
1. Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
2. Materials:
- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 µM EDTA)[7]
- ATP solution (radiolabeled [γ-³²P]-ATP or non-radiolabeled for luminescence-based assays)
- Test inhibitors (e.g., Me-Bis(ADP) analogue, Imatinib) at various concentrations
- 96-well or 384-well assay plates
- Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ reagents for luminescence assay)
- Plate reader (scintillation counter or luminometer)
3. Procedure:
- Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitors in the kinase assay buffer to achieve a range of concentrations.
- Reaction Setup: In each well of the assay plate, add the following components in order:
- Kinase assay buffer
- Substrate at a fixed concentration (e.g., 10 µM)
- Inhibitor at a specific concentration from the dilution series
- Purified kinase enzyme (e.g., 5-10 nM final concentration)
- Initiate Kinase Reaction: Start the reaction by adding ATP to a final concentration that is typically close to the Km of the kinase for ATP (e.g., 10-100 µM).
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction and Detect Signal:
- Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]-ATP. Measure the incorporated radioactivity using a scintillation counter.
- Luminescence Assay (e.g., ADP-Glo™): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Measure the luminescence using a plate reader.
- Data Analysis:
- Plot the kinase activity (e.g., counts per minute or relative light units) against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of key kinases relevant to this comparison and a conceptual model for the mechanism of a bisubstrate inhibitor.
Caption: Abl Kinase Signaling Pathway.
Caption: PKA Signaling Pathway.
References
- 1. Imatinib mesylate | Abl Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. Staurosporine - Biotium [biotium.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
Validating the Effects of Me-Bis(ADP): A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, particularly concerning modulators of platelet aggregation, rigorous validation of a compound's biological effects is paramount. This guide provides a comprehensive comparison of orthogonal assays to validate the effects of a putative P2Y12 receptor antagonist, here termed Me-Bis(ADP). The following sections detail the experimental protocols of key validation assays, present comparative data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.
Understanding the Target: The P2Y12 Receptor Signaling Pathway
Adenosine diphosphate (ADP) is a critical mediator of platelet activation, primarily through its interaction with two G protein-coupled receptors: P2Y1 and P2Y12.[1] The P2Y12 receptor, the target of numerous antiplatelet therapies, is coupled to the inhibitory G protein, Gi. Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of platelet activation and aggregation, ultimately promoting thrombus formation. Me-Bis(ADP) is hypothesized to be an antagonist of this receptor, thereby inhibiting platelet aggregation.
Caption: Signaling pathway of the P2Y12 receptor and the inhibitory action of Me-Bis(ADP).
Orthogonal Assays for Validating P2Y12 Receptor Antagonism
To robustly characterize the inhibitory effects of Me-Bis(ADP) on platelet function, a multi-faceted approach employing several distinct assays is essential. This orthogonal validation strategy minimizes the risk of method-specific artifacts and provides a more complete picture of the compound's mechanism of action. Key assays include Light Transmission Aggregometry (LTA), Whole Blood Impedance Aggregometry (WBIA), the VerifyNow P2Y12 Assay, and Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Analysis.
Experimental Workflow Overview
The general workflow for validating Me-Bis(ADP) involves treating whole blood or platelet-rich plasma with the compound and then inducing platelet aggregation with ADP. The degree of inhibition is then quantified using the various assay platforms.
Caption: General experimental workflow for validating Me-Bis(ADP) effects.
Comparison of Key Orthogonal Assays
The following table summarizes the principles, advantages, and disadvantages of the primary assays used to assess P2Y12 receptor inhibition.
| Assay | Principle | Sample Type | Key Parameter Measured | Advantages | Disadvantages |
| Light Transmission Aggregometry (LTA) | Measures the change in light transmission through platelet-rich plasma as platelets aggregate. | Platelet-Rich Plasma (PRP) | Maximum Aggregation (%) | Gold standard, provides detailed aggregation curves. | Labor-intensive, requires sample processing, operator dependent. |
| Whole Blood Impedance Aggregometry (WBIA) | Measures the change in electrical impedance between two electrodes as platelets aggregate on them. | Whole Blood | Aggregation Units (AU) or Ohms | Uses whole blood, closer to physiological conditions. | Less standardized than LTA, can be affected by hematocrit. |
| VerifyNow P2Y12 Assay | A point-of-care turbidimetric assay that measures platelet aggregation in whole blood in response to ADP. | Whole Blood | P2Y12 Reaction Units (PRU) | Rapid, easy to use, standardized. | Provides a single output value, less detailed than LTA.[2][3] |
| VASP Phosphorylation Analysis | A flow cytometry-based assay that measures the phosphorylation state of VASP, a downstream target of the P2Y12 signaling pathway. | Whole Blood | Platelet Reactivity Index (PRI) (%) | Specific to the P2Y12 pathway, not just aggregation. | Technically complex, requires specialized equipment. |
Experimental Protocols
Light Transmission Aggregometry (LTA)
-
Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at 200 x g for 10 minutes. Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 15 minutes. Adjust the platelet count in PRP to 250 x 10^9/L using PPP.
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C.
-
Add Me-Bis(ADP) or vehicle control to the PRP and incubate for 5 minutes.
-
Place the cuvette in the aggregometer and establish a baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add ADP (typically 5-20 µM) to induce aggregation and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Determine the maximal aggregation percentage.
Whole Blood Impedance Aggregometry (WBIA)
-
Sample Preparation: Use citrated whole blood.
-
Assay Procedure:
-
Dilute the whole blood sample 1:1 with saline.
-
Add Me-Bis(ADP) or vehicle control and incubate at 37°C for 5 minutes.
-
Place the sample in the aggregometer.
-
Add ADP (typically 5-20 µM) and record the change in impedance for 6 minutes.
-
-
Data Analysis: The aggregation is reported in aggregation units (AU) or Ohms.
VerifyNow P2Y12 Assay
-
Assay Procedure:
-
Collect a whole blood sample in a Greiner Bio-One 3.2% sodium citrate blue top tube.
-
Invert the tube several times.
-
Follow the manufacturer's instructions for the VerifyNow instrument. The cartridge contains ADP and other reagents to induce platelet aggregation.
-
-
Data Analysis: The instrument automatically reports the P2Y12 Reaction Units (PRU).
VASP Phosphorylation Analysis
-
Assay Procedure:
-
Use a commercially available VASP phosphorylation kit (e.g., from BioCytex).
-
Treat whole blood with Me-Bis(ADP) or vehicle control.
-
Incubate samples with PGE1 (to induce VASP phosphorylation) and with PGE1 + ADP (to inhibit VASP phosphorylation via P2Y12 activation).
-
Fix, permeabilize, and stain the platelets with fluorescently labeled antibodies against VASP-P and a platelet-specific marker (e.g., CD61).
-
Analyze the samples by flow cytometry.
-
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the mean fluorescence intensity (MFI) of VASP-P staining: PRI = [(MFI(PGE1) - MFI(PGE1+ADP)) / MFI(PGE1)] x 100%.
Comparative Data Summary
The following table presents hypothetical data from the validation of Me-Bis(ADP) using the described orthogonal assays.
| Treatment | LTA (% Inhibition) | WBIA (% Inhibition) | VerifyNow (PRU) | VASP PRI (%) |
| Vehicle Control | 0 | 0 | 250 | 85 |
| Me-Bis(ADP) (1 µM) | 35 ± 5 | 32 ± 6 | 180 ± 15 | 60 ± 8 |
| Me-Bis(ADP) (10 µM) | 78 ± 8 | 75 ± 7 | 90 ± 12 | 25 ± 5 |
| Me-Bis(ADP) (100 µM) | 95 ± 4 | 92 ± 5 | 45 ± 8 | 10 ± 3 |
| Positive Control (e.g., Ticagrelor) | 98 ± 3 | 96 ± 4 | 30 ± 5 | 5 ± 2 |
Data are presented as mean ± standard deviation.
Logical Relationship of Assays
The different assays provide complementary information to build a comprehensive understanding of Me-Bis(ADP)'s effects. LTA and WBIA provide a direct measure of the functional consequence of P2Y12 inhibition (i.e., reduced platelet aggregation). The VerifyNow assay offers a rapid, standardized assessment of this functional outcome. The VASP assay provides mechanistic insight by directly measuring the modulation of the P2Y12 signaling pathway.
Caption: Logical relationship between assays for validating Me-Bis(ADP).
By employing this suite of orthogonal assays, researchers can confidently and comprehensively characterize the antiplatelet effects of novel P2Y12 receptor antagonists like Me-Bis(ADP), providing a solid foundation for further preclinical and clinical development.
References
- 1. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a VerifyNow-P2Y12 cartridge for monitoring platelet inhibition with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Platelet Inhibition by Point-of-Care Testing in Neuroendovascular Procedures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Me-Bis(ADP) Analogs Versus Non-Hydrolyzable ATP Analogs in Purinergic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Me-Bis(ADP) analogs, exemplified by the potent P2Y1 receptor antagonist MRS2500, and classical non-hydrolyzable ATP analogs such as ATPγS and AMP-PNP. The focus is on their respective mechanisms of action, binding affinities, and functional effects on purinergic receptors, supported by experimental data.
Introduction
In the study of purinergic signaling, a critical area of research for drug development in thrombosis, inflammation, and neurotransmission, precise molecular tools are paramount. Both Me-Bis(ADP) analogs and non-hydrolyzable ATP analogs are utilized to probe the function of P2Y receptors, a family of G protein-coupled receptors activated by extracellular nucleotides like ATP and ADP. However, their mechanisms of action and experimental applications differ significantly.
Me-Bis(ADP) analogs , represented here by MRS2500 ([2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate]), are structurally designed to be highly potent and selective antagonists of specific P2Y receptor subtypes, particularly the P2Y1 receptor.[1][2] Their primary utility lies in the specific blockade of a receptor to elucidate its physiological role and to serve as a lead compound for therapeutic development.[3]
Non-hydrolyzable ATP analogs , such as Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) and Adenylyl-imidodiphosphate (AMP-PNP), are designed to mimic the structure of ATP but are resistant to enzymatic hydrolysis.[4] Their principal application is to "trap" ATP-binding proteins, including some P2Y receptors, in an ATP-bound state to study conformational changes and downstream signaling without the confounding factor of ATP breakdown. While they can interact with P2Y receptors, their effects are often not purely antagonistic and can include partial agonism.[5]
Quantitative Comparison of Receptor Interaction
The following tables summarize the quantitative data on the interaction of MRS2500 and non-hydrolyzable ATP analogs with the P2Y1 receptor.
Table 1: Binding Affinity (Ki) at the Human P2Y1 Receptor
| Compound | Chemical Name | Type | Ki (nM) | Reference |
| MRS2500 | [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate] | Competitive Antagonist | 0.78 | [2] |
| ATPγS | Adenosine 5'-O-(3-thiotriphosphate) | Partial Agonist | Not typically reported as a competitive Ki | [5] |
| AMP-PNP | Adenylyl-imidodiphosphate | Weak Antagonist/Agonist | Not well-characterized at P2Y1 | |
| ATP | Adenosine 5'-triphosphate | Partial Agonist/Antagonist | Micromolar range (acts as an antagonist at low receptor expression) | [5] |
Table 2: Functional Inhibition of ADP-Induced Platelet Aggregation
| Compound | Mechanism | IC50 (nM) | Reference |
| MRS2500 | P2Y1 Receptor Antagonism | 0.95 | [1][2][6] |
| ATPγS | Partial P2Y1 Agonism/P2Y12 Antagonism | Not a direct inhibitor of ADP-induced aggregation | [5] |
| AMP-PNP | Weak/variable effects | Not typically used for this purpose | |
| ATP | Competitive antagonism at P2Y1 and P2Y12 | Micromolar range | [7] |
Mechanism of Action and Specificity
MRS2500 (representing Me-Bis(ADP) analogs) acts as a highly selective and potent competitive antagonist at the P2Y1 receptor.[6][8] It binds to the receptor's orthosteric site, the same site as the endogenous agonist ADP, thereby preventing receptor activation and downstream signaling.[3] This high specificity allows for the precise dissection of P2Y1-mediated pathways.
Non-hydrolyzable ATP analogs exhibit more complex interactions with P2Y receptors.
-
ATPγS is often described as a partial agonist at the P2Y1 receptor.[5] This means it can bind to the receptor and induce a submaximal response compared to the full agonist, ADP. At higher concentrations, it can compete with ADP, but its intrinsic activity complicates its use as a pure antagonist. It has also been shown to act as a competitive antagonist at the P2Y12 receptor.
-
AMP-PNP is generally a weaker interacting molecule at P2Y receptors compared to ATPγS. Its effects are not as well-characterized, and it is less commonly used for studying P2Y receptor function.
Experimental Protocols
Radioligand Binding Assay for P2Y1 Receptor
This protocol is adapted from a method using [³²P]MRS2500 to quantify P2Y1 receptors.[1]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for the P2Y1 receptor, or to determine the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 insect cells).
-
[³²P]MRS2500 (Radioligand).
-
Unlabeled test compounds (e.g., MRS2500, ATPγS).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Whatman GF/A glass microfiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a total volume of 20 µL, combine the cell membranes (e.g., 10 µg protein), varying concentrations of [³²P]MRS2500 (for saturation binding) or a fixed concentration of [³²P]MRS2500 with varying concentrations of the unlabeled competitor (for competition binding).
-
Incubate on ice for 45 minutes.
-
Filtration: Terminate the binding reaction by adding 3.5 mL of ice-cold Wash Buffer and rapidly filtering the mixture through Whatman GF/A filters under vacuum.
-
Washing: Wash the filters with an additional 7 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the concentration of [³²P]MRS2500. Analyze the data using non-linear regression to determine Kd and Bmax.
-
Competition Binding: Plot the percentage of specific binding against the log concentration of the competitor. Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of compounds on ADP-induced platelet aggregation.[9]
Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
ADP solution (agonist).
-
Test compound (e.g., MRS2500).
-
Saline or appropriate vehicle control.
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Instrument Calibration: Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
Add the test compound or vehicle control and incubate for a specified time (e.g., 2 minutes).
-
Initiate aggregation by adding a standard concentration of ADP (e.g., 10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. The IC50 value for the test compound is determined by plotting the percentage inhibition of aggregation against the log concentration of the compound.
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling pathway.
Experimental Workflow for Screening P2Y1 Receptor Antagonists
Caption: Workflow for P2Y1 antagonist screening.
Conclusion
Me-Bis(ADP) analogs, such as MRS2500, and non-hydrolyzable ATP analogs serve distinct but complementary roles in the study of purinergic signaling.
-
MRS2500 is a superior tool for the specific and potent antagonism of the P2Y1 receptor . Its high affinity and selectivity make it ideal for elucidating the physiological functions of P2Y1 and for the development of antithrombotic agents.
-
Non-hydrolyzable ATP analogs like ATPγS are more suited for studying the general biophysical properties of ATP-binding proteins . Their interaction with P2Y1 receptors is complex, involving partial agonism, which makes them less suitable for studies requiring a clean antagonistic effect.
For researchers aiming to specifically block P2Y1-mediated signaling to investigate its role in cellular processes or to screen for novel therapeutics, Me-Bis(ADP) analogs are the compounds of choice. For those interested in the structural and conformational dynamics of the P2Y1 receptor upon nucleotide binding, non-hydrolyzable ATP analogs can be valuable tools, provided their partial agonistic activity is taken into account.
References
- 1. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of competitive antagonists of the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside triphosphates inhibit ADP, collagen, and epinephrine-induced platelet aggregation: role of P2Y₁ and P2Y₁₂ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2'-deoxyadenosine 3',5'-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP) for P2Y Receptors
A Comparative Guide for Researchers
This guide provides an objective comparison of 2-methylthioadenosine 5'-diphosphate (2-MeS-ADP), a stable analog of adenosine 5'-diphosphate (ADP), with other alternatives for studying P2Y receptors, particularly the P2Y12 receptor. We present supporting experimental data, detailed methodologies, and visualizations to aid researchers in selecting the appropriate tool for their studies.
Introduction to 2-MeS-ADP and its Target
2-MeS-ADP is a potent and specific agonist for certain P2Y receptors, a family of G protein-coupled purinergic receptors.[1] These receptors, particularly the P2Y12 receptor, play a crucial role in platelet activation and aggregation, making them significant targets in thrombosis and hemostasis research.[2] The central mechanism involves the binding of ADP to the P2Y12 receptor, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, platelet aggregation.[1][2] 2-MeS-ADP, being a more stable analog of ADP, is widely used in research to probe the function of these receptors.[3]
Comparative Analysis of Ligand Binding Affinity
The specificity of a ligand for its target is a critical factor in research. The following table summarizes the binding affinities of 2-MeS-ADP and other relevant ligands to ADP receptors on megakaryocytoblastic cell lines, which express P2Y receptors.
| Ligand | Target Cell Lines | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Inhibitory Constant (Ki) |
| [³H]2-MeS-ADP | DAMI | 45.3 ± 13.4 nM | 341.2 ± 31.1 fmol/10⁶ cells | - |
| [³H]2-MeS-ADP | Meg-01 | 48.2 ± 17.7 nM | 903 ± 98 fmol/10⁶ cells | - |
| 2-MeS-ADP | DAMI | - | - | 118 ± 11 nM |
| 2-MeS-ADP | Meg-01 | - | - | 38 ± 11 nM |
| ADP | DAMI & Meg-01 | - | - | 3 to 10 times less potent than 2-MeS-ADP |
Data compiled from Characterization of specific binding sites for [3H]2-MeS-ADP on megakaryocytoblastic cell lines in culture.[3]
The data clearly indicates that 2-MeS-ADP exhibits high affinity for its binding sites on these cell lines.[3] Notably, ADP is significantly less potent in displacing [³H]2-MeS-ADP, highlighting the enhanced affinity of the synthetic analog.[3]
Specificity Profile of 2-MeS-ADP
To validate the specificity of 2-MeS-ADP, competition binding assays are crucial. The following table demonstrates the inability of other nucleotides to displace [³H]2-MeS-ADP from its binding sites, confirming its specificity for ADP receptors.
| Competing Ligand | Effect on [³H]2-MeS-ADP Binding |
| AMP | No interference |
| GDP | No interference |
| UDP | No interference |
| Adenosine | No interference |
| FSBA | No interference |
Data from Characterization of specific binding sites for [3H]2-MeS-ADP on megakaryocytoblastic cell lines in culture.[3]
These findings suggest that the binding sites for 2-MeS-ADP are highly specific for ADP and its close analogs.[3]
Signaling Pathway of P2Y12 Receptor Activation
The binding of an agonist like ADP or 2-MeS-ADP to the P2Y12 receptor initiates a cascade of intracellular events leading to platelet activation. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of P2Y12 receptor activation by ADP or 2-MeS-ADP.
Experimental Protocols
This protocol is used to determine the binding affinity and specificity of a ligand for its receptor.
Materials:
-
[³H]2-MeS-ADP (radioligand)
-
DAMI or Meg-01 cell lines
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Unlabeled 2-MeS-ADP, ADP, and other competing ligands
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture and harvest DAMI or Meg-01 cells. Resuspend the cells in binding buffer to a specific concentration.
-
Incubation: In a series of tubes, incubate a fixed concentration of [³H]2-MeS-ADP with the cell suspension. For competition assays, add increasing concentrations of unlabeled ligands.
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and maximum binding capacity (Bmax). For competition assays, calculate the inhibitory constant (Ki).
Experimental Workflow for Validating Specificity
The following diagram outlines the workflow for validating the specificity of a ligand like 2-MeS-ADP.
Caption: Workflow for validating the specificity of 2-MeS-ADP.
Alternatives to 2-MeS-ADP
While 2-MeS-ADP is a valuable tool, other compounds are also used to study P2Y12 receptors.
-
ADP: The endogenous agonist. It is less stable than 2-MeS-ADP.[3]
-
Cangrelor and Ticagrelor: These are direct-acting, reversible P2Y12 inhibitors.[1] They act directly on the receptor without needing metabolic activation.[1]
-
Clopidogrel and Prasugrel: These are irreversible P2Y12 inhibitors that are prodrugs, meaning they require metabolic activation to become active.[1]
The choice of agent depends on the specific experimental question. For studies requiring a stable and potent agonist to activate the P2Y12 receptor, 2-MeS-ADP is an excellent choice. For studies investigating the effects of P2Y12 inhibition, the reversible and irreversible antagonists offer different advantages.
Conclusion
The experimental data strongly supports the high affinity and specificity of 2-MeS-ADP for P2Y receptors. Its stability compared to the endogenous ligand, ADP, makes it a reliable tool for in vitro studies of platelet aggregation and P2Y12 receptor signaling. Researchers should consider the specific advantages and disadvantages of 2-MeS-ADP and its alternatives when designing their experiments.
References
- 1. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of specific binding sites for [3H]2-MeS-ADP on megakaryocytoblastic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bisubstrate Inhibitors of Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, methyltransferase inhibitors are a focal point of research due to their potential in treating a variety of diseases, including cancer. Among the diverse strategies for inhibitor design, bisubstrate inhibitors, which simultaneously target both the substrate and cofactor binding sites of an enzyme, represent a promising approach to achieving high potency and selectivity. This guide provides a comparative analysis of various bisubstrate inhibitors against key protein methyltransferases, offering insights into their performance based on available experimental data. While specific quantitative data for Me-Bis(ADP) remains elusive in publicly accessible literature, this guide will focus on well-characterized bisubstrate analogs and other potent inhibitors for PRMT1, CARM1, DOT1L, and SETD7.
The Principle of Bisubstrate Inhibition
Methyltransferases catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a substrate, which can be a protein, nucleic acid, or small molecule. Bisubstrate inhibitors are designed to mimic the ternary complex formed during the enzymatic reaction, thereby occupying both the SAM and substrate binding pockets. This dual occupancy can lead to a significant increase in affinity and specificity compared to inhibitors that target only one site.
Protein Arginine Methyltransferase 1 (PRMT1)
PRMT1 is a predominant arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[1] Its dysregulation has been implicated in several cancers.
Comparative Inhibitor Performance for PRMT1
| Inhibitor | Type | Target | IC50 | Reference |
| Compound 4 | Bisubstrate (amine-guanidine) | PRMT1 | 7.2 µM | [2] |
| Compound 5 | Bisubstrate (amine-guanidine) | PRMT1 | 11.8 µM | [2] |
| Compound 6 | Bisubstrate (amine-guanidine) | PRMT1 | 9.9 µM | [2] |
| GSK3368715 | Small Molecule | PRMT1 | 3.1 nM | N/A |
| AMI-1 | Small Molecule | Type I PRMTs | ~8 µM | N/A |
PRMT1 Signaling Pathway in Cancer
Experimental Protocol: Radiometric Filter-Binding Assay for PRMT1 Activity
This protocol is adapted from a standard method for measuring methyltransferase activity.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (as substrate)
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT
-
Inhibitor compounds dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the H4 peptide substrate and the test inhibitor at various concentrations in the assay buffer.
-
Pre-incubate the mixture for 2 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding PRMT1 enzyme and [³H]-SAM. The final concentrations in a 30 µL reaction volume could be, for example, 0.02 µM PRMT1, 1 µM H4 peptide, and 0.5 µM [³H]-SAM.[3]
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Coactivator-Associated Arginine Methyltransferase 1 (CARM1)
CARM1, also known as PRMT4, is another crucial arginine methyltransferase involved in transcriptional activation, cell differentiation, and cancer progression.[4] It methylates both histone and non-histone proteins.
Comparative Inhibitor Performance for CARM1
| Inhibitor | Type | Target | IC50 | Reference |
| Compound 4 | Bisubstrate (amine-guanidine) | CARM1 | 2.3 µM | [2] |
| Compound 5 | Bisubstrate (amine-guanidine) | CARM1 | 8.8 µM | [2] |
| Compound 6 | Bisubstrate (amine-guanidine) | CARM1 | 17.7 µM | [2] |
| EZM2302 | Small Molecule | CARM1 | 6 nM | [5] |
| TP-064 | Small Molecule | CARM1 | < 10 nM | [6] |
CARM1 in Transcriptional Regulation
Experimental Protocol: AlphaLISA Assay for CARM1 Activity
This protocol is based on a homogenous, no-wash immunoassay technology.
Materials:
-
Recombinant human CARM1 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3 21-44)
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA Acceptor beads conjugated to an anti-methylated H3R26 antibody
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer: 25 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
Inhibitor compounds dissolved in DMSO
-
384-well white OptiPlate
Procedure:
-
Add 5 µL of the inhibitor solution or DMSO control to the wells of the microplate.
-
Add 2.5 µL of a 4x concentrated CARM1 enzyme solution.
-
Add 2.5 µL of a 4x concentrated mix of biotinylated H3 peptide and SAM to initiate the reaction. Final concentrations might be around 10 nM peptide and 100 µM SAM.
-
Cover the plate and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the AlphaLISA Acceptor beads diluted in 1x Epigenetics Buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin Donor beads in subdued light.
-
Incubate for 30 minutes in the dark at room temperature.
-
Read the signal in Alpha mode using an appropriate plate reader.
-
Calculate percent inhibition and IC50 values.
Disruptor of Telomeric Silencing 1-like (DOT1L)
DOT1L is a unique histone methyltransferase that methylates lysine 79 of histone H3 (H3K79), a mark associated with active transcription. It is a key dependency in MLL-rearranged leukemias.
Comparative Inhibitor Performance for DOT1L
| Inhibitor | Type | Target | IC50/Ki | Reference |
| SAH derivative 2 | SAM analog | DOT1L | Ki = 290 nM | |
| Urea-containing adenosine derivatives | SAM analog | DOT1L | Ki as low as 0.5 nM | |
| EPZ004777 | Small Molecule | DOT1L | Ki = 0.3 nM | [3] |
| Pinometostat (EPZ-5676) | Small Molecule | DOT1L | Ki = 80 pM | N/A |
DOT1L in MLL-Rearranged Leukemia
Experimental Protocol: Chemiluminescent Assay for DOT1L Activity
This protocol is based on a commercially available kit format.
Materials:
-
Recombinant human DOT1L enzyme
-
DOT1L substrate (e.g., reconstituted chromatin or specific peptide) coated on a 96-well plate
-
S-adenosyl-L-methionine (SAM)
-
Primary antibody against methylated H3K79
-
HRP-labeled secondary antibody
-
Chemiluminescent HRP substrate
-
Assay buffer
-
Inhibitor compounds dissolved in DMSO
Procedure:
-
To the wells containing the DOT1L substrate, add the inhibitor at various concentrations.
-
Add the DOT1L enzyme and SAM to initiate the reaction.
-
Incubate for a specified time (e.g., 2 hours) at 37°C to allow for methylation.
-
Wash the wells to remove enzyme, SAM, and inhibitor.
-
Add the primary antibody against methylated H3K79 and incubate to allow binding.
-
Wash the wells and add the HRP-labeled secondary antibody.
-
Incubate and wash the wells again.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
SET Domain Containing 7 (SETD7)
SETD7 is a lysine methyltransferase that mono-methylates both histone H3 at lysine 4 (H3K4) and a variety of non-histone proteins, including p53, TAF10, and DNMT1. It is involved in regulating gene expression and cell cycle.
Comparative Inhibitor Performance for SETD7
| Inhibitor | Type | Target | IC50 | Reference |
| (R)-PFI-2 | Substrate-competitive | SETD7 | Ki = 0.33 nM | N/A |
| Cyproheptadine | Small Molecule | SETD7 | ~10 µM | N/A |
| (R)-PFI-2 analogue 7 | Substrate-competitive | SETD7 | Potent inhibition | |
| (R)-PFI-2 analogue 1 | Substrate-competitive | SETD7 | Efficiently methylated by SETD7 |
SETD7 Regulation of Non-Histone Targets
Experimental Protocol: Fluorescence Polarization Assay for SETD7 Activity
This assay measures the displacement of a fluorescent probe from the SAM binding site.
Materials:
-
Recombinant human SETD7 enzyme
-
Fluorescently labeled probe that binds to the SAM binding site of SETD7
-
S-adenosyl-L-methionine (SAM) as a competitor
-
Assay buffer
-
Inhibitor compounds dissolved in DMSO
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Add the SETD7 enzyme and the fluorescent probe to the wells of the microplate and incubate to allow binding, which results in a high fluorescence polarization signal.
-
Add the test inhibitor at various concentrations.
-
Add SAM to initiate the competition.
-
Incubate the plate at room temperature for a defined period.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.
-
Calculate the percent inhibition based on the change in fluorescence polarization and determine the IC50 value.
Conclusion
Bisubstrate inhibitors hold significant promise for the development of highly potent and selective therapeutics targeting methyltransferases. By engaging both the substrate and cofactor binding sites, these molecules can achieve affinities and specificities that are often challenging to attain with single-site inhibitors. The data presented in this guide for inhibitors of PRMT1 and CARM1 demonstrate the feasibility of this approach. While the specific inhibitory properties of Me-Bis(ADP) are not yet detailed in the available literature, the continued exploration of bisubstrate inhibitor design for these and other methyltransferases will undoubtedly yield valuable chemical probes and potential drug candidates. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers in this dynamic field.
References
- 1. Structural and biochemical evaluation of bisubstrate inhibitors of protein arginine N-methyltransferases PRMT1 and CARM1 (PRMT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. Inhibition of poly(ADP-ribosyl)ation introduces an anomalous methylation pattern in transfected foreign DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and DNA binding properties of novel mono and bisnaphthalimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Bis(ADP) Analogs: A Comparative Guide to Enzyme Inhibition
For Immediate Release
A detailed comparison of the inhibitory potency of two prominent bis(adenosine) diphosphate analogs, P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) and α,β-methylene-ADP (AOPCP), across a panel of key enzymes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their inhibitory activities, supported by experimental data and detailed methodologies.
The term "Me-Bis(ADP)" is a general descriptor for molecules containing two ADP moieties. In scientific literature, this often refers to bis(adenosine) polyphosphates, such as Ap5A, or methylene-bisphosphonate analogs of ADP, like AOPCP. These compounds are notable for their potent and often selective inhibition of various enzymes involved in critical cellular processes. This guide focuses on the comparative inhibitory profiles of Ap5A and AOPCP, providing a valuable resource for researchers targeting enzymes in nucleotide metabolism and signaling pathways.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of Ap5A and AOPCP have been evaluated against several enzymes. The following table summarizes the reported inhibition constants (Ki) and dissociation constants (Kd), which are measures of the inhibitor's potency. Lower values indicate stronger inhibition.
| Inhibitor | Enzyme | Species/Source | Inhibition Constant (Ki/Kd) | Inhibition Type |
| P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) | Adenylate Kinase | Rabbit Muscle | ~2.5 nM (Association Constant: 4 x 10⁸ M⁻¹) | Competitive with AMP and ATP |
| Adenylate Kinase | Human Hemolysate | Effective at ≥ 2 µM | - | |
| Adenosine Kinase | Human Liver | 73 nM (Kd) | - | |
| Thymidylate Kinase | Human (Acute Myelocytic Leukemia Cells) | - | Weaker inhibitor compared to Ap5T | |
| α,β-methylene-ADP (AOPCP) | Ecto-5'-nucleotidase (CD73) | Human | 3-6 nM (Ki) for 2-chloro derivative | Competitive |
| Ecto-5'-nucleotidase (CD73) | Rat | >12-fold less potent than on human for 2-piperazinyl derivative | Competitive |
Experimental Protocols
The determination of inhibitory potency relies on precise and reproducible experimental methodologies. Below are detailed protocols for the key enzyme assays cited in this guide.
Adenylate Kinase (AK) Inhibition Assay (Coupled Enzyme System)
This assay measures adenylate kinase activity by coupling the production of ADP to the oxidation of NADH, which is monitored spectrophotometrically.
-
Principle: Adenylate kinase catalyzes the reaction: 2 ADP ⇌ ATP + AMP. In the reverse direction (as often measured for inhibition), the consumption of ATP and AMP to produce ADP is monitored. The newly formed ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the adenylate kinase activity.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 0.2 mM EDTA.
-
Substrates: 1 mM ATP, 1 mM AMP.
-
Coupling Enzymes: 2 units/mL Pyruvate Kinase, 2 units/mL Lactate Dehydrogenase.
-
Other Reagents: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.
-
Inhibitor: P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add the desired concentration of the inhibitor (Ap5A) to the reaction mixture.
-
Initiate the reaction by adding the substrates (ATP and AMP) and the adenylate kinase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Inhibition constants (Ki) are determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Ecto-5'-nucleotidase (CD73) Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by ecto-5'-nucleotidase.
-
Principle: Ecto-5'-nucleotidase hydrolyzes AMP to adenosine and inorganic phosphate (Pi). The released Pi forms a complex with malachite green and molybdate, resulting in a colored product that can be measured spectrophotometrically at approximately 620-640 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Substrate: Adenosine monophosphate (AMP) at a concentration near its Km value.
-
Inhibitor: α,β-methylene-ADP (AOPCP) at various concentrations.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.
-
-
Procedure:
-
Prepare reaction wells containing assay buffer, the ecto-5'-nucleotidase enzyme, and various concentrations of the inhibitor (AOPCP).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (AMP).
-
Incubate the reaction for a fixed time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at ~630 nm using a microplate reader.
-
A standard curve using known concentrations of phosphate is used to determine the amount of Pi produced.
-
Inhibition constants (Ki) are calculated by analyzing the enzyme activity at different substrate and inhibitor concentrations.[1][2][3][4][5]
-
Visualizing the Adenosine Signaling Pathway
The following diagram illustrates the central role of ecto-5'-nucleotidase (CD73) in the adenosine signaling pathway, a key pathway in which the inhibitor AOPCP is active.
Caption: Ecto-5'-nucleotidase (CD73) in the adenosine signaling pathway.
Conclusion
P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) and α,β-methylene-ADP (AOPCP) are potent inhibitors of key enzymes in nucleotide metabolism and signaling. Ap5A demonstrates high affinity for adenylate kinase, making it a valuable tool for studying cellular energy homeostasis. AOPCP and its derivatives are highly potent and selective inhibitors of ecto-5'-nucleotidase (CD73), a critical enzyme in the generation of immunosuppressive adenosine, highlighting their therapeutic potential in immuno-oncology. The data and protocols presented in this guide offer a foundation for researchers to further explore the utility of these compounds in their respective fields.
References
Comparative Analysis of Me-Bis(ADP) Structural Analogs as P2Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of various structural analogs of methylene-bis(adenosine 5'-diphosphate) [Me-Bis(ADP)] and related adenosine bisphosphate derivatives. These compounds are primarily investigated for their antagonist activity at the P2Y1 purinergic receptor, a key player in ADP-induced platelet aggregation and a promising target for novel antithrombotic therapies. This document summarizes quantitative activity data, details key experimental methodologies, and visualizes the relevant signaling pathways.
I. Comparative Activity of Me-Bis(ADP) Analogs
The antagonist potency of Me-Bis(ADP) structural analogs is typically evaluated by their ability to inhibit the effects of ADP or other P2Y1 receptor agonists. The most common measures of activity are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following tables summarize the reported activities of several key analogs.
Table 1: Inhibition of ADP-Induced Platelet Aggregation
| Compound | Structure | IC50 (nM) | Species | Reference |
| MRS2500 | 2-Iodo-N⁶-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate | 0.95 | Human | [1] |
| MRS2298 | Acyclic bisphosphate analog | 62.8 | Human | [1] |
| MRS2496 | Acyclic bisphosphonate analog | 1500 | Human | [1] |
Table 2: Inhibition of 2-MeSADP-Stimulated Phospholipase C (PLC) Activity in Turkey Erythrocyte Membranes
| Compound | Structure | IC50 (µM) | Reference |
| 2-Chloro-N⁶-methyladenine derivative (7) | 2-[2-(2-chloro-6-methylaminopurin-9-yl)methyl]propane-1,3-bisoxy(diammoniumphosphate) | 0.48 | Turkey |
| Enantiomeric glycerol derivative (S-isomer) | - | ~1.0 (estimated from 5-fold stereoselectivity) | Turkey |
| Cyclopropyl containing analog | Stereoisomerically defined analog of compound 7 | 2-3 | Turkey |
II. Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following sections describe the key assays used to characterize the activity of Me-Bis(ADP) analogs.
A. ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets in response to ADP.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
The supernatant PRP is carefully collected.
2. Aggregation Measurement:
-
Platelet aggregation is typically measured using a light transmission aggregometer.
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
-
The baseline light transmission is set to 0%.
-
The test compound (Me-Bis(ADP) analog) at various concentrations or a vehicle control is added to the PRP and incubated for a short period.
-
Aggregation is initiated by adding a standard concentration of ADP (e.g., 10 µM).
-
As platelets aggregate, the light transmission through the sample increases. This change is recorded over time (typically 5-10 minutes).
-
The maximum aggregation is determined, and the IC50 value for the test compound is calculated from the concentration-response curve.[1][2]
B. Phospholipase C (PLC) Activity Assay in Turkey Erythrocyte Membranes
This assay determines the ability of a compound to antagonize the activation of phospholipase C by a P2Y1 receptor agonist in a cell membrane preparation. Turkey erythrocyte membranes are a common model system as they express a high level of P2Y1 receptors.[3][4]
1. Preparation of Turkey Erythrocyte Membranes:
-
Fresh turkey red blood cells are washed multiple times in a buffered saline solution.
-
The washed cells are lysed in a hypotonic buffer to release the cell membranes.
-
The membranes are then pelleted by centrifugation and washed repeatedly to remove cytosolic components.
-
The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.
2. Measurement of Inositol Phosphate Formation:
-
The assay measures the production of inositol phosphates, the downstream products of PLC activity.
-
The erythrocyte membranes are pre-incubated with [³H]inositol to label the membrane phosphoinositides.
-
The labeled membranes are then incubated in a reaction mixture containing buffer, ions (e.g., LiCl to inhibit inositol monophosphatase), a P2Y1 receptor agonist (e.g., 30 nM 2-MeS-ADP), and varying concentrations of the test antagonist.[5]
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and then stopped by the addition of an acid (e.g., trichloroacetic acid).
-
The inositol phosphates are separated from the rest of the reaction components using anion-exchange chromatography.
-
The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
The antagonist activity is determined by the reduction in agonist-stimulated inositol phosphate formation, and IC50 values are calculated from concentration-response curves.[5]
III. Signaling Pathways and Experimental Workflow
A. P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade that leads to platelet aggregation. The following diagram illustrates this pathway.
Caption: P2Y1 receptor signaling cascade leading to platelet aggregation.
B. Experimental Workflow for Antagonist Screening
The general workflow for identifying and characterizing novel Me-Bis(ADP) analogs as P2Y1 receptor antagonists involves a series of in vitro assays.
Caption: Workflow for screening Me-Bis(ADP) analogs as P2Y1 antagonists.
References
- 1. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry before and after clopidogrel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turkey erythrocyte membranes as a model for regulation of phospholipase C by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenergic receptor-mediated phospholipase C activation independent of cAMP formation in turkey erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyclic and cyclopropyl analogues of adenosine bisphosphate antagonists of the P2Y1 receptor: structure-activity relationships and receptor docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Me-Bis(ADP)
Essential Safety and Logistical Information
For safe handling of Me-Bis(ADP), it is prudent to assume it shares characteristics with ADP, which is classified as an irritant.[1] Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Skin Protection: Use appropriate protective gloves and a lab coat to prevent skin contact.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][3] If dust formation is likely, a particle filter respirator is recommended.
Storage and Handling:
-
Store containers tightly closed in a dry, well-ventilated area.[2]
-
The related compound ADP is noted to be hygroscopic (moisture sensitive) and air sensitive; for long-term stability and to maintain product quality, store in a freezer under an inert atmosphere.[2]
-
Avoid creating dust during handling.[2]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Accidental Release Measures:
-
Ensure adequate ventilation in the spill area.
-
Wearing appropriate PPE, sweep up the spilled solid material.[2][3]
-
Collect the material into a suitable, labeled container for disposal.[2][3]
-
Prevent the substance from entering the environment.[3]
Data Presentation: Chemical and Physical Properties of ADP
The following table summarizes key quantitative and qualitative data for Adenosine diphosphate (ADP), which may serve as a reference for handling Me-Bis(ADP).
| Property | Data | Reference(s) |
| Physical State | Solid Powder | [2] |
| Appearance | White | [2] |
| Odor | Odorless | [2] |
| Molecular Formula | C₁₀H₁₅N₅O₁₀P₂ | [4] |
| Molecular Weight | 427.201 g/mol | [4] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Hazardous Decomposition | Thermal decomposition may produce irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and oxides of phosphorus. | [3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following is a standard protocol for the disposal of Me-Bis(ADP) waste in a laboratory environment. Always adapt this procedure to your institution's specific EHS guidelines.
-
Waste Characterization: Treat all unused or expired Me-Bis(ADP) reagent as hazardous chemical waste.[5] Do not dispose of it in standard trash or down the drain.
-
Segregation of Waste:
-
Solid Waste: Collect dry Me-Bis(ADP) powder and any contaminated disposable items (e.g., weigh paper, pipette tips, gloves) in a designated solid chemical waste container.
-
Liquid Waste: If Me-Bis(ADP) is dissolved in a solution, collect it in a designated liquid chemical waste container that is compatible with the solvent used.
-
-
Container Management:
-
Use only approved, leak-proof waste containers provided by or recommended by your EHS department.
-
Keep waste containers securely closed at all times, except when adding waste.
-
-
Waste Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.
-
List all contents, including "Methylene-bis(adenosine 5'-diphosphate)" and any solvents, with their approximate percentages.
-
Indicate the date when waste was first added to the container.
-
-
Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Final Disposal:
-
Once the container is full or you are finished generating this type of waste, arrange for pickup by your institution's EHS department.
-
Submit a chemical waste collection request as per your institution's procedures.
-
Mandatory Visualization
Caption: Workflow for proper chemical waste disposal in a laboratory.
References
Essential Safety and Logistics for Handling Me-Bis(ADP)
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling Me-Bis(ADP). The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be worn for additional protection against splashes. |
| Hands | Chemical-resistant gloves. | Nitrile or latex gloves are generally suitable. Inspect gloves for any tears or punctures before use. |
| Body | Laboratory coat or coveralls. | Should be clean and fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory | Not generally required under normal use with adequate ventilation. | If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an appropriate filter should be used.[2] |
Experimental Protocol for Safe Handling
The following step-by-step guide outlines the safe handling of Me-Bis(ADP) from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store Me-Bis(ADP) in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Preparation for Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation of dust.
-
Wear all required PPE as outlined in the table above.
-
To avoid generating dust, carefully weigh the required amount of Me-Bis(ADP).
3. During the Experiment:
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheets of similar compounds:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
-
-
Seek medical attention if any irritation or adverse symptoms develop.
4. Waste Disposal:
-
Dispose of Me-Bis(ADP) waste and any contaminated materials in a designated and clearly labeled hazardous waste container.
-
Sweep up any spills of the solid material, avoiding dust formation, and place in a suitable container for disposal.[2]
-
Follow all local, state, and federal regulations for chemical waste disposal.
Operational Workflow for Handling Me-Bis(ADP)
The following diagram illustrates the key steps and decision points for the safe handling of Me-Bis(ADP) in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
[